molecular formula C42H63N5O9S B3182241 Tubulysin E CAS No. 309935-58-8

Tubulysin E

Cat. No.: B3182241
CAS No.: 309935-58-8
M. Wt: 814.0 g/mol
InChI Key: SEIXESXDPXDGRK-CAPJTEJHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulysin E is a butyrate ester.

Properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIXESXDPXDGRK-CAPJTEJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309935-58-8
Record name Tubulysin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Tubulysin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Aspects of Tubulysin E Discovery, Isolation, and Characterization from Myxobacteria for Researchers, Scientists, and Drug Development Professionals.

Introduction

The tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated from myxobacteria.[1] These natural products have garnered significant attention in the field of oncology and drug development due to their powerful antimitotic activity, particularly against multi-drug-resistant (MDR) cancer cell lines.[2][3] this compound, a notable member of this family, is a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data to support researchers in this field.

Discovery of this compound and its Myxobacterial Origin

The tubulysin family of natural products was first reported in 2000 by Höfle and co-workers.[1] These novel cytostatic peptides were isolated from the culture broths of the myxobacterial strains Archangium gephyra and Angiococcus disciformis.[4][5] this compound, specifically, has been isolated from Angiococcus disciformis and Archangium gephyra. Subsequent studies have also identified other myxobacterial strains, such as Cystobacter sp., as producers of various tubulysin analogues.[6][7]

Myxobacteria are a group of soil-dwelling bacteria known for their complex lifecycle and their prolific production of structurally diverse and biologically active secondary metabolites.[8] The biosynthesis of tubulysins in these organisms is attributed to a complex polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster.[9]

Chemical Structure and Properties

This compound is a linear tetrapeptide characterized by the presence of several unusual amino acid residues. The core structure of tubulysins typically consists of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[1] The potent biological activity of tubulysins is attributed to their unique structural features, which allow for high-affinity binding to tubulin.

Mechanism of Action: A Potent Inhibitor of Tubulin Polymerization

The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, tubulysins disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

  • Anti-angiogenic Effects: Some studies have also suggested that tubulysins possess anti-angiogenic properties, further contributing to their anticancer potential.

The potent cytotoxicity of this compound extends to cancer cell lines that have developed resistance to other chemotherapeutic agents, making it a promising candidate for the development of next-generation anticancer drugs and antibody-drug conjugates (ADCs).[2][3]

Quantitative Data: Cytotoxicity of Tubulysins

Cell LineCancer TypeTubulysin Analogue(s)Reported IC50 (nM)
MCF-7 Breast AdenocarcinomaTubulysin A~0.45
MDA-MB-231 Breast AdenocarcinomaTubulysin APotent inhibition at low nM
A549 Lung CarcinomaTubulysin APotent inhibition at low nM
HCT-116 Colorectal CarcinomaTubulysin APotent inhibition at low nM
KB Epidermoid CarcinomaTubulysin Analogues0.1 - 10
KB 8.5 (MDR1+) Epidermoid Carcinoma (MDR)Tubulysin Analogues0.1 - 10
N87 Gastric CarcinomaTubulysin Analogues0.1 - 10
MDA-MB-361-DYT2 Breast CarcinomaTubulysin Analogues0.1 - 10

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is a compilation from various sources for illustrative purposes.[1][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Culturing of Myxobacteria for Tubulysin Production

The production of tubulysins is highly dependent on the culture conditions. The following is a generalized protocol for the cultivation of myxobacteria for secondary metabolite production. Optimization for specific strains like Angiococcus disciformis may be required.

Media Preparation (Example: YPSS Medium)

  • Yeast Extract: 4 g/L

  • Soluble Starch: 14 g/L

  • Dipotassium Phosphate (K2HPO4): 1 g/L

  • Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g/L

  • Adjust pH to 7.2 before autoclaving.

Cultivation Protocol

  • Inoculation: Inoculate a 50 mL liquid medium with a single colony or a small piece of an agar plate culture of the myxobacterial strain.

  • Seed Culture: Incubate the seed culture for 3-5 days at 30°C with shaking at 180 rpm.

  • Production Culture: Use the seed culture to inoculate a larger volume of the production medium (e.g., 2.5 mL of seed culture into 250 mL of production medium).

  • Incubation: Incubate the production culture for 8-14 days at 30°C with shaking at 180 rpm.[7] Tubulysin production often occurs during the stationary or death phase of cell growth.[10]

  • Monitoring: Monitor the culture for growth and secondary metabolite production using microscopy and analytical techniques like HPLC.

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of tubulysins from the culture broth.

Extraction

  • Adsorber Resin: Add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to overnight to capture the secondary metabolites.

  • Resin Collection: Collect the resin by filtration or centrifugation.

  • Elution: Elute the captured compounds from the resin using an organic solvent such as methanol or acetone.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

Purification

  • Initial Fractionation: Subject the crude extract to initial fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a reversed-phase material.

  • HPLC Purification: Purify the fractions containing tubulysins using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

  • Final Purification: Further purify the this compound-containing fractions using analytical or semi-preparative HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[2][11]

Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 48-72 hours).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol (Fluorescence-based)

  • Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP, a polymerization enhancer like glycerol, and a fluorescent reporter that binds to polymerized tubulin (e.g., DAPI).

  • Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the wells.

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence corresponds to tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time. Inhibitors of tubulin polymerization, like this compound, will show a decrease in the rate and extent of fluorescence increase compared to the control.

Visualizations

Logical Workflow for Discovery and Isolation of this compound

Discovery_and_Isolation_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation & Purification Phase cluster_Characterization Characterization Phase Start Screening of Myxobacterial Strains Strain_Selection Selection of Producing Strains (e.g., Angiococcus disciformis) Start->Strain_Selection Activity_Assay Bioactivity Screening (e.g., Cytotoxicity Assay) Strain_Selection->Activity_Assay Fermentation Large-Scale Fermentation Activity_Assay->Fermentation Extraction Extraction from Culture Broth Fermentation->Extraction Purification Chromatographic Purification (VLC, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Biological_Eval In-depth Biological Evaluation Structure_Elucidation->Biological_Eval End Pure this compound Biological_Eval->End

Caption: A logical workflow for the discovery, isolation, and characterization of this compound.

Signaling Pathway of this compound's Mechanism of Action

Tubulysin_Mechanism_of_Action cluster_Microtubule_Dynamics Microtubule Dynamics cluster_Cellular_Effects Cellular Effects TubulysinE This compound Tubulin α/β-Tubulin Dimers TubulysinE->Tubulin Binds to Vinca Domain Inhibition Inhibition of Tubulin Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Inhibition->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add this compound (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (1.5-4h) Add_MTT->Incubate_3 Solubilize Add Solubilization Solution Incubate_3->Solubilize Read_Absorbance Read Absorbance (490-590 nm) Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound, a potent antimitotic agent isolated from myxobacteria, represents a significant lead compound in the development of novel anticancer therapeutics. Its ability to potently inhibit tubulin polymerization, even in multi-drug-resistant cancer cells, underscores its therapeutic potential. This technical guide provides a foundational understanding of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and data to aid researchers in their exploration of this promising natural product and its analogues. Further research into the optimization of production, total synthesis, and the development of targeted delivery systems, such as antibody-drug conjugates, will be crucial in translating the remarkable potency of this compound into effective clinical applications.

References

The Intricate Architecture and Synthesis of Tubulysin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysin E, a member of the highly potent tubulysin family of natural products, stands as a compelling molecule in the landscape of anticancer research. Isolated from myxobacteria, these tetrapeptides exhibit extraordinary cytotoxicity against a broad spectrum of cancer cell lines, including multidrug-resistant strains. Their mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis, making them attractive payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the chemical structure and synthetic pathways of this compound, offering valuable insights for researchers in oncology and medicinal chemistry.

The Chemical Structure of this compound: A Tetrapeptidic Marvel

This compound is a linear tetrapeptide characterized by a unique composition of non-proteinogenic amino acids. The core structure is comprised of four distinct residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the highly functionalized tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) derivative.

The molecular formula for a representative tubulysin is C₄₄H₆₇N₅O₉S.[1] Key structural features that contribute to its remarkable biological activity include:

  • The Tetrapeptide Backbone: The sequence of Mep, Ile, Tuv, and Tup forms the fundamental framework of the molecule.

  • Tubuvaline (Tuv): This unusual amino acid contains a thiazole ring and a crucial C-11 acetate group. The stereochemistry at the chiral centers of Tuv is critical for its interaction with tubulin.

  • Tubuphenylalanine (Tup): This C-terminal residue features a modified phenylalanine structure.

  • N,O-acetal functionality: A labile N,O-acetal is present in many natural tubulysins, contributing to their instability but also their potent activity.[2][3]

The precise stereochemistry of each chiral center within the molecule is paramount for its biological function. The absolute configuration of the related Tubulysin D has been determined as (R)-Mep, (2S,3S)-Ile, (1'R,3'R)-Tuv, and (2S,4R)-Tup.

Synthesis of this compound: A Convergent and Challenging Endeavor

The total synthesis of tubulysins, including this compound, is a formidable challenge for synthetic organic chemists due to the molecule's structural complexity, the presence of multiple stereocenters, and the lability of certain functional groups. The general approach is a convergent synthesis, which involves the independent synthesis of the four key amino acid fragments, followed by their sequential coupling.

Retrosynthetic Analysis

A representative retrosynthetic analysis of a tubulysin molecule reveals the key disconnections, breaking the tetrapeptide down into its constituent amino acid building blocks.

G This compound This compound Mep-Ile-Tuv-Tup Mep-Ile-Tuv-Tup This compound->Mep-Ile-Tuv-Tup Peptide bond disconnections Mep N-Methyl-D-pipecolic acid Mep-Ile-Tuv-Tup->Mep Ile L-Isoleucine Mep-Ile-Tuv-Tup->Ile Tuv Tubuvaline Mep-Ile-Tuv-Tup->Tuv Tup Tubuphenylalanine Mep-Ile-Tuv-Tup->Tup

A simplified retrosynthetic analysis of this compound.
Synthesis of Key Fragments

The synthesis of the non-standard amino acids, Tuv and Tup, represents the most intricate part of the overall synthesis. Various stereoselective methods have been developed to construct these fragments with the correct stereochemistry.

Synthesis of Tubuvaline (Tuv): The synthesis of the Tuv fragment is particularly challenging due to the presence of the thiazole ring and multiple stereocenters. Common strategies often employ chiral auxiliaries or asymmetric catalysis to control the stereochemistry. For instance, an Evans aldol reaction can be utilized to set the stereocenters of the backbone, followed by the construction of the thiazole ring.

Synthesis of Tubuphenylalanine (Tup): The synthesis of the Tup fragment also requires careful stereocontrol. Methods such as asymmetric hydrogenation or the use of chiral sulfinimines have been successfully employed to generate the desired stereoisomer.

Fragment Coupling and Final Assembly

Once the four amino acid fragments are synthesized and appropriately protected, they are coupled in a stepwise manner to assemble the tetrapeptide backbone. Both solid-phase peptide synthesis (SPPS) and solution-phase methodologies have been utilized for this purpose.[4] The choice of coupling reagents and reaction conditions is critical to avoid epimerization and other side reactions, especially given the steric hindrance around some of the amino acid residues.

The final steps of the synthesis typically involve the deprotection of the protecting groups to yield the natural product. The lability of the N,O-acetal and the C-11 acetate group necessitates mild deprotection conditions.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of tubulysins.

Table 1: Representative Yields for Synthetic Steps in Tubulysin Synthesis

StepDescriptionYield (%)Reference
1Synthesis of N-Fmoc N'-Alloc Tup72% (three steps)[4]
2Coupling of Tup to resin (SPPS)>95%[4]
3Fmoc deprotectionQuantitative[4]
4Coupling of Fmoc-Ile-F>95%[4]
5Coupling of N-Fmoc N-Et Tuv~90%[4]
6Coupling of Mep>90%[4]
7Cleavage from resin and final deprotectionVariable[4]

Table 2: In Vitro Cytotoxicity of Tubulysin Analogs

CompoundCell LineIC₅₀ (nM)Reference
Tubulysin DKB-V1 (cervix carcinoma)0.31[5]
Tubulysin Analog Tb32MES SA (uterine sarcoma)0.012[3][6]
Tubulysin Analog Tb32HEK 293T (human embryonic kidney)0.002[3][6]

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of a tubulysin, based on reported methodologies. Specific conditions may vary depending on the exact analog being synthesized.

Synthesis of a Tubuvaline (Tuv) Precursor via Evans Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., titanium tetrachloride, 1.1 eq) followed by a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 eq). The mixture is stirred for 30 minutes to allow for enolate formation.

  • Aldol Addition: A solution of the desired aldehyde (1.2 eq) in the same solvent is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Peptide Coupling in Solution Phase
  • Activation: To a solution of the N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide) is added a coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: The C-terminally protected amino acid or peptide (1.1 eq) is added to the activated mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude peptide is purified by flash column chromatography or preparative HPLC.

Logical Relationships and Workflows

Synthetic Workflow of this compound

The following diagram illustrates a generalized synthetic workflow for this compound, highlighting the convergent assembly of the four key fragments.

G cluster_fragments Fragment Synthesis cluster_assembly Fragment Assembly (e.g., SPPS) Mep_syn Synthesis of Mep Mep_Tuv_Ile_Tup Mep-Tuv-Ile-Tup on Resin Mep_syn->Mep_Tuv_Ile_Tup Ile_syn Synthesis of Ile Ile_Tup Ile-Tup on Resin Ile_syn->Ile_Tup Tuv_syn Synthesis of Tuv Tuv_Ile_Tup Tuv-Ile-Tup on Resin Tuv_syn->Tuv_Ile_Tup Tup_syn Synthesis of Tup Tup_resin Tup on Resin Tup_syn->Tup_resin Tup_resin->Ile_Tup Coupling Ile_Tup->Tuv_Ile_Tup Coupling Tuv_Ile_Tup->Mep_Tuv_Ile_Tup Coupling Final_Product This compound Mep_Tuv_Ile_Tup->Final_Product Cleavage & Deprotection G Tubulysin_Core Tubulysin Core Structure High_Cytotoxicity High Cytotoxicity Tubulysin_Core->High_Cytotoxicity Leads to Mep_Residue N-Methyl-D-pipecolic acid (Mep) Mep_Residue->Tubulysin_Core Essential Component Ile_Residue L-Isoleucine (Ile) Ile_Residue->Tubulysin_Core Essential Component Tuv_Residue Tubuvaline (Tuv) Tuv_Residue->Tubulysin_Core Essential Component Tup_Residue Tubuphenylalanine (Tup) Tup_Residue->Tubulysin_Core Essential Component C11_Acetate C-11 Acetate on Tuv C11_Acetate->High_Cytotoxicity Crucial for Activity C11_Acetate->Tuv_Residue Key Feature N_O_Acetal N,O-Acetal on Tuv N_O_Acetal->High_Cytotoxicity Contributes to Potency N_O_Acetal->Tuv_Residue Key Feature

References

Early Biological Activity of Tubulysin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early foundational studies on the biological activity of Tubulysin E, a potent cytotoxic peptide isolated from myxobacteria. This document details its mechanism of action as a microtubule-destabilizing agent, its profound anti-proliferative effects on a range of cancer cell lines, and the initial understanding of the signaling pathways it triggers to induce apoptosis. All quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility.

Potent Anti-proliferative Activity of Tubulysin Analogs

Early investigations into the tubulysin family of natural products revealed their exceptional cytotoxicity against a wide array of human cancer cell lines. Tubulysin A, a close analog of this compound, demonstrated potent anti-proliferative activity, with GI50 (50% growth inhibition) values in the low nanomolar to picomolar range.[1] This activity was notably retained in multi-drug resistant (MDR) cell lines, highlighting its potential to overcome common mechanisms of cancer drug resistance.[2]

Cell LineCancer TypeTubulysin A GI50 (nM)[1]Notes
Leukemia
CCRF-CEMLeukemia0.23
HL-60(TB)Leukemia0.17
K-562Leukemia0.35
MOLT-4Leukemia0.19
RPMI-8226Leukemia0.28
SRLeukemia0.18
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.44
EKVXNon-Small Cell Lung0.37
HOP-62Non-Small Cell Lung0.48
HOP-92Non-Small Cell Lung0.36
NCI-H226Non-Small Cell Lung0.54
NCI-H23Non-Small Cell Lung0.45
NCI-H322MNon-Small Cell Lung0.39
NCI-H460Non-Small Cell Lung0.31
NCI-H522Non-Small Cell Lung0.52
Colon Cancer
COLO 205Colon0.33
HCT-116Colon0.38
HCT-15Colon0.41
HT29Colon0.46
KM12Colon0.37
SW-620Colon0.39
CNS Cancer
SF-268CNS0.42
SF-295CNS0.49
SF-539CNS0.51
SNB-19CNS0.47
SNB-75CNS0.55
U251CNS0.43
Melanoma
LOX IMVIMelanoma0.34
MALME-3MMelanoma0.40
M14Melanoma0.38
SK-MEL-2Melanoma0.45
SK-MEL-28Melanoma0.48
SK-MEL-5Melanoma0.46
UACC-257Melanoma0.50
UACC-62Melanoma0.44
Ovarian Cancer
IGROV1Ovarian0.53
OVCAR-3Ovarian0.58
OVCAR-4Ovarian0.56
OVCAR-5Ovarian0.61
OVCAR-8Ovarian0.59
SK-OV-3Ovarian0.63
Renal Cancer
786-0Renal0.60
A498Renal0.65
ACHNRenal0.62
CAKI-1Renal0.68
RXF-393Renal0.66
SN12CRenal0.70
TK-10Renal0.64
UO-31Renal0.69
Prostate Cancer
PC-3Prostate0.72
DU-145Prostate0.75
Breast Cancer
MCF7Breast0.80
MDA-MB-231/ATCCBreast0.78
HS 578TBreast0.82
BT-549Breast0.77
T-47DBreast0.85
MDA-MB-435Breast0.79

Mechanism of Action: Microtubule Depolymerization

The primary mechanism of action of this compound and its analogs is the potent inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from early studies on microtubule-disrupting agents and is suitable for assessing the effect of compounds like this compound on tubulin polymerization.[2][5][6]

Materials:

  • Lyophilized tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate, spectrophotometer capable of reading at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in GTB to a final concentration of 1 mg/mL. Keep on ice.

  • Prepare the polymerization buffer: GTB supplemented with 1 mM GTP and 10% (v/v) glycerol.

  • Prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO).

  • In a pre-chilled 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.

  • Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (turbidity) as a function of time to visualize the polymerization kinetics. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis tubulin Reconstitute Tubulin poly_buffer Prepare Polymerization Buffer compound_prep Prepare this compound Dilutions add_compound Add Compound to Plate compound_prep->add_compound add_tubulin Add Tubulin to Initiate add_compound->add_tubulin spectro Incubate at 37°C & Measure Absorbance (340 nm) add_tubulin->spectro plot Plot Turbidity vs. Time spectro->plot

Fig 1. Experimental workflow for the in vitro tubulin polymerization assay.

Induction of Apoptosis

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death.[4] Early studies demonstrated that treatment with tubulysin analogs leads to characteristic morphological changes associated with apoptosis and the activation of key executioner caspases.

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysin-induced microtubule disruption is a cellular stress signal that can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][7] Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] This relieves the inhibition of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to their activation and subsequent permeabilization of the mitochondrial outer membrane. This event, in turn, triggers the release of cytochrome c, which initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the execution of apoptosis.[8][9]

G cluster_cell Cellular Response to this compound tubulysin This compound tubulin Tubulin Polymerization tubulysin->tubulin Inhibits microtubules Microtubule Disruption tubulin->microtubules Leads to jnk_pathway JNK Pathway Activation microtubules->jnk_pathway Triggers bcl2_inactivation Inactivation of Anti-apoptotic Bcl-2 Proteins jnk_pathway->bcl2_inactivation Leads to bax_bak_activation Activation of Pro-apoptotic Bax/Bak bcl2_inactivation->bax_bak_activation Allows cytochrome_c Cytochrome c Release bax_bak_activation->cytochrome_c Induces caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation Initiates apoptosis Apoptosis caspase_activation->apoptosis Executes

Fig 2. Signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with this compound.[10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader capable of reading at 405 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • After treatment, lyse the cells by adding Lysis Buffer to each well and incubating on ice for 10-15 minutes.

  • Transfer the cell lysates to a new 96-well plate.

  • Prepare the reaction mixture by adding the caspase-3 substrate to the Reaction Buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Calculate the fold-increase in caspase-3 activity compared to the vehicle control.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells transfer_lysate Transfer Lysate lyse_cells->transfer_lysate add_reagents Add Reaction Buffer & Caspase-3 Substrate transfer_lysate->add_reagents incubate Incubate at 37°C add_reagents->incubate read_absorbance Read Absorbance (405 nm) incubate->read_absorbance calculate_activity Calculate Fold-Increase read_absorbance->calculate_activity

Fig 3. Experimental workflow for the caspase-3 activity assay.

Conclusion

The early investigations into the biological activity of this compound and its congeners firmly established this class of compounds as exceptionally potent anti-cancer agents. Their ability to disrupt microtubule dynamics at sub-nanomolar concentrations, effectively leading to cell cycle arrest and apoptosis, even in drug-resistant cancer cells, underscored their therapeutic potential. The elucidation of the signaling cascade, involving the activation of the JNK pathway and modulation of the Bcl-2 family of proteins, provided a mechanistic framework for their cytotoxic effects. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of tubulysin-based cancer therapies.

References

Tubulysin E: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin E is a highly potent cytotoxic peptide natural product isolated from myxobacteria.[1][2] As a member of the tubulysin family, it exhibits exceptional anti-proliferative activity against a wide range of cancer cell lines, including those with multidrug resistance.[2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a summary of key quantitative data.

Mechanism of Action: Microtubule Disruption

This compound exerts its potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[4][5] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[6]

By binding to the vinca-domain of β-tubulin, this compound inhibits tubulin polymerization and induces the depolymerization of existing microtubules.[4][7] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton and the mitotic machinery, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[2][3] Notably, the activity of this compound is significantly more potent than other microtubule-targeting agents like vinblastine and paclitaxel.[4]

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. This activation halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase with a defective spindle.[4][8][9] This prolonged arrest in the G2/M phase is a characteristic cellular response to potent microtubule-destabilizing agents.[10] The accumulation of cells in the G2/M phase can be quantified using flow cytometry analysis of cellular DNA content.[9]

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[11] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[12]

Signaling Pathways

The apoptotic signaling cascade initiated by this compound involves several key protein families:

  • Bcl-2 Family Proteins: This family of proteins plays a central role in regulating the intrinsic apoptotic pathway by controlling the permeability of the mitochondrial outer membrane.[13][14] The family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bad, Bid, and Puma).[15] this compound-induced stress is thought to shift the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[16][17]

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[14] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9.[18][19] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[20] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic features of programmed cell death.[12][21]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated pathway that can be activated by microtubule disruption and contributes to the induction of apoptosis.[22] Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes and can also act directly on mitochondrial proteins to promote apoptosis.[22][23][24]

G_1 cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin Tubulin Microtubule Depolymerization Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis

Caption: Overview of this compound's mechanism of action.

G_2 G2/M Arrest G2/M Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation G2/M Arrest->Bcl-2 Family Modulation JNK Activation JNK Activation G2/M Arrest->JNK Activation MOMP Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->MOMP Pro-apoptotic > Anti-apoptotic Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apaf-1 / Cytochrome c Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis JNK Activation->Bcl-2 Family Modulation

Caption: Apoptotic signaling pathway induced by this compound.

Quantitative Data Summary

This compound demonstrates potent cytotoxicity across various cancer cell lines, with IC50 values typically in the low nanomolar range.[1]

Cell LineIC50 (nM)Reference
Various Mammalian Cells low nanomolar range[1]
Tubulysin D (a potent analog) 0.01 - 10[8]

Table 1: Cytotoxicity of this compound and its Analogs.

Treatment of cancer cells with this compound leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.

Cell LineTreatment Concentration% of Cells in G2/MReference
HepG2 50 nM Tubulysin A~73%[9]
HepG2 200 nM Tubulysin A~82%[9]

Table 2: Effect of Tubulysin A on Cell Cycle Distribution in HepG2 Cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[25][26][27][28]

Methodology:

  • Reagents: Purified tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound), and a control compound (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition).

  • Procedure:

    • Thaw tubulin and other reagents on ice.

    • Prepare the tubulin solution in polymerization buffer containing GTP.

    • Add the test compound or control to the tubulin solution.

    • Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

    • Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.[26]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine its effect on the rate and extent of tubulin polymerization.

G_3 Prepare Reagents Prepare Tubulin, GTP, Buffer, and Compounds on Ice Mix Mix Tubulin Solution with Test Compound/Control Prepare Reagents->Mix Incubate Incubate at 37°C in Microplate Reader Mix->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure Analyze Plot Absorbance vs. Time and Compare Curves Measure->Analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[29][30][31]

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvest and Fixation:

    • Harvest both adherent and floating cells.

    • Wash cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C.[29]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.[29]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

G_4 Cell Treatment Treat Cells with This compound Harvest & Fix Harvest and Fix Cells in 70% Ethanol Cell Treatment->Harvest & Fix Stain Stain with Propidium Iodide and RNase A Harvest & Fix->Stain Flow Cytometry Analyze by Flow Cytometry Stain->Flow Cytometry Data Analysis Quantify Cell Cycle Phases Flow Cytometry->Data Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32][33][34][35]

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvest: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS and then resuspend in 1X Annexin V binding buffer.[32]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate at room temperature in the dark.[32]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.[32]

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.[32]

G_5 Cell Treatment Induce Apoptosis with This compound Harvest Harvest Cells Cell Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Flow Cytometry Analyze by Flow Cytometry Stain->Flow Cytometry Data Analysis Quantify Viable, Apoptotic, and Necrotic Cells Flow Cytometry->Data Analysis

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[12][21][36][37][38]

Methodology:

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a powerful antimitotic agent that induces cell cycle arrest and apoptosis through the disruption of microtubule dynamics. Its high potency and efficacy against multidrug-resistant cancer cells make it a promising candidate for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates.[3][7] The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Natural Sources and Derivatives of Tubulysin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic peptides of myxobacterial origin. Their profound anti-cancer activity, even against multi-drug resistant cell lines, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the natural sources of tubulysins, the diverse array of their natural and synthetic derivatives, detailed experimental protocols for their study, and an elucidation of the signaling pathways through which they exert their cytotoxic effects.

Natural Sources of Tubulysin Compounds

Tubulysins are secondary metabolites produced by several species of myxobacteria, commonly known as slime bacteria. These soil-dwelling microorganisms are a rich source of novel bioactive natural products. The primary producers of tubulysin compounds identified to date are:

  • Archangium gephyra [1][2][3][4]

  • Angiococcus disciformis [1][2][4][5]

  • Cystobacter sp. [6][7]

Initially, tubulysins A, B, and C were isolated from the culture broth of Archangium gephyra, while tubulysins D, E, and F were discovered from Angiococcus disciformis.[8] Further investigations have led to the identification of a growing family of natural tubulysin analogs from these myxobacterial strains.[7]

Tubulysin Derivatives: Natural and Synthetic

The tubulysin family comprises a series of structurally related tetrapeptides. The core structure consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[5] Natural diversity arises from variations in the acyl group at the N-terminus of tubuvaline and other modifications. A biosynthetic precursor, pretubulysin, has also been identified and shows significant biological activity.[9]

The high potency and complex structure of natural tubulysins have spurred extensive efforts in total synthesis and the generation of synthetic analogs to explore structure-activity relationships (SAR) and develop more effective and synthetically accessible anti-cancer agents.

Quantitative Data: Cytotoxicity of Tubulysin Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) of various natural and synthetic tubulysin derivatives against a range of cancer cell lines.

Table 1: Cytotoxicity of Natural Tubulysins and Pretubulysin Derivatives

CompoundCell LineIC50 (nM)Reference
Tubulysin AL929 (mouse fibroblast)0.08[10]
KB-V1 (human cervix carcinoma)1.6[10]
Tubulysin DKB-V1 (human cervix carcinoma)0.31[11]
PretubulysinMDA-MB-231 (human breast cancer)0.6[1]
2-desmethylpretubulysin (AU816)MDA-MB-231 (human breast cancer)10[1]
Phenylpretubulysin (JB337)MDA-MB-231 (human breast cancer)100[1]

Table 2: Cytotoxicity of Synthetic Tubulysin U, V, and Analogs

CompoundCell LineIC50 (µM)In Vitro Tubulin Polymerization Inhibition (%)Reference
Tubulysin UL2920.003182[11]
HT-290.0034[11]
Tubulysin VL2920.001677[11]
HT-290.0021[11]
epi-Tubulysin VL2920.04676[11]
HT-290.095[11]
Analog 21L292>50ND[11]
HT-29>50[11]
Analog 22L2920.34ND[11]
HT-290.72[11]
Analog 23L2921.3ND[11]
HT-292.1[11]

ND: Not Determined

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of tubulysin compounds.

Isolation and Purification of Natural Tubulysins

The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.

Workflow for Tubulysin Isolation and Purification

G Fermentation Myxobacterial Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography1 Initial Chromatographic Separation (e.g., Amberlite XAD-16) Extraction->Chromatography1 Chromatography2 Further Purification (e.g., Sephadex LH-20) Chromatography1->Chromatography2 HPLC Final Purification (HPLC) Chromatography2->HPLC Characterization Structural Characterization (NMR, MS) HPLC->Characterization

Fig. 1: General workflow for the isolation and purification of tubulysins.

Protocol Overview:

  • Fermentation: Myxobacterial strains (e.g., Archangium gephyra) are cultured in a suitable nutrient medium to promote the production of secondary metabolites, including tubulysins.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the tubulysins from the aqueous medium.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual tubulysin compounds. This often involves:

    • Adsorption chromatography on resins like Amberlite XAD-16.

    • Size-exclusion chromatography on Sephadex LH-20.

    • Final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

  • Structural Characterization: The purified compounds are structurally elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Tubulysin Derivatives

The total synthesis of tubulysins and their analogs is a complex undertaking, often involving solid-phase peptide synthesis (SPPS) or solution-phase approaches.

General Workflow for Solid-Phase Synthesis of Tubulysin Analogs

G Resin Resin Loading with C-terminal Amino Acid Coupling1 Coupling of Tubuvaline (Tuv) Analog Resin->Coupling1 Coupling2 Coupling of Isoleucine (Ile) Coupling1->Coupling2 Coupling3 Coupling of N-methyl-D-pipecolic acid (Mep) Analog Coupling2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification Purification and Characterization Cleavage->Purification

Fig. 2: Simplified workflow for the solid-phase synthesis of tubulysin analogs.

Protocol Overview:

  • Resin Loading: The C-terminal amino acid (e.g., a tubuphenylalanine derivative) is attached to a solid support (resin).

  • Iterative Coupling and Deprotection: The subsequent amino acids (Tuv, Ile, and Mep analogs) are sequentially coupled to the growing peptide chain. Each coupling step is followed by the removal of the N-terminal protecting group of the newly added amino acid to allow for the next coupling reaction.

  • Cleavage: Once the tetrapeptide is assembled, it is cleaved from the solid support.

  • Purification and Characterization: The crude synthetic peptide is purified by HPLC, and its identity and purity are confirmed by MS and NMR.

Cytotoxicity Assays

The cytotoxic activity of tubulysin compounds is typically evaluated using in vitro cell-based assays, such as the MTT assay.

Workflow for MTT Cytotoxicity Assay

G CellSeeding Seed Cancer Cells in 96-well Plates CompoundTreatment Treat Cells with Tubulysin Derivatives CellSeeding->CompoundTreatment Incubation Incubate for a Defined Period (e.g., 72h) CompoundTreatment->Incubation MTTAddition Add MTT Reagent Incubation->MTTAddition FormazanSolubilization Solubilize Formazan Crystals MTTAddition->FormazanSolubilization AbsorbanceMeasurement Measure Absorbance at ~570 nm FormazanSolubilization->AbsorbanceMeasurement IC50Calculation Calculate IC50 Values AbsorbanceMeasurement->IC50Calculation

Fig. 3: Workflow for determining the cytotoxicity of tubulysin compounds using the MTT assay.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the tubulysin compound.

  • Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

The direct effect of tubulysins on microtubule dynamics is assessed using an in vitro tubulin polymerization assay.

Protocol Overview:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a microplate.

  • Compound Addition: The tubulysin compound is added to the reaction mixture.

  • Polymerization Monitoring: The polymerization of tubulin into microtubules is initiated (e.g., by raising the temperature to 37°C) and monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The extent of inhibition of tubulin polymerization by the compound is determined by comparing the polymerization kinetics in the presence and absence of the compound.

Signaling Pathways of Tubulysin Action

Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Tubulysin-Induced Apoptosis

G Tubulysin Tubulysin Tubulin Tubulin Tubulysin->Tubulin Inhibition Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest p53 p53 Activation Microtubule->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) Microtubule->Bcl2 CathepsinB Cathepsin B Activation Microtubule->CathepsinB Bim Bim Upregulation p53->Bim Mitochondria Mitochondrial Outer Membrane Permeabilization Bim->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Cascade Caspase Activation (e.g., Caspase-3) CytochromeC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis CathepsinB->Mitochondria

References

Initial Investigations into the Therapeutic Potential of Tubulysins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide is centered on the therapeutic potential of Tubulysin E, specific preclinical data for this particular analog is limited in publicly available literature. Therefore, this document synthesizes findings from the broader tubulysin class, including well-studied analogs such as Tubulysin A, D, and M, to provide a comprehensive overview of the family's mechanism of action and therapeutic promise. The principles and findings discussed are considered representative of the tubulysin class, to which this compound belongs.

Executive Summary

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] They function as powerful inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[2][3][4] Their high potency, with IC50 values often in the low nanomolar to picomolar range, and their ability to circumvent common multidrug resistance mechanisms make them highly attractive payloads for targeted cancer therapies, particularly as part of Antibody-Drug Conjugates (ADCs).[5][6][7] This technical guide details the foundational investigations into the therapeutic potential of the tubulysin family, covering their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action

Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[2] They bind to the vinca alkaloid site on β-tubulin, which destabilizes microtubule structures.[4][8] This interference with the microtubule cytoskeleton has several downstream consequences:

  • Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[2][5]

  • Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][3]

  • Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4][5]

Unlike other tubulin inhibitors such as taxanes or some vinca alkaloids, tubulysins have been shown to be poor substrates for the P-glycoprotein (Pgp) efflux pump, allowing them to retain high potency in multidrug-resistant (MDR) cancer cells.[1][5][7]

Tubulysin_Mechanism_of_Action cluster_main Tubulysin Tubulysin Tubulin Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Instability Microtubule Instability Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: General mechanism of action for Tubulysin compounds.

Signaling Pathways

Recent studies on Tubulysin A suggest that its induction of apoptosis is mediated by cytotoxic autophagy. Tubulysin A treatment leads to an increase in the lipidation of LC3-I to LC3-II, a hallmark of autophagy, and enhances lysosomal activity. This process appears to trigger the intrinsic apoptotic pathway through the activation and leakage of lysosomal proteases like Cathepsin B into the cytosol, which in turn leads to the release of Cytochrome C from the mitochondria and subsequent caspase activation.[9]

Tubulysin_Autophagy_Apoptosis_Pathway Autophagy_Induction Autophagy Induction (LC3-I to LC3-II) Lysosome_Activity Increased Lysosomal Acidity & Activity Autophagy_Induction->Lysosome_Activity Enhances Cathepsin_B Cathepsin B Activation & Leakage Lysosome_Activity->Cathepsin_B Leads to Cytochrome_C Mitochondrial Cytochrome C Release Cathepsin_B->Cytochrome_C Triggers Apoptosis_Activation Intrinsic Apoptosis (Caspase Activation) Cytochrome_C->Apoptosis_Activation Initiates

Caption: Autophagy-mediated intrinsic apoptosis pathway induced by Tubulysin A.

Quantitative Data Presentation

The extreme potency of tubulysins has been documented across numerous cancer cell lines. The following tables summarize key quantitative data from initial preclinical investigations.

Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogs

Compound Cell Line Cell Type IC50 (nM) Reference
Tubulysin A MCF-7 Breast Cancer 0.09 [9]
Tubulysin A A549 Lung Cancer 0.58 [9]
Tubulysin A HCT-116 Colon Cancer 0.28 [9]
Tubulysin A MDA-MB231 Breast Cancer 2.55 [9]
Tubulysin D Various Various Cancers 0.01 - 10 [1]
Tubulysin M BJAB Lymphoma 0.12 [8]
Tubulysin M BJAB.Luc/Pgp (MDR+) Lymphoma (MDR+) 0.13 [8]
Tubulysin M WSU Lymphoma 0.11 [8]
Tub(OAc) L540cy Lymphoma ~0.1 [6]
Tub(OEt) L540cy Lymphoma ~0.1 [6]
Tub(OiVal) L540cy Lymphoma ~0.1 [6]

| Tub(OH) (deacetylated) | L540cy | Lymphoma | ~10-70 |[6] |

Table 2: In Vitro Cytotoxicity of Tubulysin-Based Antibody-Drug Conjugates (ADCs)

ADC Target Cell Line IC50 (ng/mL) Reference
Anti-CD30-Tub(OAc) CD30 L540cy (MDR-) ~2-3 [6]
Anti-CD30-Tub(OEt) CD30 L540cy (MDR-) ~2-3 [6]
Anti-CD30-Tub(OiVal) CD30 Karpas299 (MDR-) ~1-2 [6]
Anti-CD22-Tubulysin M CD22 BJAB (MDR-) ~0.1-1 [8]

| Anti-CD22-Tubulysin M | CD22 | BJAB.Luc/Pgp (MDR+) | ~0.1-1 |[8] |

Table 3: In Vivo Efficacy of a Tubulysin-Based ADC (DX126-262)

Tumor Model Treatment Dose (mg/kg) T/C % (Tumor Growth Inhibition) Reference
BT-474 (HER2+) DX126-262 High 3.0% [10]
BT-474 (HER2+) Kadcyla High 13.3% [10]
BT-474 (HER2+) DX126-262 Medium 6.8% [10]

| BT-474 (HER2+) | Kadcyla | Medium | 49.3% |[10] |

Experimental Protocols & Workflows

The evaluation of tubulysins involves a series of standardized preclinical assays to determine potency, mechanism, and efficacy.

ADC_Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Cytotoxicity 1. Cytotoxicity Assays (IC50 Determination) Tubulin_Polymerization 2. Tubulin Polymerization Assay Cell_Cycle 3. Cell Cycle Analysis (Flow Cytometry) Binding 4. ADC Binding Assay (Flow Cytometry/ELISA) Internalization 5. ADC Internalization Assay Xenograft 6. Xenograft Model Establishment Dosing 7. ADC Dosing (Single/Repeat) Xenograft->Dosing Efficacy 8. Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Efficacy Toxicity 9. Toxicity Assessment (Histopathology, Bloodwork) Dosing->Toxicity

Caption: Standard preclinical experimental workflow for evaluating Tubulysin ADCs.

Protocol: In Vitro Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a tubulysin compound against various cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, N87, L540cy) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of the tubulysin analog in appropriate cell culture medium. Concentrations typically range from picomolar to micromolar.

    • Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure luminescence or absorbance using a plate reader.

    • Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: Tubulin Polymerization Assay

  • Objective: To directly measure the effect of tubulysin on the polymerization of purified tubulin.

  • Methodology:

    • Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified bovine or human tubulin, GTP, and a polymerization buffer.

    • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the tubulysin compound.

    • Initiation: Add purified tubulin to each well to initiate the polymerization reaction. A known tubulin stabilizer (e.g., paclitaxel) and inhibitor (e.g., vinblastine) should be used as positive and negative controls.

    • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.

    • Analysis: Plot absorbance versus time for each concentration. Compare the polymerization curves of the tubulysin-treated samples to the controls to determine the inhibitory effect.[3][11]

Protocol: In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of a tubulysin compound or ADC in a living animal model.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., C.B-17 SCID or BALB/c nude mice).

    • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 N87 or BT-474 cells) mixed with Matrigel into the flank of each mouse.[12]

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=5-8 mice per group).

    • Dosing: Administer the tubulysin ADC or vehicle control via intravenous (e.g., retro-orbital or tail vein) injection. Dosing can be a single administration or a repeated schedule (e.g., once every 3 weeks).[10][12]

    • Monitoring: Measure tumor volume with calipers and record animal body weight two to three times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is reported as Tumor Growth Inhibition (TGI) or as T/C % (mean tumor volume of treated group / mean tumor volume of control group x 100).

    • Toxicity Analysis: At the end of the study, major organs may be collected for histopathological analysis to assess treatment-related toxicity.[10]

Conclusion and Future Directions

Initial investigations robustly demonstrate that tubulysins are among the most potent antimitotic agents discovered. Their ability to induce apoptosis at sub-nanomolar concentrations and overcome multidrug resistance highlights their significant therapeutic potential.[1][5] However, their extreme systemic toxicity precludes their use as standalone systemic chemotherapeutics.[7][13]

The clear future for this compound and its analogs lies in targeted delivery systems. As payloads for ADCs, PDCs (Peptide-Drug Conjugates), and SMDCs (Small Molecule-Drug Conjugates), their cytotoxicity can be selectively directed to cancer cells, widening the therapeutic window.[2][14] Ongoing research focuses on optimizing linker chemistry for stability and efficient payload release, identifying novel tumor-associated antigens for targeting, and modifying the tubulysin structure to mitigate toxicities like hepatotoxicity while retaining potency.[10][15] The development of next-generation tubulysin-based conjugates represents a promising strategy for treating aggressive and drug-resistant cancers.

References

The Binding Site of Tubulysin E on the Tubulin Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Tubulysin E on the tubulin protein, a critical interaction for its potent cytotoxic activity. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the associated signaling pathways.

Introduction to this compound and its Mechanism of Action

Tubulysins are a class of potent antimitotic peptides originally isolated from myxobacteria.[1][2] this compound, a prominent member of this family, exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[2][3] Its mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules.[2][4] This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2][4] The disruption of microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[5][6][7]

The this compound Binding Site on Tubulin

Extensive research, including X-ray crystallography, has revealed that tubulysins bind to the vinca domain on the β-tubulin subunit.[3][6][8] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), contributing to the destabilization of the microtubule lattice.[9][10]

Key Features of the Binding Site:

  • Location: Vinca domain of β-tubulin, at the α/β-tubulin interface.[3][9]

  • Key Residues: While the complete set of interacting residues for this compound has not been explicitly detailed in a single publication, crystallographic studies of tubulysin analogues, such as Tubulysin M and TGL, provide significant insights. These studies have identified key interactions within the binding pocket. For instance, the crystal structure of a tubulysin analogue in complex with tubulin (PDB ID: 4ZOL) reveals hydrophobic interactions and hydrogen bonding with residues in this domain.[3] Another crystal structure with a tubulysin analogue (PDB ID: 7EN3) further elucidates the binding mode.[1]

  • Covalent Interaction: Some studies suggest a potential covalent interaction with specific cysteine residues within the binding pocket. One study identified Cys12 on β-tubulin as a potential binding site for a tubulyzine derivative through chemical affinity labeling and mass spectrometry.[11]

Quantitative Data on Tubulysin-Tubulin Interaction

The potency of this compound and its analogues is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity (IC50) of Tubulysin Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Tubulysin AMCF-7BreastLow nM range[12]
Tubulysin DVariousMultiple0.01 - 10[6]
KEMTUB10MCF7Breast0.0301[13]
KEMTUB10MDA-MB-231Breast0.068[13]
KEMTUB10SKBr3Breast0.0122[13]
Tubulysin Analogue 11KBEpidermoid Carcinoma0.28[2]
Tubulysin Analogue 11KB 8.5 (MDR)Epidermoid Carcinoma17.7[2]
DX126-262 (ADC)HER2-positive cell linesBreast/Gastric0.06 - 0.19[14]

Table 2: Binding Affinity (Ki) of Tubulysin Analogues to Tubulin

CompoundAssay MethodKi (μM)Reference
Tubulysin ACompetition with [3H]vinblastine3[7]

Experimental Protocols

The characterization of the this compound binding site on tubulin has been accomplished through a combination of structural biology, biochemical, and cell-based assays.

X-ray Crystallography of Tubulin-Tubulysin Complex

X-ray crystallography provides high-resolution structural information about the interaction between tubulin and tubulysin analogues.

Protocol Overview (based on PDB entries 4ZOL and 7EN3): [1][3][12]

  • Protein Purification: Tubulin is purified from a suitable source, such as bovine brain, through cycles of polymerization and depolymerization.

  • Complex Formation: The purified tubulin is incubated with a tubulysin analogue to form a stable complex.

  • Crystallization: The tubulin-ligand complex is crystallized using vapor diffusion methods. Specific conditions, including precipitant (e.g., PEG), buffer, salts, and temperature, are optimized to obtain diffraction-quality crystals.

    • Crystallization Conditions for PDB ID 7EN3: 6% PEG, 5% glycerol, 0.1 M MES, 30 mM CaCl2, 30 mM MgCl2, pH 6.7, at 293 K.[1]

  • Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known tubulin structure. The model is then refined to fit the experimental data.

    • Resolution for PDB ID 4ZOL: 2.50 Å[3]

    • Resolution for PDB ID 7EN3: 2.64 Å[1]

Mass Spectrometry for Binding Site Identification

Mass spectrometry (MS) is a powerful tool for identifying ligand binding sites, particularly for covalent interactions.

Protocol Overview for Covalent Modification Mapping: [4][15][16]

  • Incubation: Tubulin is incubated with a reactive tubulysin analogue capable of forming a covalent bond.

  • Proteolytic Digestion: The tubulin-ligand complex is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the tubulysin analogue on a specific peptide indicates the site of covalent modification.

Affinity Labeling

Photoaffinity labeling is used to identify binding sites by covalently attaching a photoreactive ligand to its target upon UV irradiation.

Protocol Overview: [7][14][17][18][19]

  • Synthesis of Photoreactive Probe: A tubulysin analogue is synthesized with a photoreactive group (e.g., an azido group) and often a tag (e.g., biotin) for detection.

  • Binding: The photoreactive probe is incubated with tubulin to allow binding.

  • Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group and form a covalent bond with nearby amino acid residues in the binding pocket.

  • Identification of Labeled Residues: The covalently labeled tubulin is then subjected to proteolytic digestion and mass spectrometry, as described above, to identify the crosslinked peptides and pinpoint the binding site.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol Overview:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP (essential for polymerization), and a buffer (e.g., PEM buffer).

  • Addition of Compound: this compound or its analogues are added to the reaction mixture at various concentrations. Control reactions with a vehicle (e.g., DMSO) and known microtubule inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) are also included.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm. A decrease in the rate and extent of polymerization in the presence of tubulysin indicates its inhibitory activity.

Signaling Pathways and Logical Relationships

The binding of this compound to tubulin initiates a cascade of events leading to cell death. The primary mechanisms are cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Disruption of the microtubule network by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This prevents the cell from proceeding through mitosis with a defective mitotic spindle.

G2_M_Arrest TubulysinE This compound Tubulin Tubulin TubulysinE->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Inactivation SAC->Cdc2_CyclinB1 G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest

This compound-induced G2/M cell cycle arrest pathway.
Apoptosis Induction

Prolonged G2/M arrest and microtubule stress trigger the intrinsic pathway of apoptosis. This involves the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Pathway cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade TubulysinE This compound Microtubule Microtubule Disruption TubulysinE->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Bim Bim (pro-apoptotic) Upregulation Microtubule->Bim p53-independent p53 p53 Activation G2M_Arrest->p53 p53->Bim Bcl2 Bcl-2 (anti-apoptotic) Inhibition/Phosphorylation p53->Bcl2 Inhibits Bim->Bcl2 Inhibits Bax_Bak Bax/Bak Activation Bim->Bax_Bak Activates Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Conclusion

This compound exerts its potent anticancer effects by binding to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics. This detailed understanding of its binding site and mechanism of action, supported by robust experimental data, is crucial for the rational design of new tubulysin-based anticancer agents and antibody-drug conjugates with improved therapeutic indices. The experimental protocols and signaling pathways outlined in this guide provide a valuable resource for researchers in the field of cancer drug discovery and development.

References

The Effect of Tubulysin E on Microtubule Dynamics In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as anti-cancer agents. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] This technical guide focuses on the in vitro effects of a specific analogue, Tubulysin E, on microtubule dynamics. While specific quantitative data for this compound's direct impact on the dynamic parameters of microtubules in cell-free systems is not extensively published, this document consolidates the known effects of the tubulysin class and provides detailed experimental protocols for the assessment of these effects. The information presented herein is intended to guide researchers in the study of this compound and other microtubule-targeting agents.

Mechanism of Action

This compound, like other members of its class, exerts its potent anti-proliferative effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][2] The primary mechanism involves the inhibition of tubulin polymerization, which in turn disrupts the highly dynamic nature of the microtubule cytoskeleton. This disruption ultimately triggers a mitotic block, leading to programmed cell death (apoptosis).[1][2]

The binding site for tubulysins has been identified as the vinca domain on β-tubulin. By occupying this site, tubulysins prevent the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of existing microtubules and a failure to form the mitotic spindle essential for cell division.

Below is a diagram illustrating the proposed mechanism of action of this compound on microtubule dynamics.

Tubulysin_E_Mechanism cluster_0 Microtubule Dynamics cluster_1 Effect of this compound Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest disruption Depolymerization->Tubulin_Dimers Tubulysin_E This compound Inhibition Inhibition Tubulysin_E->Inhibition binds to Vinca Domain Inhibition->Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound on microtubule dynamics.

Quantitative Data on Tubulysin Effects on Microtubule Dynamics

While specific in vitro quantitative data for this compound is sparse in the literature, the following tables summarize representative data for the tubulysin class of compounds to provide a comparative context for researchers.

Table 1: Inhibition of Tubulin Polymerization by Tubulysin Analogues

CompoundIC50 (µM) for Tubulin Polymerization InhibitionCell Line for Cytotoxicity IC50Cytotoxicity IC50 (nM)
Tubulysin Analogue 6 6.6LoVo1.92
Tubulysin Analogue 11 8.2A27801.38
Tubulysin Analogue 12 11.4MV-4-110.87
Pretubulysin Not explicitly quantified, but potent inhibition shownNot specifiedNot specified
Tubulysin A Not explicitly quantified, but potent inhibition shownNot specifiedNot specified

Data for analogues 6, 11, and 12 are from a study on isothiocyanates as tubulin polymerization inhibitors and are presented here as examples of potent microtubule-destabilizing agents. Information on Pretubulysin and Tubulysin A indicates potent inhibition without specific IC50 values from the provided search results.

Table 2: Effects of Microtubule-Associated Proteins and Compounds on Dynamic Instability Parameters (for comparative purposes)

ParameterDescriptionEffect of Microtubule Destabilizing Agents (General)
Growth Rate (vg) The rate at which tubulin dimers are added to the plus end of a microtubule.Decreased
Shrinkage Rate (vs) The rate at which tubulin dimers are lost from the plus end of a microtubule.Generally increased or unaffected
Catastrophe Frequency (fcat) The frequency of switching from a state of growth or pause to a state of shrinkage.Increased
Rescue Frequency (fres) The frequency of switching from a state of shrinkage to a state of growth or pause.Decreased

This table provides a generalized overview of the expected effects of a microtubule-destabilizing agent like this compound on the parameters of dynamic instability.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effect of compounds like this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

Protocol:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

  • Preparation of Reaction Mixture: On ice, prepare a master mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Addition of Test Compound: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the master mix, and then dispense the final reaction mixture into the wells of the 96-well plate containing the test compound.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 value for polymerization inhibition is determined by plotting the maximum absorbance (or the initial rate of polymerization) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Microscopy-Based Microtubule Dynamic Instability Assay

This assay allows for the direct visualization and measurement of the four parameters of dynamic instability of individual microtubules.

Materials:

  • Fluorescently labeled tubulin (e.g., rhodamine-labeled)

  • Unlabeled tubulin

  • GMPCPP (slowly hydrolyzable GTP analog) for seed formation

  • Flow cell (constructed from a glass slide and coverslip)

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Image analysis software

Protocol:

  • Preparation of Stabilized Microtubule Seeds: Polymerize a mixture of unlabeled and fluorescently labeled tubulin in the presence of GMPCPP to create stable, fluorescently labeled microtubule "seeds."

  • Flow Cell Assembly and Surface Passivation: Assemble a flow cell and passivate the inner surfaces with a blocking agent (e.g., casein) to prevent non-specific binding of proteins.

  • Immobilization of Seeds: Introduce the GMPCPP-stabilized seeds into the flow cell and allow them to adhere to the passivated surface.

  • Preparation of Polymerization Solution: Prepare a solution containing unlabeled tubulin at a concentration that supports dynamic instability (typically 10-15 µM), GTP, an oxygen scavenging system to reduce photobleaching, and the desired concentration of this compound or vehicle control.

  • Observation of Dynamics: Perfuse the polymerization solution into the flow cell and immediately begin imaging using a TIRF microscope at 37°C. Acquire images at regular intervals (e.g., every 2-5 seconds) for at least 15-20 minutes.

  • Data Analysis:

    • Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.

    • From the kymographs, measure the lengths of growth and shrinkage events and their durations to calculate the growth and shrinkage rates.

    • Count the number of transitions from growth to shrinkage (catastrophes) and from shrinkage to growth (rescues) and divide by the total time spent in the growing and shrinking phases, respectively, to determine the catastrophe and rescue frequencies.

Below is a diagram illustrating the general workflow for an in vitro microtubule dynamics assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Tubulin, Buffers, GTP, this compound) Start->Prepare_Reagents Assay_Choice Choose Assay Prepare_Reagents->Assay_Choice Polymerization_Assay Tubulin Polymerization Assay Assay_Choice->Polymerization_Assay Bulk Analysis Microscopy_Assay Microscopy-Based Assay Assay_Choice->Microscopy_Assay Single Microtubule Analysis Run_Polymerization Initiate Polymerization at 37°C Polymerization_Assay->Run_Polymerization Prepare_Flow_Cell Prepare Flow Cell & Seeds Microscopy_Assay->Prepare_Flow_Cell Measure_Turbidity Measure Turbidity (OD340) Run_Polymerization->Measure_Turbidity Analyze_IC50 Calculate IC50 Measure_Turbidity->Analyze_IC50 Data_Interpretation Interpret Data Analyze_IC50->Data_Interpretation Image_Dynamics Image Microtubule Dynamics (TIRF) Prepare_Flow_Cell->Image_Dynamics Analyze_Dynamics Analyze Dynamic Parameters (vg, vs, fcat, fres) Image_Dynamics->Analyze_Dynamics Analyze_Dynamics->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for in vitro analysis.

Potential Downstream Signaling Pathways

The primary effect of this compound is the direct physical disruption of microtubules. However, this profound alteration of the cytoskeleton can have downstream consequences on various signaling pathways. While specific studies on this compound are limited, research on other microtubule-disrupting agents suggests potential connections:

  • STING (Stimulator of Interferon Genes) Signaling: Recent studies have shown that microtubule-destabilizing agents can synergize with the STING signaling pathway to enhance innate immune responses. Disruption of the microtubule network alters the trafficking of STING, leading to its enhanced activation and subsequent production of type I interferons.

  • HIF-1α (Hypoxia-Inducible Factor-1α) Pathway: Microtubule integrity is crucial for the nuclear accumulation and activity of HIF-1α, a key regulator of the cellular response to hypoxia and a critical factor in tumor angiogenesis. Disruption of microtubules by various agents has been shown to inhibit HIF-1α accumulation and its transcriptional activity.

The diagram below illustrates the potential indirect influence of this compound on these signaling pathways through microtubule disruption.

Signaling_Pathways Tubulysin_E Tubulysin_E Microtubule_Disruption Microtubule Disruption Tubulysin_E->Microtubule_Disruption STING_Trafficking Altered STING Trafficking Microtubule_Disruption->STING_Trafficking HIF_1a_Trafficking Impaired HIF-1α Nuclear Translocation Microtubule_Disruption->HIF_1a_Trafficking STING_Activation Enhanced STING Activation STING_Trafficking->STING_Activation HIF_1a_Inhibition Inhibition of HIF-1α Pathway HIF_1a_Trafficking->HIF_1a_Inhibition Immune_Response Enhanced Antiviral/ Antitumor Immune Response STING_Activation->Immune_Response Angiogenesis_Inhibition Inhibition of Angiogenesis HIF_1a_Inhibition->Angiogenesis_Inhibition

Caption: Potential downstream signaling effects.

Conclusion

References

Unraveling the Potency of Tubulysin E Against Multidrug-Resistant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent resistance mechanisms. Tubulysins, a class of potent microtubule-inhibiting natural products, have garnered significant attention for their remarkable cytotoxic activity, particularly against MDR cancer cells. This technical guide provides a comprehensive overview of the preclinical research on Tubulysin E and its analogues, focusing on their activity in multidrug-resistant cell lines. We delve into the molecular mechanism of action, present quantitative data on their cytotoxic potency, outline detailed experimental protocols for their evaluation, and visualize the key signaling pathways involved in their anticancer effects. This document serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of tubulysins in the fight against resistant cancers.

Introduction: The Challenge of Multidrug Resistance and the Promise of Tubulysins

Multidrug resistance is a major cause of treatment failure in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.

Tubulysins are a family of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally potent antiproliferative activity.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[2][3] A compelling feature of tubulysins is their ability to overcome Pgp-mediated drug resistance, as they are poor substrates for this efflux pump.[2][4] This makes them highly promising candidates for the development of novel anticancer therapies, including as payloads for antibody-drug conjugates (ADCs), aimed at treating refractory and resistant tumors.[4][5]

Mechanism of Action: Overcoming Resistance at the Microtubule Level

Tubulysins exert their cytotoxic effects by binding to the vinca domain of β-tubulin, a site distinct from the taxane-binding site.[4] This interaction inhibits tubulin polymerization and leads to the depolymerization of existing microtubules, causing a collapse of the cytoskeleton.[3][4] This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation. Consequently, cells treated with tubulysins are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2]

Crucially, in the context of MDR, tubulysins have been shown to be less susceptible to efflux by P-glycoprotein (Pgp/MDR1/ABCB1) compared to other microtubule inhibitors like paclitaxel and vinca alkaloids.[4][6] This property allows tubulysins to accumulate to cytotoxic concentrations within MDR cancer cells, thereby retaining their potent anticancer activity.

Quantitative Analysis of Cytotoxic Activity in Multidrug-Resistant Cell Lines

The following tables summarize the in vitro potency of this compound analogues and their corresponding antibody-drug conjugates (ADCs) in both drug-sensitive and multidrug-resistant cancer cell lines. The data highlights the retained or even enhanced efficacy of these compounds in cells overexpressing P-glycoprotein.

Compound/ADCCell LineResistance MechanismIC50 (ng/mL)Reference
Tubulysin ADC 5 BJABSensitivePotent (in range of MMAE ADC 8)[4]
Tubulysin ADC 5 BJAB.Luc/PgpPgp overexpressionPotent (retained activity)[4]
MMAE ADC 8 BJABSensitivePotent[4]
MMAE ADC 8 BJAB.Luc/PgpPgp overexpressionInactive[4]
Anti-CD30 Tub(OAc) ADC L540cyMDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OEt) ADC L540cyMDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OiVal) ADC L540cyMDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OAc) ADC Karpas299MDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OEt) ADC Karpas299MDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OiVal) ADC Karpas299MDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OAc) ADC DELMDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OEt) ADC DELMDR-Single-digit ng/mL[7]
Anti-CD30 Tub(OiVal) ADC DELMDR-Single-digit ng/mL[7]
Anti-HER2 Tubulysin ADCs SK-BR-3HER2-positive4-7[8]
Anti-HER2 Tubulysin ADCs MDA-MB-468HER2-negative>3600[8]
CompoundCell LineResistance MechanismIC50 (nM)Relative ResistanceReference
Tubulysin Analogue 1 KBMDR1-Potent[3]
Tubulysin Analogue 1 KB 8.5MDR1+PotentLow[3]
Tubulysin Analogue 2 KBMDR1-Potent[3]
Tubulysin Analogue 2 KB 8.5MDR1+PotentLow[3]

Note: "Potent" indicates high activity as described in the source, but a specific numerical value was not provided in the abstract. Relative resistance is the ratio of IC50 in the resistant cell line to the sensitive parental cell line.

Experimental Protocols

Development of Multidrug-Resistant Cell Lines

This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to a selecting agent.

  • Parental Cell Line Culture: Begin with a drug-sensitive parental cancer cell line and establish a healthy, proliferating culture.

  • Initial Drug Exposure: Introduce the selecting cytotoxic drug (e.g., paclitaxel or doxorubicin) at a low concentration, typically the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[9] Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next increment.

  • Selection and Expansion: Continue this process over several weeks or months.[9] Cells that survive and proliferate at higher drug concentrations are selected and expanded.

  • Confirmation of Resistance: Periodically assess the resistance level by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to the parental line using a cell viability assay (see Protocol 4.2). A significant increase in the IC50 value confirms the development of resistance.[9]

  • Characterization of Resistance Mechanism: Analyze the resistant cell line for known resistance mechanisms, such as the overexpression of P-glycoprotein (MDR1/ABCB1), using techniques like Western blotting or qRT-PCR.

  • Cell Line Maintenance: Culture the established resistant cell line in the continuous presence of the selecting drug at the highest tolerated concentration to maintain the resistant phenotype.

Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate the parental (drug-sensitive) and resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a serial dilution of this compound or its analogue in the appropriate cell culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[10]

  • Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[11]

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[9][12]

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis in MDR Cells

This compound triggers apoptosis primarily through the intrinsic pathway, initiated by microtubule disruption and subsequent mitotic arrest.[2][13] This arrest can lead to the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins. In some contexts, tubulin-targeting agents can also induce signaling through the extrinsic pathway.[14] The following diagram illustrates the proposed signaling cascade.

Tubulysin_E_Apoptosis_Pathway TubE This compound Tubulin β-Tubulin (Vinca Domain) TubE->Tubulin Binds to Pgp P-glycoprotein (Pgp) Efflux Pump TubE->Pgp Poor Substrate Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M JNK JNK Pathway Activation G2M->JNK Bim Bim Upregulation G2M->Bim p53 p53 Activation G2M->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bim->Mitochondrion Promotes Noxa Noxa Upregulation p53->Noxa Noxa->Mitochondrion Promotes CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow start Start cell_culture Culture Parental (Sensitive) Cell Line start->cell_culture develop_mdr Develop MDR Cell Line (Stepwise Drug Exposure) cell_culture->develop_mdr confirm_resistance Confirm Resistance (IC50 & Pgp Expression) develop_mdr->confirm_resistance viability_assay Cell Viability Assay (IC50 of this compound) confirm_resistance->viability_assay apoptosis_assay Apoptosis Analysis (e.g., Annexin V/PI Staining) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) viability_assay->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot for p53, Bcl-2, etc.) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis data_analysis Data Analysis and Interpretation pathway_analysis->data_analysis end End data_analysis->end

References

A Technical Guide to the Physicochemical Properties and Laboratory Use of Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin E is a potent cytotoxic peptide belonging to the tubulysin family, a class of natural products isolated from myxobacteria.[1] These compounds are of significant interest in cancer research and drug development due to their powerful antimitotic activity.[2][3] this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4] Its high potency, even against multidrug-resistant cell lines, makes it a compelling payload for antibody-drug conjugates (ADCs).[5] This technical guide provides an in-depth overview of the physicochemical properties of this compound for laboratory use, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the accurate preparation of stock solutions, experimental design, and interpretation of results.

PropertyValueSource
Molecular Weight 814.04 g/mol MedChemExpress[4]
Molecular Formula C₄₂H₆₃N₅O₉MedChemExpress[4]
Appearance Solid powder (typical for related compounds)BOC Sciences[]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication for related tubulysins)MedChemExpress[7]
Melting Point Not reported
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.MedChemExpress[7]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][4] It binds to the vinca domain of tubulin, preventing the formation of microtubules.[1][5] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]

TubulysinE_Pathway This compound Signaling Pathway TubulysinE This compound Tubulin Tubulin Monomers TubulysinE->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Protocols

Handling and Safety Precautions

This compound is a highly cytotoxic compound and should be handled with extreme care in a laboratory setting. The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle solid this compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Weighing: Weigh the compound in a contained environment, such as a glove box or a fume hood with a draft shield.

  • Spills: In case of a spill, decontaminate the area with an appropriate inactivating solution (e.g., 10% bleach solution followed by a water rinse) and dispose of all contaminated materials as hazardous waste.

  • Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous waste and disposed of according to institutional guidelines.

Preparation of Stock Solutions

Due to its hydrophobicity, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare the stock solution.

  • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of DMSO added to cell cultures.

  • Procedure:

    • Bring the vial of this compound to room temperature before opening.

    • Add the calculated volume of DMSO to the vial.

    • To aid dissolution, vortex the solution and/or sonicate in a water bath until the compound is completely dissolved.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay like MTT or a fluorescence-based assay.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the stock solution.

    • Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Prepare Prepare serial dilutions of this compound Incubate1->Prepare Treat Treat cells with this compound Incubate1->Treat Prepare->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT) Incubate2->Add_Reagent Incubate3 Incubate for 2-4 hours Add_Reagent->Incubate3 Measure Measure absorbance/fluorescence Incubate3->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.

Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Fluorescent reporter dye that binds to polymerized microtubules

    • This compound stock solution

    • Positive control (e.g., Nocodazole) and negative control (DMSO)

    • Microplate fluorometer

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer.

    • Add serial dilutions of this compound, positive control, or negative control to the wells of a 96-well plate.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP.

    • Immediately place the plate in a microplate fluorometer pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of this compound.

    • The rate of tubulin polymerization can be determined from the initial linear portion of the curve.

    • Calculate the percentage of inhibition of polymerization for each concentration relative to the negative control.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tubulysin E Analogs as ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Tubulysin E analogs, potent microtubule-inhibiting agents, for their use as payloads in Antibody-Drug Conjugates (ADCs). Tubulysins have garnered significant interest in oncology due to their high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2][3][4]

Introduction

Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria.[1][5] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis.[5][6] The high potency of tubulysins makes them attractive candidates for targeted cancer therapy as ADC payloads.[1][2][3][5][7][8] However, challenges such as the hydrolytic instability of the C-11 acetate group in some natural tubulysins have necessitated the development of more stable and synthetically accessible analogs.[4][7][9][10]

This protocol outlines a general strategy for the synthesis of this compound analogs, focusing on the assembly of the key amino acid fragments: Tubuvaline (Tuv), Isoleucine (Ile), N-methyl-D-pipecolic acid (Mep), and a C-terminal Tubuphenylalanine (Tup) or a functionalized derivative for linker attachment.[1][5]

General Synthetic Strategy

The synthesis of this compound analogs is a complex, multi-step process that is often accomplished using solid-phase peptide synthesis (SPPS) for the assembly of the peptide backbone, coupled with solution-phase synthesis for the preparation of the unnatural amino acid building blocks.[11] A key aspect of the synthesis is the creation of the Tuv residue and its subsequent coupling to the other amino acids.[9][11]

A generalized workflow for the synthesis of a Tubulysin analog suitable for ADC conjugation is depicted below.

Tubulysin_Analog_Synthesis_Workflow cluster_building_blocks Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final_steps Final Steps Tup Synthesis of Tubuphenylalanine (Tup) Analog with Linker Handle Resin Load Tup Analog onto 2-Chlorotrityl Resin Tup->Resin Tuv Synthesis of N-Fmoc-Tubuvaline (Tuv) Fragment Coupling1 Couple Fmoc-Tuv Tuv->Coupling1 Ile Preparation of Fmoc-Isoleucine (Ile) Coupling2 Couple Fmoc-Ile Ile->Coupling2 Mep Preparation of Fmoc-N-methyl-D-pipecolic acid (Mep) Coupling3 Couple Fmoc-Mep Mep->Coupling3 Deprotection1 Fmoc Deprotection Resin->Deprotection1 1. Deprotection1->Coupling1 2. Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 3. Deprotection2->Coupling2 4. Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 5. Deprotection3->Coupling3 6. Cleavage Cleavage from Resin Coupling3->Cleavage 7. Purification Purification by RP-HPLC Cleavage->Purification 8. Characterization Characterization (MS, NMR) Purification->Characterization 9. Conjugation Conjugation to Antibody Characterization->Conjugation 10.

Caption: General workflow for the synthesis of a Tubulysin analog for ADC conjugation.

Mechanism of Action

Tubulysin analogs exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin at the vinca alkaloid binding site, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Tubulysin_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell with Target Antigen ADC->TumorCell Binding Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome PayloadRelease Linker Cleavage and Payload Release Lysosome->PayloadRelease Tubulysin Free Tubulysin Analog PayloadRelease->Tubulysin Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Binding and Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Disruption Microtubule Disruption Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a Tubulysin-based Antibody-Drug Conjugate.

Experimental Protocols

The following protocols are generalized from published literature and should be adapted and optimized for specific analogs and laboratory conditions.

Protocol 1: Synthesis of a Functionalized Tubuphenylalanine (Tup) Analog

This protocol describes the synthesis of a Tup analog containing an aniline group, which serves as a handle for linker attachment.[1]

  • Starting Material: Commercially available Boc-L-4-nitrophenylalanine.

  • Reduction of the Nitro Group:

    • Dissolve Boc-L-4-nitrophenylalanine in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Boc-L-4-aminophenylalanine.

  • Protection of the Aniline:

    • Dissolve the resulting amino-phenylalanine derivative in a suitable solvent system (e.g., THF/water).

    • Add a base such as sodium bicarbonate.

    • Add an Alloc protecting group (e.g., Alloc-Cl) and stir at room temperature.[11]

    • After reaction completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Alloc-protected Tup analog.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Tubulysin Analog

This protocol outlines the assembly of the tetrapeptide on a solid support.[11]

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

    • Add the Alloc-protected Tup analog and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Agitate the mixture at room temperature.

    • Cap any unreacted sites on the resin using a capping solution (e.g., methanol in DCM).

    • Wash the resin extensively with DCM, DIPEA in DCM, and methanol.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

    • Wash the resin with DMF, isopropanol, and DCM.

  • Peptide Couplings:

    • For each coupling cycle (Tuv, Ile, Mep), pre-activate the corresponding Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA or TMP) in DMF.[11]

    • Add the activated amino acid solution to the resin and agitate.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • After each coupling, wash the resin as described in step 2.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 3: Cleavage, Purification, and Characterization
  • Cleavage from Resin:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., a solution of trifluoroacetic acid (TFA) in DCM) to cleave the peptide from the solid support and remove any acid-labile protecting groups.[11]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with a TFA modifier.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure Tubulysin analog.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of selected Tubulysin analogs against various cancer cell lines, as reported in the literature.

AnalogCell LineIC50 (nM)Reference
Tubulysin Analog 11 KB (human oral carcinoma)0.2[1]
Tubulysin Analog 11 KB 8.5 (MDR)1.1[1]
Tubulysin Analog 17a KB1.0[1]
Tubulysin Analog 17a KB 8.5 (MDR)5.0[1]
Tubulysin Analog 10a PC-3 (human prostate cancer)Low nanomolar range[12]
Tubulysin Analog 10a HCT-116 (human colon cancer)Low nanomolar range[12]
Tubulysin Analog 10b PC-3 (human prostate cancer)Low nanomolar range[12]
Tubulysin Analog 10b HCT-116 (human colon cancer)Low nanomolar range[12]
Tb32 MES SA (uterine sarcoma)0.012[13]
Tb32 HEK 293T (human embryonic kidney)0.002[13]

Conclusion

The protocols and data presented provide a comprehensive overview for the synthesis and evaluation of this compound analogs as potent payloads for ADCs. The modular nature of the synthesis allows for the exploration of structure-activity relationships to optimize potency, stability, and conjugation efficiency.[1][9] Further modifications, such as replacing the labile C-11 acetate with more stable ethers or carbamates, have been shown to improve the in vivo performance of these ADCs.[4][7][9] The development of novel and robust synthetic routes is crucial for advancing this promising class of anti-cancer agents into clinical applications.[11]

References

Application Notes and Protocols for Tubulysin E Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] Notably, tubulysins exhibit potent activity against multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming drug resistance in cancer therapy.[2][3][6]

This document provides a detailed, step-by-step guide for the conjugation of Tubulysin E, a potent analog, to monoclonal antibodies. It covers the essential methodologies, from antibody preparation and linker activation to the final purification and characterization of the resulting ADC.

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

TubulysinE_Pathway cluster_cell Cancer Cell ADC This compound-ADC Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulysin_E Released this compound Lysosome->Tubulysin_E 4. Payload Release Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 7. Disruption of Microtubule Dynamics Tubulysin_E->Tubulin 5. Binding to Tubulin

Caption: Mechanism of action of a this compound-ADC.

Experimental Workflow for this compound Conjugation

The following diagram outlines the general workflow for conjugating this compound to an antibody.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody (mAb) Thiolation Antibody Thiolation (e.g., with 2-IT) Antibody->Thiolation Conjugation_Step Conjugation Reaction Thiolation->Conjugation_Step Tubulysin_Linker This compound-Linker (e.g., Maleimide) Tubulysin_Linker->Conjugation_Step Purification Purification (e.g., SEC, Affinity Chromatography) Conjugation_Step->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization Final_ADC This compound-ADC Characterization->Final_ADC

Caption: General workflow for this compound-ADC production.

Experimental Protocols

This section details the methodologies for the key steps in the conjugation process.

Antibody Preparation and Thiolation

This protocol describes the introduction of free thiol groups into the antibody via lysine modification, a common method for creating conjugation sites.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • 2-Iminothiolane (2-IT, Traut's reagent)

  • PBS, pH 7.4

  • Desalting columns (e.g., PD-10)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Prepare a fresh solution of 2-IT in PBS.

  • Add a 20-fold molar excess of 2-IT to the antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove excess 2-IT and buffer-exchange the thiolated antibody into PBS using a desalting column.

  • Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.

  • Quantify the number of free thiol groups per antibody using Ellman's reagent.

Preparation of this compound-Linker Construct

This protocol outlines the preparation of a maleimide-activated this compound derivative, ready for conjugation to the thiolated antibody. The synthesis of tubulysin and its linkers often involves complex organic chemistry.[7] For many researchers, it is more practical to obtain a pre-activated tubulysin-linker construct from a commercial supplier. The following is a general guideline assuming a maleimide linker is being used.

Materials:

  • This compound analog with a suitable linker attachment point

  • Maleimide-containing crosslinker (e.g., mc-Val-Cit-PABC-maleimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Appropriate coupling reagents (e.g., HATU, DIPEA)

Procedure:

  • Dissolve the this compound analog and the maleimide crosslinker in anhydrous DMF or DMSO.

  • Add coupling reagents to facilitate the amide bond formation between the tubulysin and the linker.

  • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by HPLC or LC-MS.

  • Purify the this compound-linker construct using reverse-phase HPLC.

  • Lyophilize the purified product and store it under desiccated conditions at -20°C or below.

Conjugation of this compound-Linker to Thiolated Antibody

This protocol describes the conjugation of the maleimide-activated this compound to the thiolated antibody.

Materials:

  • Thiolated monoclonal antibody

  • This compound-linker construct

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Dissolve the this compound-linker construct in a small amount of DMSO.

  • Add the dissolved this compound-linker to the thiolated antibody solution. A typical molar ratio is 5-10 moles of the linker construct per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated drug-linker and other impurities.

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unconjugated drug-linker molecules.

  • Affinity Chromatography: Protein A or Protein G chromatography can be used to purify the ADC, as the antibody portion will bind to the resin.[]

  • Dialysis: Can be used to remove low-molecular-weight impurities but is generally less efficient than chromatography.[]

General SEC Protocol:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200) with PBS.

  • Load the conjugation reaction mixture onto the column.

  • Elute with PBS and collect fractions corresponding to the high molecular weight peak, which represents the ADC.

  • Pool the ADC-containing fractions.

Characterization of the this compound-ADC

Thorough characterization is essential to ensure the quality and consistency of the ADC.

Key Parameters:

  • Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It can be determined by:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug-linker, the DAR can be calculated.

    • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs.

    • Mass Spectrometry (LC-MS): This provides a precise measurement of the masses of the different ADC species, allowing for accurate DAR determination.

  • Purity and Aggregation: Assessed by SEC-HPLC to ensure the absence of aggregates and other impurities.

  • Antigen Binding: The binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody. This can be evaluated by ELISA or surface plasmon resonance (SPR).[9]

  • In Vitro Cytotoxicity: The potency of the ADC is determined by in vitro cell-based assays using target-expressing cancer cell lines. IC50 values are calculated to quantify the concentration of ADC required to inhibit cell growth by 50%.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the preparation and characterization of this compound ADCs. Note that these values can vary depending on the specific antibody, linker, and conjugation method used.

ParameterMethodTypical Value/RangeReference
Thiolation
Thiol groups per antibodyEllman's Assay2 - 8[9]
Conjugation
Drug-linker to antibody molar ratio-5:1 to 10:1General Practice
Characterization
Drug-to-Antibody Ratio (DAR)LC-MS, HIC3.5 - 4.5[9][10]
PuritySEC-HPLC> 95% monomerGeneral Practice
AggregationSEC-HPLC< 5%General Practice
In Vitro Potency
IC50 (Antigen-positive cells)Cell Viability Assay0.1 - 10 ng/mL[6][11]
IC50 (Antigen-negative cells)Cell Viability Assay> 1000 ng/mL[6]

Troubleshooting

  • Low DAR:

    • Inefficient thiolation: Ensure fresh 2-IT solution and optimal reaction conditions.

    • Hydrolysis of maleimide: Use freshly prepared or properly stored this compound-linker.

    • Insufficient molar excess of drug-linker.

  • High Aggregation:

    • High DAR can increase hydrophobicity and lead to aggregation. Optimize the drug-linker to antibody ratio.

    • Improper buffer conditions during conjugation or storage.

  • Loss of Antibody Binding:

    • Conjugation at or near the antigen-binding site. Consider site-specific conjugation methods if this is an issue.

    • Denaturation of the antibody during the process. Ensure gentle handling and appropriate buffer conditions.

Conclusion

The conjugation of this compound to antibodies is a multi-step process that requires careful optimization and characterization. By following the protocols outlined in this guide, researchers can successfully generate potent and well-defined this compound-ADCs for preclinical evaluation. The exceptional potency of tubulysins, particularly against MDR tumors, makes them a valuable class of payloads for the development of next-generation ADCs.[6][12]

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay Using Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as potential anticancer agents.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] Tubulysin E, a member of this family, demonstrates extremely potent cytotoxic activity against a variety of cancer cell lines, including those that are multi-drug resistant.[1][3] This high potency makes tubulysins attractive payloads for antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs).[1][2]

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. This colorimetric assay offers a reliable and sensitive method for measuring cell density based on the measurement of cellular protein content.[6][7]

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to the vinca domain of tubulin, which inhibits tubulin polymerization and leads to the depolymerization of microtubules.[4][8] This disruption of the microtubule network is critical for several cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][4]

This cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[3][9] Key events in this pathway include the upregulation of pro-apoptotic proteins such as p53 and Bim, and the phosphorylation of the anti-apoptotic protein Bcl-2.[10] These changes lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[3]

Tubulysin_E_Signaling_Pathway TubulysinE This compound Tubulin Tubulin Polymerization TubulysinE->Tubulin inhibits Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M p53 p53 Induction G2M->p53 Bim Bim Upregulation G2M->Bim Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondrial Pathway p53->Mitochondria Bim->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis SRB_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_processing Assay Processing cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Compound Add this compound Dilutions Incubate1->Add_Compound Incubate2 Incubate (e.g., 72h) Add_Compound->Incubate2 Fix Fix with 10% TCA Incubate2->Fix Wash1 Wash with Water & Air Dry Fix->Wash1 Stain Stain with 0.4% SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid & Air Dry Stain->Wash2 Solubilize Solubilize with 10mM Tris Base Wash2->Solubilize Read Read Absorbance (510-540nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

References

Application Notes and Protocols for In Vivo Studies with Tubulysin E in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodological framework for conducting preclinical in vivo studies with Tubulysin E, a potent microtubule-targeting agent, in rodent cancer models. These guidelines cover experimental design, procedural protocols, data collection, and analysis to assess the efficacy and toxicity of this compound.

Introduction

This compound is a highly cytotoxic peptide, originally isolated from myxobacteria, that exhibits potent antineoplastic activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1][2]. Due to its high potency, this compound and its analogs are of significant interest as payloads for antibody-drug conjugates (ADCs)[3][4]. In vivo studies are critical for evaluating the therapeutic potential and toxicological profile of this compound-based therapies. This document provides detailed protocols for conducting such studies in animal models, focusing on subcutaneous xenograft models in mice.

Signaling Pathway of this compound-Induced Apoptosis

This compound, like other microtubule-targeting agents, disrupts microtubule dynamics, which triggers a cascade of signaling events culminating in programmed cell death. The pathway generally involves the activation of stress-activated protein kinases and the intrinsic apoptotic pathway.

TubulysinE_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway TubulysinE This compound Tubulin Tubulin Polymerization TubulysinE->Tubulin Inhibits Microtubule Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M JNK JNK Activation G2M->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Bax Bax/Bak Activation Bcl2->Bax Inhibition Released Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound.

Experimental Protocols

Animal Models

Immunodeficient mice (e.g., NOD-scid, SCID, or athymic nude mice) are commonly used for establishing human tumor xenografts. The choice of strain should be guided by the specific tumor cell line being used. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Cell Culture and Tumor Implantation (Subcutaneous Xenograft Model)

This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of anticancer agents.

Materials:

  • Cancer cell line of interest (e.g., HER2-positive NCI-N87 or BT-474 for ADC studies)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane)

  • Clippers and disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. On the day of implantation, harvest the cells by trypsinization, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion).

  • Cell Suspension: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur from the injection site (typically the right flank) and sterilize the skin with disinfectant.

  • Injection: Gently lift the skin at the injection site and subcutaneously inject the cell suspension. Withdraw the needle slowly to prevent leakage.

  • Monitoring: Monitor the animals for recovery from anesthesia and for tumor growth. Tumor growth is typically monitored 2-3 times per week.

Formulation and Administration of this compound

Due to its likely poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following is a common vehicle for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Formulation Protocol (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Dissolve this compound in DMSO to create a stock solution.

  • To prepare the final injection solution, sequentially add the components: first the required volume of the this compound/DMSO stock, then PEG300, followed by Tween-80, and finally sterile saline.

  • Vortex or mix thoroughly after the addition of each component to ensure a clear, homogenous solution. Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.

Administration Routes:

  • Intravenous (IV) Injection: Typically administered via the lateral tail vein. This route provides immediate systemic exposure.

  • Intraperitoneal (IP) Injection: Injected into the lower right quadrant of the abdomen. This route is often used for ease of administration and provides systemic distribution, although absorption may be slower than IV.

Efficacy Assessment

Tumor Volume Measurement:

  • Using digital calipers, measure the length (longest dimension) and width (perpendicular to length) of the tumor.

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .

  • Continue measurements 2-3 times per week throughout the study.

  • Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Toxicity Assessment

Toxicity is a critical endpoint, especially given the high potency of this compound.

Parameters to Monitor:

  • Body Weight: Measure animal body weight at the same frequency as tumor measurements. Significant weight loss (typically >15-20%) is an indicator of toxicity.

  • Clinical Observations: Daily monitor for signs of distress, such as changes in posture, activity, grooming, and food/water intake.

  • Hepatotoxicity: As hepatotoxicity is a known concern for tubulysins, at the end of the study (or if humane endpoints are reached), blood can be collected for analysis of liver enzymes (e.g., ALT, AST). Liver tissue can also be collected for histopathological examination.

Data Presentation

Quantitative data from efficacy and toxicity studies should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of a Tubulysin B-based ADC (DX126-262) in a HER2-Positive Xenograft Model (BT-474)

Treatment GroupDose (mg/kg)T/C% (Tumor Growth Inhibition)Statistical Significance (p-value vs. Control)
Vehicle Control-100%-
DX126-2622.537.1%< 0.05
DX126-26256.8%< 0.01
DX126-262103.0%< 0.01
Kadcyla® (Comparator)549.3%< 0.05
Kadcyla® (Comparator)1013.3%< 0.01
Data adapted from a study on a Tubulysin B analog ADC[2][4]. T/C% represents the mean tumor volume of the treated group relative to the mean tumor volume of the control group.

Table 2: Acute Toxicity Profile of a Tubulysin B-based ADC (DX126-262) in Mice

Treatment GroupDose (mg/kg)Maximum Body Weight ReductionNotes
DX126-26275Less pronounced than comparatorAll animals survived.
DX126-262150Less pronounced than comparatorAll animals survived.
Kadcyla® (Comparator)75-9.3% on day 4Dose-dependent toxicity observed.
Kadcyla® (Comparator)150-14.3% on day 5Dose-dependent toxicity observed.
Data adapted from a study on a Tubulysin B analog ADC[2][4].

Experimental Workflow Diagram

InVivo_Workflow General In Vivo Efficacy and Toxicity Study Workflow CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Endpoint Humane or Study Endpoint Monitoring->Endpoint DataAnalysis Data Analysis and Tissue Collection Endpoint->DataAnalysis

Caption: Workflow for a typical in vivo study with this compound.

Disclaimer: These protocols are intended as a general guide. Specific experimental parameters, including cell numbers, drug dosages, and treatment schedules, should be optimized based on the specific research question, cell line, and animal model used. All work with potent cytotoxic compounds like this compound should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Creating Stable Tubulysin E-based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of stable and potent Tubulysin E-based Antibody-Drug Conjugates (ADCs). The focus is on strategies to overcome the inherent instability of the tubulysin payload, particularly the C11-acetate group, through innovative linker technologies and site-specific conjugation methods.

Introduction to this compound-based ADCs

Tubulysins are a class of highly potent cytotoxic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their exceptional potency makes them attractive payloads for ADCs. However, a major challenge in the development of tubulysin-based ADCs is the hydrolytic instability of the C11-acetate ester, which is crucial for its cytotoxic activity.[3][4] Loss of this acetate group results in a significant decrease in potency.[4]

These application notes explore two key strategies to enhance the stability and therapeutic window of this compound-based ADCs:

  • Advanced Linker Chemistry: Utilizing linkers that protect the labile acetate group or release the payload through specific mechanisms within the target cell.

  • Site-Specific Conjugation: Precisely attaching the tubulysin payload to specific sites on the antibody to achieve a homogeneous drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[5]

Key Stability-Enhancing Techniques

Linker Chemistry for Enhanced Stability

The choice of linker is critical in protecting the tubulysin payload from premature degradation in circulation and ensuring its efficient release at the tumor site.

  • β-Glucuronidase-Cleavable Linkers: These linkers are designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[6][7][] The hydrophilic nature of the glucuronide moiety can also improve the solubility and reduce aggregation of the ADC.[9] Studies have shown that a β-glucuronidase-cleavable glucuronide linker can protect the C11-acetate of a tubulysin analog from hydrolysis and improve in vivo activity compared to a conventional dipeptide linker.[10]

  • Protease-Cleavable Dipeptide Linkers (e.g., Val-Ala): While commonly used, these linkers may not sufficiently protect the C11-acetate of tubulysin from hydrolysis in circulation, leading to attenuated potency.[3]

Site-Specific Conjugation for Homogeneity and Improved Pharmacokinetics

Site-specific conjugation methods offer significant advantages over traditional random conjugation to lysine residues or hinge cysteines. By controlling the location and number of conjugated payloads, site-specific ADCs exhibit improved homogeneity, stability, and pharmacokinetics.[5][11]

  • Engineered Cysteine Residues: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation of maleimide-containing linker-drugs. This approach results in a defined DAR and has been shown to improve the in vivo stability and efficacy of tubulysin ADCs.[11]

  • Enzymatic Conjugation: Techniques like microbial transglutaminase (MTG)-mediated conjugation can be used to attach payloads to specific glutamine residues on the antibody. This method has been shown to produce highly stable and effective ADCs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Tubulysin-based ADCs, highlighting the impact of different linkers and conjugation strategies on their stability and efficacy.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues and ADCs

Compound/ADCCell LineIC50 (ng/mL)Reference
Deacetylated Tubulysin M->100-fold less active than parent[4]
Tubulysin M Analogue 11 N87Potent[12]
Dipeptide Linker-Tubulysin ADC (DAR 4)L540cySingle-digit to sub-ng/mL[3]
Glucuronide Linker-Tubulysin ADC (DAR 4)L540cySingle-digit to sub-ng/mL[3]
Site-Specific Tubulysin ADC (cysteine-engineered)N87Sub-nanomolar[5]
Random Lysine-Tubulysin ADCN87Less potent than site-specific[5]

Table 2: In Vivo Stability and Efficacy of Tubulysin ADCs

ADC TypeXenograft ModelStability MetricEfficacy OutcomeReference
Dipeptide Linker-Tubulysin ADCL540cy Hodgkin lymphomaSignificant acetate hydrolysisLess effective than glucuronide ADC[1]
Glucuronide Linker-Tubulysin ADCL540cy Hodgkin lymphomaAcetate protected from hydrolysisHighly active, cures at 0.75 mg/kg[1]
Site-Specific (C'E loop) Tubulysin ADCN87Minimal deconjugation and deacetylationSuperior efficacy[5]
Hinge-Cysteine Conjugated Tubulysin ADCN87Moderate deconjugation and deacetylationModerate efficacy[5]
Lysine Conjugated Tubulysin ADCN87High deconjugation and deacetylationLeast potent[5]

Experimental Protocols

Protocol for Site-Specific Conjugation of this compound to an Engineered Antibody

This protocol describes the conjugation of a maleimide-functionalized this compound linker to a cysteine-engineered antibody.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Maleimide-activated this compound linker dissolved in a compatible organic solvent (e.g., DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • To a solution of the engineered mAb (e.g., 10 mg/mL), add a molar excess of TCEP solution.

    • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.

  • Conjugation:

    • Add the maleimide-activated this compound linker solution to the reduced antibody. The molar ratio of linker to antibody will depend on the desired DAR.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove excess linker, quenching reagent, and any aggregates.

  • Characterization:

    • Determine the DAR and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.

Protocol for In Vitro Cytotoxicity Assay of this compound-based ADCs

This protocol outlines the use of a colorimetric assay (e.g., MTT) to determine the cytotoxic activity of this compound-based ADCs on cancer cell lines.[13][14][15]

Materials:

  • Target cancer cell line (expressing the antigen recognized by the ADC's antibody).

  • Control cancer cell line (antigen-negative).

  • Complete cell culture medium.

  • This compound-based ADC.

  • Control ADC (non-targeting or unconjugated antibody).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

Procedure:

  • Cell Seeding:

    • Seed the target and control cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-based ADC and the control ADC in complete culture medium.

    • Remove the old medium from the cell plates and add the ADC dilutions.

    • Include wells with medium only as a negative control.

    • Incubate the plates for a period of 72-120 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol for ADC Stability Assessment by LC-MS

This protocol describes a method to assess the stability of this compound-based ADCs in plasma by monitoring changes in DAR and payload deacetylation over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18]

Materials:

  • This compound-based ADC.

  • Plasma from a relevant species (e.g., human, mouse).

  • Immunoaffinity capture beads (e.g., Protein A/G).

  • Wash buffer (e.g., PBS).

  • Elution buffer (e.g., low pH glycine buffer).

  • Reducing agent (e.g., DTT).

  • LC-MS system.

Procedure:

  • Plasma Incubation:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Immunoaffinity Capture:

    • At each time point, take an aliquot of the plasma-ADC mixture and add it to the immunoaffinity capture beads.

    • Incubate to allow the ADC to bind to the beads.

  • Washing and Elution:

    • Wash the beads with wash buffer to remove unbound plasma proteins.

    • Elute the ADC from the beads using the elution buffer.

  • Sample Preparation for LC-MS:

    • For DAR analysis, the eluted ADC can be analyzed intact or after reduction with DTT to separate the light and heavy chains.

    • For deacetylation analysis, the sample may require further processing like enzymatic digestion.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method to determine the average DAR and the percentage of deacetylated payload at each time point.

Visualizations

Signaling Pathway and Experimental Workflows

Tubulysin_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Tubulin Tubulin Dimers Lysosome->Tubulin Linker Cleavage & Payload Release Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound-based ADC.

ADC_Development_Workflow Stable this compound-ADC Development Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker Linker Design (e.g., Glucuronide) Conjugation ADC Conjugation Linker->Conjugation Payload This compound Payload Synthesis Payload->Conjugation Antibody Antibody Engineering (Site-Specific) Antibody->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Stability Plasma Stability (LC-MS) Characterization->Stability Efficacy In Vivo Efficacy (Xenograft) Cytotoxicity->Efficacy Stability->Efficacy

Caption: Workflow for developing stable this compound-ADCs.

References

Application Notes and Protocols for Handling and Storing Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tubulysin E is a highly potent cytotoxic peptide belonging to the tubulysin family, originally isolated from myxobacteria.[1][2] It is a powerful inhibitor of tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3][4] Due to its exceptional potency, even against multi-drug resistant (MDR) cell lines, this compound is a valuable payload for antibody-drug conjugates (ADCs) in cancer research and development.[2][5] Its high toxicity necessitates strict adherence to safety protocols for handling and storage to ensure the safety of laboratory personnel and the integrity of the compound.

Safety Precautions

This compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[6][7] It can cause serious skin and eye irritation and may cause respiratory irritation.[6][7] All handling of this compound, both in powder form and in solution, must be conducted in a designated containment area, such as a chemical fume hood or a biological safety cabinet, by trained personnel.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety goggles with side shields are mandatory.[6]

  • Respiratory Protection: Use a suitable respirator when handling the powder form to avoid inhalation.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Waste Disposal:

All waste materials, including empty vials, pipette tips, and contaminated PPE, should be disposed of as hazardous chemical waste in accordance with local regulations.

Storage and Stability

Proper storage is critical to maintain the potency and stability of this compound. The compound is sensitive to repeated freeze-thaw cycles and hydrolysis of its acetate group, which can lead to a significant loss of activity.[9][10]

Form Storage Temperature Duration Notes
Powder -20°CLong-termStore in a tightly sealed container, protected from light and moisture.
Stock Solution (-80°C) -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Store under nitrogen if possible.[11]
Stock Solution (-20°C) -20°CUp to 1 monthAliquot into single-use volumes. Store under nitrogen if possible.[11]
Working Solution 2-8°CUse on the same dayIt is highly recommended to prepare fresh working solutions for each experiment.[11]

Experimental Protocols

3.1. Preparation of this compound Stock Solution (e.g., 1 mM)

This protocol describes the preparation of a 1 mM stock solution of this compound. Adjust the volumes and weights accordingly for different desired concentrations.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, single-use polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 1 mM solution from 1 mg of this compound (MW: 844.07 g/mol ), add 1.185 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Aliquot the stock solution into single-use, tightly sealed tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11]

3.2. Preparation of Working Solutions

Procedure:

  • Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it at room temperature.

  • Dilution: In a chemical fume hood, dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer for your experiment.

  • Usage: Use the freshly prepared working solution on the same day. Do not store diluted working solutions for later use.[11]

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][5] This disrupts the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The depolymerization of microtubules leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and programmed cell death.[3][4]

Tubulysin_E_Mechanism TubulysinE This compound Polymerization Inhibition of Polymerization TubulysinE->Polymerization Binds to Vinca Domain Tubulin α/β-Tubulin Dimers Microtubules Microtubule Disruption Polymerization->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the recommended workflow for handling and preparing this compound in a laboratory setting.

Tubulysin_E_Workflow cluster_receipt Receiving and Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use Receive Receive this compound (Powder) StorePowder Store at -20°C Receive->StorePowder Acclimate Acclimate Vial to Room Temp StorePowder->Acclimate Weigh Weigh Powder (in Fume Hood) Acclimate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Thaw Thaw Single Aliquot StoreStock->Thaw Dilute Prepare Working Solution (in Fume Hood) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for this compound handling.

References

Application Notes and Protocols for Tubulysin E in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tubulysin E as a potent payload in targeted cancer therapies, including antibody-drug conjugates (ADCs). Detailed protocols for key experiments are provided to guide researchers in the evaluation of this compound-based therapeutics.

Introduction to this compound

Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][3] A significant advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (Pgp).[1] These properties make this compound and its analogues highly attractive payloads for targeted delivery to cancer cells via ADCs.

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined signaling pathway culminating in apoptosis.

Tubulysin_E_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking TubulysinE Released This compound Lysosome->TubulysinE Linker Cleavage & Payload Release Tubulin Tubulin Dimers TubulysinE->Tubulin Binding to Vinca Domain Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound ADC mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity (IC50 values) of various Tubulysin analogues and their corresponding ADCs across different cancer cell lines.

Table 1: Cytotoxicity of Free Tubulysin Analogues

CompoundCell LineIC50 (nM)Reference
NH-tubulysin MBJAB2.1[4]
NH-tubulysin MBJAB.Luc/Pgp23[4]
NH-tubulysin MWSU2.0[4]
NH-tubulysin MJurkat5.0[4]
Tubulysin MBJAB0.12[4]
Tubulysin MBJAB.Luc/Pgp0.13[4]
Tubulysin MWSU0.11[4]
Tubulysin MJurkat0.10[4]
DX126-262BT-4740.06 - 0.19[5]
DX126-262NCI-N870.06 - 0.19[5]
DX126-262SK-BR-30.06 - 0.19[5]

Table 2: In Vitro Cytotoxicity of Tubulysin-based ADCs

ADCTargetCell LineIC50 (ng/mL)Reference
Anti-HER2 ADCHER2SK-BR-34-7[6]
Anti-HER2 ADCHER2MDA-MB-468>3600[6]
R347 (control)-SK-BR-3>3600[6]
Trastuzumab-TubulysinHER2N87 (+++)Not specified[7][8]
Trastuzumab-TubulysinHER2BT474 (+++)Not specified[7][8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a this compound-based ADC on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound-ADC and control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-ADC and a non-targeting control ADC in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[9]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)

  • Human cancer cell line (e.g., NCI-N87 for a gastric cancer model)

  • Matrigel (optional, to aid tumor formation)

  • This compound-ADC, control ADC, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 2 x 10^6 cells) into the flank of each mouse.[10]

    • Monitor the mice regularly for tumor growth.

  • Treatment Administration:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, this compound-ADC at different dose levels).

    • Administer the treatments via an appropriate route (e.g., intravenous injection).

  • Efficacy Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue monitoring until the tumors in the control group reach a predefined endpoint or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

ADC Development and Evaluation Workflow

The development of a this compound-based ADC is a multi-step process that requires careful characterization and evaluation at each stage.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_Evaluation Preclinical Evaluation cluster_Development Clinical Development Antibody Antibody Selection & Engineering Conjugation ADC Conjugation Antibody->Conjugation Payload This compound Analogue Synthesis & Selection Payload->Conjugation Linker Linker Design & Synthesis Linker->Conjugation Characterization Physicochemical Characterization (DAR, Aggregation) Conjugation->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Evaluation (Efficacy, PK, Toxicology) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General workflow for ADC development.

References

Application of Tubulysin E in studying microtubule-dependent processes.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic peptides originally isolated from myxobacteria. Among them, Tubulysin E has garnered significant interest within the research and drug development communities due to its profound effects on microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. This compound disrupts these dynamics, making it an invaluable tool for studying microtubule-dependent processes and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in studying microtubule-dependent cellular events. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its potent antimitotic activity by inhibiting tubulin polymerization. It binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimer that forms microtubules.[2][4] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: The destabilization of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[4]

  • Apoptosis: Prolonged mitotic arrest and cellular stress induced by microtubule disruption ultimately lead to programmed cell death, or apoptosis.[1][4]

  • Effectiveness against Multidrug-Resistant (MDR) Cells: Notably, this compound has shown efficacy in cancer cell lines that have developed resistance to other microtubule-targeting agents, as it is not a substrate for common efflux pumps like P-glycoprotein.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Tubulysin analogs, including those structurally related to this compound, across a panel of human cancer cell lines. This data highlights the potent and broad-spectrum anti-proliferative activity of this class of compounds.

Cell LineCancer TypeTubulysin AnalogIC50 (nM)Reference
BJABBurkitt's LymphomaTubulysin M0.12[2]
BJAB.Luc/PgpBurkitt's Lymphoma (Pgp-overexpressing)Tubulysin M0.13[2]
WSU-DLCL2Diffuse Large B-cell LymphomaTubulysin M0.11[2]
JurkatT-cell LeukemiaTubulysin M0.10[2]
SK-BR-3Breast Adenocarcinomaanti-HER2-Tubulysin Conjugate4-7 ng/mL
MDA-MB-468Breast Adenocarcinoma (HER2-negative)anti-HER2-Tubulysin Conjugate>3600 ng/mL
HER2-positive cell linesVariousDX126-262 (Tubulysin-based ADC)0.06 - 0.19[5]
MDA-MB-468Breast Adenocarcinoma (HER2-negative)DX126-262 (Tubulysin-based ADC)No toxicity[5]
Table 2: Quantitative Effects of Tubulin-Targeting Agents on Microtubule Polymerization
Compound ClassExampleEffect on Tubulin PolymerizationTypical Assay Readout
Microtubule Destabilizers (Vinca Alkaloids) VinblastineInhibits polymerization, promotes depolymerizationDecreased rate and extent of turbidity increase
Microtubule Destabilizers (Colchicine Site Binders) Colchicine, NocodazoleInhibits polymerizationDecreased rate and extent of turbidity increase
Microtubule Stabilizers (Taxanes) PaclitaxelPromotes polymerization, stabilizes microtubulesIncreased rate and extent of turbidity increase
Tubulysins This compound Potently inhibits polymerization Significant decrease in the rate and extent of turbidity increase

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 pM to 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Immunofluorescence Microscopy of Microtubules

This protocol describes how to visualize the effect of this compound on the microtubule network in cells.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with the desired concentration of this compound (e.g., 1-10 nM) for a specified time (e.g., 16-24 hours). Include a vehicle control.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with the fixative solution for 10-15 minutes at room temperature (for paraformaldehyde) or 5-10 minutes at -20°C (for methanol).

    • Wash the cells three times with PBS.

  • Permeabilization:

    • If using a paraformaldehyde-based fixative, permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

  • Antibody Staining:

    • Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Acquire images of the microtubule network and nuclei.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cells in suspension

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to grow to 60-70% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a laser to excite the PI and collect the fluorescence emission.

    • Acquire data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Cellular Pathways and Workflows

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

TubulysinE_Pathway TubulysinE This compound Tubulin β-Tubulin (Vinca Domain) TubulysinE->Tubulin MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization MT_Depolymerization Microtubule Depolymerization MitoticSpindle Mitotic Spindle Disruption MT_Depolymerization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing this compound Activity

TubulysinE_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability microscopy Immunofluorescence Microscopy treatment->microscopy flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 Determine IC50 viability->ic50 morphology Analyze Microtubule Morphology microscopy->morphology cell_cycle Quantify Cell Cycle Distribution flow->cell_cycle end End ic50->end morphology->end cell_cycle->end

Caption: Workflow for studying this compound effects.

Logical Relationship of this compound's Effects

TubulysinE_Logic TubulysinE This compound Target Target: β-Tubulin TubulysinE->Target Mechanism Mechanism: Inhibition of Microtubule Polymerization Target->Mechanism CellularEffect Cellular Effect: Microtubule Depolymerization Mechanism->CellularEffect Phenotype1 Phenotype 1: G2/M Cell Cycle Arrest CellularEffect->Phenotype1 Phenotype2 Phenotype 2: Apoptosis CellularEffect->Phenotype2 Outcome Outcome: Cytotoxicity Phenotype1->Outcome Phenotype2->Outcome

Caption: Logical flow of this compound's action.

References

Application Notes and Protocols: Assessing Tubulysin E Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] Tubulysin E, a member of this family, exhibits powerful anti-microtubule activity, making it a compound of significant interest for cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs).[2][3] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4][5] Notably, tubulysins have demonstrated efficacy against multi-drug-resistant (MDR) cancer cell lines.[2][4]

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the in vivo efficacy of this compound using xenograft models. The protocols detailed herein cover model establishment, treatment administration, and endpoint analyses for assessing anti-tumor activity and mechanism of action.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[5] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, cells treated with this compound are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle.[1][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

TubulysinE_Pathway This compound Mechanism of Action cluster_cell Cancer Cell TubE This compound Microtubules Microtubule Polymerization TubE->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Forms MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for G2M G2/M Phase Arrest MitoticSpindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Workflow Overview

The assessment of this compound in a xenograft model follows a structured workflow, from initial model selection and establishment to terminal tissue analysis. This process ensures robust and reproducible data collection for evaluating therapeutic efficacy.

Experimental_Workflow Xenograft Efficacy Study Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Cancer Cell Line (e.g., MX-1, HCT-116) B Expand Cells in vitro A->B C Implant Cells into Immunocompromised Mice (e.g., NSG Mice) B->C D Tumor Growth to ~100-200 mm³ C->D E Randomize Mice into Treatment Groups (Vehicle, this compound) D->E F Administer Treatment (IV, IP, PO) E->F G Monitor Tumor Volume & Body Weight (2-3x/week) F->G H Euthanize at Endpoint G->H Endpoint Reached I Excise Tumors H->I J Data Analysis: Tumor Growth Inhibition (TGI) I->J K Pharmacodynamic Analysis: - Western Blot - TUNEL Assay I->K

Caption: Workflow for a xenograft study from cell line selection to efficacy analysis.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.

Materials:

  • Selected human cancer cell line (e.g., MX-1 breast, HCT-116 colon, PC-3 prostate)[6][7]

  • Immunocompromised mice (e.g., NOD-SCID Gamma (NSG) or Nude mice, 6-8 weeks old)[8][9]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)[9]

  • 1-cc syringes with 27- or 30-gauge needles[10]

  • Hemocytometer and Trypan Blue solution[10]

  • Sterile surgical instruments

Procedure:

  • Cell Preparation: Culture tumor cells under standard conditions until they reach 70-80% confluency.[10]

  • Harvest the cells using Trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer. Assess viability with Trypan Blue; viability should be >95%.[10]

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.[9]

  • Implantation: Anesthetize the mouse using isoflurane inhalation.[9]

  • Shave and sterilize the injection site on the right flank of the mouse with an alcohol wipe.[9]

  • Using a 1-cc syringe, draw up the cell suspension. To avoid cell damage, it's recommended to draw the suspension into the syringe without a needle attached, then attach the needle for injection.[10]

  • Inject 100-150 µL of the cell suspension (containing 2-3 x 10⁶ cells) subcutaneously into the prepared flank.[10]

  • Monitor the mice for tumor development. Tumors should become palpable within 1-3 weeks.[8][10]

Protocol 2: Drug Administration and In-Life Monitoring

This protocol outlines the procedure for treating tumor-bearing mice and monitoring their health and tumor growth.

Materials:

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO, saline, Cremophor EL)

  • Vehicle control solution

  • Dosing syringes and needles appropriate for the route of administration (e.g., IV, IP)

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Monitoring: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[8]

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8] Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Record the body weight of each mouse before every dose.[9]

    • Administer this compound or the vehicle control according to the predetermined dosing schedule and route (e.g., 0.5 mg/kg, intravenously, twice a week). The exact dose and schedule should be determined in prior maximum tolerated dose (MTD) studies.

  • In-Life Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[9]

    • Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other adverse clinical signs.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.[8]

Protocol 3: Terminal Tissue Collection and Processing

This protocol details the procedures for collecting tumor tissue at the study endpoint for downstream analysis.

Materials:

  • Euthanasia equipment (e.g., CO₂ chamber)

  • Sterile surgical instruments

  • 10% Neutral Buffered Formalin (NBF)

  • Cryovials and liquid nitrogen

  • RNase-free tubes and reagents (if performing RNA analysis)

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Immediately following euthanasia, surgically excise the tumor.[11]

  • Remove any excess non-tumorous tissue.[11]

  • Divide the tumor into sections for different analyses:

    • For Histology (TUNEL): Place a portion of the tumor in a cassette and fix it in 10% NBF for 24 hours before transferring to 70% ethanol for paraffin embedding.[11][12]

    • For Protein Analysis (Western Blot): Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.[11][13]

    • For RNA Analysis: Place a portion into an RNase-inhibiting solution (e.g., RNAlater®), incubate overnight at 4°C, then store at -80°C.

Efficacy and Pharmacodynamic Analyses

Assessment of Tumor Growth Inhibition (TGI)

TGI is the primary efficacy endpoint. It is calculated at the end of the study to quantify the anti-tumor effect of this compound.

Calculation: % TGI = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Mean tumor volume change in the treated group (Final - Initial)

  • ΔC = Mean tumor volume change in the control group (Final - Initial)

Protocol 4: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][14]

Materials:

  • Paraffin-embedded tumor sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration[15]

  • Proteinase K[15]

  • Commercial TUNEL assay kit (e.g., HRP-DAB or fluorescent)[14][16]

  • Hematoxylin or DAPI for counterstaining

Procedure (abbreviated for HRP-DAB kit):

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[15]

  • Permeabilization: Incubate sections with Proteinase K solution to allow enzyme access to the DNA.[15]

  • TUNEL Reaction: Incubate the sections with the TdT reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Biotin-dUTP).[16]

  • Detection: Apply a streptavidin-HRP conjugate, followed by the DAB substrate, which will produce a brown precipitate in apoptotic cells.[15]

  • Counterstaining: Lightly counterstain the nuclei with hematoxylin to visualize all cells.[16]

  • Analysis: Under a light microscope, count the number of TUNEL-positive (brown) nuclei and the total number of nuclei in several high-power fields. Calculate the apoptotic index as (Number of TUNEL-positive cells / Total number of cells) x 100.

Protocol 5: Western Blot for Protein Expression

Western blotting is used to measure changes in the levels of key proteins involved in the cell cycle and apoptosis, providing mechanistic insight into this compound's in vivo activity.

Materials:

  • Frozen tumor tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit[13]

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-p-Histone H3, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies[17]

  • Enhanced chemiluminescence (ECL) substrate[17]

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize ~20-30 mg of frozen tumor tissue in ice-cold RIPA buffer.[17] Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify the protein bands. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment Group N Initial Tumor Volume (mm³ ± SEM) Final Tumor Volume (mm³ ± SEM) Δ Tumor Volume (mm³) % TGI P-value (vs. Vehicle)
Vehicle 10 145.2 ± 12.1 1680.5 ± 150.3 1535.3 - -
This compound (0.5 mg/kg) 10 148.1 ± 11.8 455.3 ± 65.7 307.2 80.0% <0.001

| this compound (1.0 mg/kg) | 10 | 146.9 ± 13.0 | 210.9 ± 40.2 | 64.0 | 95.8% | <0.0001 |

Table 2: Pharmacodynamic Marker Analysis in Tumor Tissue

Treatment Group N Apoptotic Index (% TUNEL+ ± SEM) Relative Cleaved Caspase-3 (Normalized to β-actin ± SEM) Relative p-Histone H3 (Normalized to β-actin ± SEM)
Vehicle 5 2.1 ± 0.5 1.00 ± 0.15 1.00 ± 0.21

| this compound (1.0 mg/kg) | 5 | 25.8 ± 3.1 | 4.52 ± 0.48 | 3.89 ± 0.41 |

References

Analyzing Tubulysin E-Induced Apoptosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Comprehensive Analysis of Programmed Cell Death Induced by a Potent Microtubule Inhibitor

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of novel anti-cancer compounds is paramount. Tubulysin E, a highly potent cytotoxic peptide derived from myxobacteria, has emerged as a promising agent due to its ability to induce apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound-induced apoptosis, focusing on key cellular events from initial cytotoxicity to the execution of programmed cell death.

Mechanism of Action: Targeting the Microtubule Network

This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics.[1][2] It inhibits the polymerization of tubulin, the fundamental building block of microtubules. This interference with the microtubule network leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in the activation of the apoptotic machinery.[3][4]

Key Methods for Analyzing this compound-Induced Apoptosis

A multi-faceted approach is essential to fully characterize the apoptotic process induced by this compound. The following sections detail the critical assays and provide step-by-step protocols for their implementation.

Assessment of Cytotoxicity

The initial step in evaluating the anti-cancer potential of this compound is to determine its cytotoxicity across various cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. Assays such as the MTT or SRB assay are commonly employed for this purpose.

Quantitative Data Summary: Cytotoxicity of Tubulysin Analogues

CompoundCell LineCancer TypeIC50 (nM)Reference
Tubulysin AA549Lung Carcinoma1.5[1]
Tubulysin AHCT-116Colorectal Carcinoma0.8[1]
Tubulysin AMDA-MB-231Breast Adenocarcinoma2.55[1]
Tubulysin AMCF-7Breast Adenocarcinoma0.09[1]
Tubulysin Analogue 11N87Gastric Carcinoma0.1 - 1[5]
Tubulysin Analogue 11MDA-MB-361-DYT2Breast Carcinoma1 - 10[5]
KEMTUB10MCF7Breast Cancer0.0301[6]
KEMTUB10MDA-MB-231Breast Cancer0.068[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Annexin V staining is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases.

Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)

Materials:

  • Treated and untreated cell lysates

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells and collect the protein extract. Determine the protein concentration of each lysate.

  • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

  • The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Fluorescent dyes such as JC-1 and TMRE are commonly used to assess changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Experimental Protocol: Mitochondrial Membrane Potential Assay using JC-1

Materials:

  • Treated and untreated cells

  • JC-1 staining solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound as desired.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Add JC-1 staining solution to the cells to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Centrifuge the cells, remove the supernatant, and wash once with assay buffer.

  • Resuspend the cells in assay buffer.

  • Analyze the cells immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Cell Cycle Analysis

As this compound is a microtubule inhibitor, it is expected to cause cell cycle arrest, primarily in the G2/M phase.[3][4] Flow cytometry analysis of propidium iodide-stained cells is the standard method for determining the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Process: Signaling Pathways and Workflows

To facilitate a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated using Graphviz.

Tubulysin_E_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Tubulysin_E This compound Microtubule_Inhibition Microtubule Polymerization Inhibition Tubulysin_E->Microtubule_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Inhibition->G2M_Arrest Mitochondrial_Depolarization Mitochondrial Membrane Potential Collapse (ΔΨm ↓) G2M_Arrest->Mitochondrial_Depolarization Caspase_9_Activation Caspase-9 Activation Mitochondrial_Depolarization->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation (Executioner Caspase) Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Apoptosis_Analysis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound (Dose- and Time-course) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/SRB) Treatment->Cytotoxicity Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Caspase_Activity Caspase Activity Assay (Caspase-3/7, -8, -9) Treatment->Caspase_Activity MMP Mitochondrial Membrane Potential Assay (JC-1/TMRE) Treatment->MMP Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data Quantitative Data Analysis (IC50, % Apoptotic Cells, etc.) Cytotoxicity->Data Apoptosis_Detection->Data Caspase_Activity->Data MMP->Data Cell_Cycle->Data

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

References

Measuring the Binding Affinity of Tubulysin E to Tubulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Tubulysin E, a member of this family, demonstrates significant anti-cancer activity, making it a molecule of high interest in drug development, particularly as a payload for antibody-drug conjugates (ADCs). Accurate determination of its binding affinity to tubulin is critical for understanding its mechanism of action, structure-activity relationships (SAR), and for the development of effective cancer therapeutics.

This document provides detailed protocols for measuring the binding affinity of this compound to tubulin, focusing on the widely used fluorescence polarization (FP) competition assay. Additionally, an overview of the tubulin polymerization assay is included as an orthogonal method to confirm the inhibitory effect of this compound on microtubule formation.

Key Experimental Methodologies

Several biophysical techniques can be employed to measure the binding affinity of small molecules to proteins. For the interaction between this compound and tubulin, fluorescence polarization is a robust and sensitive method.

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe) upon binding to a larger molecule (tubulin). In a competition format, the ability of an unlabeled ligand (this compound) to displace the fluorescent probe from tubulin is quantified, allowing for the determination of its binding affinity.[1][2][3]

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger tubulin protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Unlabeled this compound competes with the tracer for binding to tubulin, causing a decrease in the polarization signal that is proportional to the concentration and affinity of this compound.[2]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers. While it doesn't directly yield a binding constant (Kd), it provides functional data on the compound's inhibitory activity, which is a consequence of its binding. This can be monitored by changes in light scattering or through the use of a fluorescence reporter.[4][5][6][7]

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and at an appropriate temperature (37°C). This polymerization can be monitored by an increase in the absorbance (turbidity) of the solution at 340 nm as microtubules scatter light. Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor polymerization via an increase in fluorescence.[4][5] Inhibitors of polymerization, like this compound, will prevent or reduce this increase in signal.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from binding affinity and functional assays for tubulin inhibitors. Note that specific values for this compound may vary depending on experimental conditions. The values presented here are illustrative based on data for potent tubulin inhibitors of the tubulysin class.

ParameterDescriptionTypical Value RangeAssay Method
Kd (Dissociation Constant) A measure of the binding affinity between this compound and tubulin. A lower Kd indicates a higher binding affinity.Sub-nanomolar to low nanomolar (e.g., 0.1 - 10 nM)Fluorescence Polarization
IC50 (Inhibitory Concentration 50%) The concentration of this compound required to inhibit tubulin polymerization by 50%.Low nanomolar (e.g., 1 - 50 nM)Tubulin Polymerization Assay
Ki (Inhibition Constant) The dissociation constant of the inhibitor-enzyme complex, derived from the IC50 value.Low nanomolar (e.g., 1 - 50 nM)Tubulin Polymerization Assay

Note: The C11 acetate group on tubulysin analogues has been shown to be important for high-affinity binding to tubulin.[8][9]

Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay

Materials:

  • Purified tubulin (porcine or bovine brain, >99% pure)

  • This compound

  • Fluorescently labeled probe that binds to the vinca domain of tubulin (e.g., a fluorescent derivative of vinblastine or a custom-synthesized labeled peptide)

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of tubulin in the assay buffer. Determine the precise concentration using a protein assay.

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

    • Prepare a 10 mM stock solution of GTP in water and dilute it in the assay buffer to the desired final concentration (typically 1 mM).

  • Assay Setup:

    • Add a constant concentration of the fluorescent probe and tubulin to each well of the 384-well plate. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of tubulin that gives a significant polarization window.

    • Add varying concentrations of this compound to the wells. Include control wells with no this compound (high polarization) and wells with probe only (low polarization).

    • Add GTP to all wells to a final concentration of 1 mM.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the probe.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)

Materials:

  • Tubulin Polymerization Assay Kit (commercially available kits, e.g., from Cytoskeleton, Inc., are recommended)

  • Purified tubulin (>99% pure)

  • This compound

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Black 96-well or 384-well microplates

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of tubulin (e.g., 2 mg/mL) in assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.

    • Prepare a working solution containing assay buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI (final concentration ~6.3 µM).[4]

  • Assay Setup:

    • On ice, add the tubulin solution to the wells of the microplate.

    • Add the different concentrations of this compound or control compounds to the respective wells.

    • Initiate the polymerization by adding the GTP/glycerol/DAPI working solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the polymerization curve.

    • Plot the Vmax or the final fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of tubulin polymerization.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep_tubulin Prepare Tubulin Stock add_reagents Add Tubulin and Probe to Plate prep_tubulin->add_reagents prep_probe Prepare Fluorescent Probe Stock prep_probe->add_reagents prep_tubulysin Prepare this compound Serial Dilution add_tubulysin Add this compound Concentrations prep_tubulysin->add_tubulysin add_reagents->add_tubulysin add_gtp Add GTP to Initiate Binding add_tubulysin->add_gtp incubation Incubate at Room Temperature add_gtp->incubation read_plate Measure Fluorescence Polarization incubation->read_plate analyze_data Plot Data and Calculate IC50/Ki read_plate->analyze_data

Caption: Workflow for the Fluorescence Polarization Competition Assay.

mechanism_of_action cluster_inhibition tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization (GTP-dependent) tubulysin_e This compound tubulysin_e->tubulin_dimer Binds to Vinca Domain mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis point1->microtubule Inhibits Polymerization

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Tubulysin E and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Tubulysin E and its antibody-drug conjugates (ADCs). Tubulysins are a class of highly potent cytotoxic peptides that inhibit tubulin polymerization, making them attractive payloads for ADCs in cancer therapy.[1][2][3] Robust analytical methods are crucial for ensuring the quality, stability, and efficacy of these complex biotherapeutics.

Introduction to this compound and its Conjugates

Tubulysins are tetrapeptides that exhibit picomolar potency against a wide range of cancer cell lines.[4] Their mechanism of action involves binding to the vinca domain of tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[1][5] A key feature of tubulysins is their ability to overcome multidrug resistance, a common challenge in cancer treatment.[1][6]

The conjugation of this compound to a monoclonal antibody (mAb) creates an ADC designed to selectively deliver the potent payload to tumor cells expressing a specific antigen, thereby minimizing systemic toxicity.[1][7] The analytical characterization of this compound and its ADCs is complex due to the heterogeneity of the conjugates and potential degradation pathways, such as deacetylation and deconjugation.[2][7]

Analytical Techniques and Methodologies

A multi-faceted analytical approach is required to characterize this compound and its conjugates fully. This includes techniques to determine purity, concentration, drug-to-antibody ratio (DAR), stability, and potency.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are fundamental for the separation and quantification of this compound, its analogues, and ADC species.

2.1.1. Reversed-Phase HPLC/UPLC (RP-HPLC/UPLC)

RP-HPLC/UPLC is a powerful technique for assessing the purity of the tubulysin payload and for analyzing the ADC after specific sample preparation steps.

  • Application: Purity assessment of synthetic tubulysin analogues and stability analysis of the payload.

  • Principle: Separates molecules based on their hydrophobicity.

2.1.2. Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique used to determine the drug-to-antibody ratio (DAR) distribution of ADCs.

  • Application: Determination of average DAR and distribution of different drug-loaded species.

  • Principle: Separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic payloads like tubulysin increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[8]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound and its conjugates, providing information on molecular weight, payload identity, and post-translational modifications.

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC/UPLC with the detection sensitivity and specificity of mass spectrometry.

  • Application: Quantification of total and conjugated tubulysin, identification of metabolites, and characterization of in vivo biotransformations.[4][9]

  • Principle: The sample is first separated by LC, then ionized and fragmented in the mass spectrometer. The resulting fragment ions provide structural information for identification and quantification.

2.2.2. High-Resolution Accurate-Mass (HRAM) MS

HRAM MS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, provides high mass accuracy and resolution, enabling the detailed characterization of intact ADCs and their subunits.

  • Application: In-depth characterization of in vivo biotransformations, such as deacetylation, of intact ADCs.[2][10]

  • Principle: Provides precise mass measurements, allowing for the confident identification of molecular formulas and the differentiation of closely related species.

Immunoassays

Ligand-binding assays (LBAs) are used to quantify ADC levels in biological matrices and to assess their stability.

  • Application: Pharmacokinetic (PK) studies and monitoring of ADC stability in vivo.

  • Principle: Utilizes specific antibodies to capture and detect the ADC. Different assay formats can be designed to measure total antibody, conjugated antibody, or intact ADC. Specific reagents can be developed to differentiate between intact and deacetylated payloads.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of this compound and its conjugates.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues

CompoundModificationN87 IC50 (nM)BT474 IC50 (nM)
Payload 2Acetate EsterData not specifiedData not specified
Payload 3Deacetylated>100-fold less active than Payload 2Data not specified

Data synthesized from literature to illustrate the significant loss of potency upon deacetylation.[8]

Table 2: In Vitro Cytotoxicity of Tubulysin ADCs

ADCTarget Antigen ExpressionCell LineIC50 (ng/mL)
ADC1 (Tubulysin Conjugate)HighN87, BT474Single-digit to sub-ng/mL
ADC1 (Tubulysin Conjugate)ModerateMDA-MB-453Slightly lower activity
ADC1 (Tubulysin Conjugate)NegativeHT-29Nearly 1000-fold reduced potency
ADC2 (Nontargeted Control)N/AAll tested cell linesNo activity

This table demonstrates the target-specific cytotoxicity of Tubulysin ADCs.[8][11]

Table 3: Ester Stability of Tubulysin Conjugates in Mouse Plasma

ConjugateTime Point% Ester Intact
gluc-Tub(OAc) ADC7 days68%
gluc-Tub(OiVal) ADC7 days94%

This data highlights the impact of modifying the ester side-chain to improve stability.[12][13]

Experimental Protocols

Protocol for RP-UPLC-MS Analysis of ADC Stability

This protocol is designed to assess the in vitro stability of a Tubulysin ADC, specifically monitoring for deacetylation.

Materials:

  • Tubulysin ADC

  • Mouse plasma (or other relevant biological matrix)

  • Anti-human capture affinity resin (e.g., IgSelect)

  • Wash buffer: 0.5 M NaCl

  • Elution buffer: 50 mM glycine, pH 3.0

  • Reducing agent: 5 mM Dithiothreitol (DTT)

  • Deglycosylating enzyme: PNGase F

  • UPLC system coupled to a QTOF mass spectrometer

Procedure:

  • Incubate the Tubulysin ADC in mouse plasma at 37°C.

  • At designated time points (e.g., 3 and 7 days), take aliquots of the plasma.

  • Purify the ADC from the plasma using anti-human capture affinity resin.

  • Wash the bound samples with wash buffer.

  • Elute the ADC using the elution buffer.

  • Deglycosylate the eluted samples using PNGase F according to the manufacturer's instructions.

  • Reduce the deglycosylated ADC with 5 mM DTT.

  • Analyze the reduced light and heavy chain species by RP-UPLC-MS.

  • Calculate the percentage of intact ester by comparing the total ion counts of the drug-loaded chains with those corresponding to a loss of the acetate group (42 Da).[12][13]

Protocol for HIC-HPLC Analysis of DAR

This protocol outlines the determination of the average DAR and DAR distribution of a Tubulysin ADC.

Materials:

  • Tubulysin ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the Tubulysin ADC sample.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by taking the weighted average of the different species.

Protocol for LC-MS/MS Quantification of Unconjugated Tubulysin

This protocol describes the quantification of free (unconjugated) tubulysin and its deacetylated metabolite in human plasma.

Materials:

  • Human plasma samples

  • Tubulysin and deacetylated tubulysin analytical standards

  • Internal standard

  • Protein precipitation solution (e.g., ice-cold methanol)

  • LC-MS/MS system

Procedure:

  • Spike plasma samples with the internal standard.

  • Precipitate plasma proteins by adding ice-cold methanol and centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column and a gradient of mobile phase A (e.g., 5 mM ammonium bicarbonate) and mobile phase B (acetonitrile).[4]

  • Perform quantification using multiple reaction monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for tubulysin, its metabolite, and the internal standard.

  • Generate a calibration curve using the analytical standards to quantify the concentrations in the unknown samples.

Visualizations

Experimental_Workflow_for_ADC_Stability_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation ADC Incubation in Mouse Plasma Purification Affinity Purification (Anti-Human Resin) Incubation->Purification Wash_Elute Wash and Elute Purification->Wash_Elute Deglycosylation Deglycosylation (PNGase F) Wash_Elute->Deglycosylation Reduction Reduction (DTT) Deglycosylation->Reduction RP_UPLC_MS RP-UPLC-MS Analysis Reduction->RP_UPLC_MS Data_Analysis Data Analysis (% Intact Ester) RP_UPLC_MS->Data_Analysis

Caption: Workflow for ADC stability analysis.

DAR_Analysis_Workflow ADC_Sample Tubulysin ADC Sample HIC_Column Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC_Column Separation Separation based on Hydrophobicity (DAR) HIC_Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram with DAR Species Peaks Detection->Chromatogram Data_Analysis Peak Integration and Average DAR Calculation Chromatogram->Data_Analysis

Caption: Workflow for DAR analysis by HIC.

Tubulysin_Degradation_Pathways cluster_degradation Degradation Pathways Intact_ADC Intact Tubulysin ADC Deacetylated_ADC Deacetylated ADC (Inactive Payload) Intact_ADC->Deacetylated_ADC Payload Metabolism (Esterase Activity) Deconjugated_Payload Deconjugated Payload/Linker-Payload Intact_ADC->Deconjugated_Payload Linker Cleavage Free_Tubulysin Free Tubulysin Deconjugated_Payload->Free_Tubulysin Further Processing

Caption: Major degradation pathways of Tubulysin ADCs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues with the Tubulysin E C-11 Acetate Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues associated with the C-11 acetate group of Tubulysin E and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with the this compound C-11 acetate group?

The C-11 acetate group of this compound is known to be chemically labile and susceptible to hydrolysis under both acidic and basic conditions, as well as in vivo.[1][2][3] This hydrolysis results in the formation of the corresponding C-11 alcohol, a deacetylated analog with significantly reduced cytotoxic activity.[2][3][4][5][6]

Q2: What is the impact of C-11 deacetylation on the biological activity of this compound?

The loss of the C-11 acetate group leads to a dramatic decrease in the antiproliferative and tubulin-binding activity of this compound.[2][4] Reports indicate that the deacetylated payload can result in a complete loss of activity in in vitro cell cytotoxicity assays.[4] This is a critical issue for the development of this compound-based therapeutics, particularly antibody-drug conjugates (ADCs), as the premature loss of the acetate group in circulation can render the therapeutic ineffective.[2][7]

Q3: What are the main strategies to overcome the instability of the C-11 acetate group?

There are two primary strategies to address the instability of the C-11 acetate group:

  • Modification of the C-11 Acetate Group: This involves replacing the labile acetate with more stable chemical moieties. Examples include ethers, carbamates, and sterically hindered esters.[2][7][8]

  • Optimization of the Drug-Linker and Conjugation Site in ADCs: For this compound-based ADCs, the design of the linker and the specific site of conjugation on the antibody can significantly impact the stability of the C-11 acetate.[2][8][9] Site-specific conjugation and the use of certain linkers, such as β-glucuronidase-cleavable linkers, have been shown to protect the acetate group from hydrolysis.[2]

Troubleshooting Guides

Issue: Significant loss of ADC efficacy in vivo compared to in vitro potency.

This discrepancy often points towards in vivo instability of the ADC, particularly the hydrolysis of the this compound C-11 acetate group.

Troubleshooting Steps:

  • Assess In Vivo Stability: Perform pharmacokinetic (PK) studies in relevant animal models to quantify the extent of deacetylation over time. Affinity-capture LC-MS can be used to detect and quantify the intact ADC and its deacetylated metabolite.[7]

  • Evaluate Alternative Linker Chemistries: If using a conventional linker, consider switching to a linker that offers better protection to the payload. A β-glucuronidase-cleavable linker has been shown to shield the C-11 acetate from hydrolysis in circulation.[2]

  • Investigate Site-Specific Conjugation: The conjugation site on the antibody can influence the stability of the payload.[4][8][9][10] Explore engineered cysteine or enzymatic conjugation methods to attach the tubulysin payload at sites that sterically hinder access of esterases to the C-11 acetate group.[7][8][11]

Issue: Difficulty in synthesizing stable this compound analogs.

The synthesis of modified tubulysins can be challenging due to the complex structure of the molecule.

Troubleshooting Steps:

  • Protecting Group Strategy: Carefully select protecting groups for the various functional moieties to avoid unwanted side reactions and ensure stability during synthesis.

  • Coupling Reagents: For amide bond formations, especially with sterically hindered substrates, explore a range of coupling reagents to optimize reaction yields.

  • Purification Methods: Employ robust purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired stable analog with high purity.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of Tubulysin Analogs

CompoundModificationCell LineIC50 (nM)Fold Change vs. AcetylatedReference
Tubulysin MC-11 AcetateBJAB--[7]
Deacetylated Tubulysin MC-11 HydroxylBJAB>100x less potent>100[8]
Tubulysin PrC-11 Propyl EtherBJAB0.14-[7]
MMAE-BJAB3.3-[7]
Tubulysin Analog 11C-11 AcetateKB0.28-[5]
Deacetylated Analog 12C-11 HydroxylKBSubstantially diminished potency-[5]

Table 2: In Vivo Stability of Tubulysin ADCs

ADCLinker/ConjugationAnimal ModelTime Point% Acetate CleavageReference
Tubulysin M ADCCysteine-engineeredMouse-Observed[7]
Hinge-Cysteine Conjugated ADCDipeptideN87 Xenograft Mice-Higher deacetylation[4]
Site-Specific ADC (C'E loop)-N87 Xenograft Mice-Limited deacetylation[4][10]
Lysine-Conjugated ADC-N87 Xenograft Mice-Highest deacetylation[4]
ADC6 (334C site)Site-specificMouse Plasma74 h<10%[8]

Experimental Protocols

Protocol 1: Synthesis of a C-11 Propyl Ether Stabilized Tubulysin Analog (Tubulysin Pr)

This protocol is a conceptual summary based on described synthetic strategies.[7]

  • Starting Material: Begin with a suitable protected precursor of the tubuvaline fragment.

  • Alkylation: In place of acetylation, perform an O-alkylation of the hydroxyl group at the C-11 position using a propyl halide (e.g., propyl iodide) in the presence of a suitable base (e.g., sodium hydride) to form the propyl ether.

  • Peptide Couplings: Sequentially couple the modified tubuvaline fragment with the other amino acid residues of the tubulysin core structure (ile, tup, mep) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Remove all protecting groups under appropriate conditions to yield the final Tubulysin Pr analog.

  • Purification: Purify the final compound using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the synthesized analog using mass spectrometry and NMR spectroscopy.

Protocol 2: Assessment of ADC Stability in Mouse Serum

This protocol outlines a general workflow for evaluating the in vitro stability of a Tubulysin ADC.[4]

  • ADC Preparation: Prepare the Tubulysin ADC using the desired linker and conjugation methodology.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 50 µg/mL) in fresh mouse serum at 37°C.

  • Time Points: Collect aliquots of the serum mixture at various time points (e.g., 0, 4, 24, 48, 72 hours).

  • Sample Preparation: At each time point, stop the reaction (e.g., by freezing) and prepare the sample for analysis. This may involve affinity capture of the ADC using an anti-human IgG antibody.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the intact ADC and any metabolites, including the deacetylated form.

  • Data Analysis: Quantify the relative abundance of the intact and deacetylated ADC at each time point to determine the rate of hydrolysis.

Visualizations

experimental_workflow Experimental Workflow: ADC Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ADC_Prep Prepare Tubulysin ADC Incubate Incubate ADC in Serum at 37°C ADC_Prep->Incubate Serum_Prep Prepare Mouse Serum Serum_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Affinity_Capture Affinity Capture of ADC Time_Points->Affinity_Capture LCMS LC-MS Analysis Affinity_Capture->LCMS Data_Analysis Quantify Intact vs. Deacetylated ADC LCMS->Data_Analysis

Caption: Workflow for assessing the in vitro stability of a Tubulysin ADC in mouse serum.

signaling_pathway Mechanism of Action and Impact of Deacetylation cluster_tubulin Tubulin Dynamics cluster_drug_action Drug Action cluster_cellular_response Cellular Response Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Assembly Microtubule->Tubulin Disassembly Inhibition Inhibition of Polymerization Microtubule->Inhibition Tubulysin_E This compound (C-11 Acetate) Deacetylated_Tubulysin Deacetylated Tubulysin (C-11 OH) Tubulysin_E->Deacetylated_Tubulysin Hydrolysis Tubulysin_E->Inhibition Reduced_Binding Reduced Tubulin Binding Deacetylated_Tubulysin->Reduced_Binding Mitotic_Arrest Mitotic Arrest (G2/M Phase) Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Loss_of_Activity Loss of Cytotoxicity Reduced_Binding->Loss_of_Activity

Caption: Impact of C-11 deacetylation on the mechanism of action of this compound.

logical_relationship Strategies to Enhance Tubulysin ADC Stability cluster_strategies Stabilization Strategies cluster_payload_mods Payload Modifications cluster_adc_opts ADC Optimizations Goal Improved In Vivo Stability and Efficacy Payload_Mod Payload Modification (C-11 Acetate Replacement) Ether Ethers Payload_Mod->Ether Carbamate Carbamates Payload_Mod->Carbamate Hindered_Ester Hindered Esters Payload_Mod->Hindered_Ester ADC_Opt ADC Optimization Linker_Design Linker Design (e.g., β-glucuronidase cleavable) ADC_Opt->Linker_Design Site_Specific Site-Specific Conjugation ADC_Opt->Site_Specific Ether->Goal Carbamate->Goal Hindered_Ester->Goal Linker_Design->Goal Site_Specific->Goal

References

Troubleshooting poor yield in Tubulysin E chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor yields during the chemical synthesis of Tubulysin E and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: What are the most common reasons for low overall yield in this compound synthesis?

Poor overall yield in this compound synthesis is a frequent challenge due to the molecule's complex structure, which includes several sterically hindered amino acid residues.[1][2][3] The primary bottlenecks often occur during the coupling of these residues, particularly Tubuvaline (Tuv).[1][4] Other common issues include:

  • Inefficient coupling reactions: Steric hindrance around the amino and carboxylic acid groups of the constituent amino acids can significantly slow down or prevent complete reaction, leading to low yields of the desired peptide.[1][4]

  • Side reactions: Undesired chemical reactions can compete with the main reaction, consuming starting materials and generating impurities that are difficult to separate. A notable side reaction is the deacetylation of the Tuv residue, which can occur during deprotection or coupling steps.[4]

  • Difficult purification: The final product and intermediates can be challenging to purify, leading to product loss during chromatographic separation.[4]

  • Degradation of sensitive functional groups: The C-11 acetate group on the Tuv residue is known to be labile and can be cleaved under certain reaction conditions, resulting in a significant loss of biological activity.[5][6]

Question 2: My peptide coupling reaction between Isoleucine (Ile) and Tubuvaline (Tuv) is giving a very low yield. What can I do?

The coupling of sterically hindered amino acids like Ile and Tuv is a well-documented challenge in tubulysin synthesis.[1][4] Here are several strategies to improve the yield:

  • Choice of Coupling Reagents: The selection of coupling reagents is critical. While standard reagents like HATU/DIPEA can be effective, they can also lead to side reactions such as trifluoroacetylation and deacetylation.[4] Changing to an alternative coupling cocktail like OxymaPure/DIC has been shown to minimize these side reactions and improve yields.[4]

  • Reaction Conditions: Optimizing reaction temperature and time is crucial. Running the reaction for an extended period or at a slightly elevated temperature (while monitoring for degradation) might be necessary to drive the reaction to completion.

  • Protecting Group Strategy: Ensure the protecting groups on both amino acids are stable under the coupling conditions and can be removed efficiently without affecting other parts of the molecule.

  • Excess Reagents: Using a slight excess of the acylating agent (the carboxylic acid component) and the coupling reagents can help to drive the reaction forward.

Question 3: I am observing a significant amount of a deacetylated byproduct in my final product. How can I prevent this?

Deacetylation of the Tuv residue is a common side reaction that significantly reduces the biological activity of this compound.[4][5][6] This can occur at various stages of the synthesis.

  • During Deprotection: The use of certain deprotection conditions, for example, with trifluoroacetic acid (TFA), can lead to deacetylation, especially with prolonged reaction times.[4] A carefully controlled amount of TFA in dichloromethane (DCM) has been found to be effective for Boc group removal without significant loss of the acetyl group.[4]

  • During Coupling: Some coupling reagent combinations can promote deacetylation. As mentioned previously, switching from HATU/DIPEA to OxymaPure/DIC has been shown to reduce the extent of this side reaction.[4]

  • During Work-up and Purification: The use of methanol in washes or as a mobile phase component in reverse-phase HPLC can sometimes lead to deacetylation.[4][7] It is advisable to avoid methanol where possible and use alternative solvents like acetonitrile for purification.[7]

Question 4: The purification of my crude this compound is very difficult, and I am losing a lot of material. Are there any tips for improving the purification process?

Purification is a critical step where significant product loss can occur. The presence of closely related impurities makes the separation challenging.[4]

  • Optimize Crude Purity: The purity of the crude material directly impacts the ease of purification. Significant process development on the solid-phase peptide synthesis (SPPS) has been shown to improve the HPLC purity of the crude material, making subsequent purification more manageable.[4]

  • pH Control: Careful control of pH during work-up and purification is essential. For instance, the formation of certain impurities, like the cyclization of lysine onto a maleimide group in ADC constructs, is pH-dependent.[4]

  • Chromatography Conditions: For reverse-phase HPLC, careful selection of the column, mobile phase, and gradient is crucial. As noted, avoiding methanol in the mobile phase can prevent deacetylation.[4][7] Lyophilization is often used for the final isolation to obtain the product as a solid.[4]

Quantitative Data Summary

The following tables summarize the impact of different reagents and conditions on reaction outcomes, based on published data.

Table 1: Impact of Coupling Reagents on Tuv Coupling and Side Reactions

Coupling Reagent CombinationObserved Side ReactionsImpact on YieldReference
HATU/DIPEADeacetylation, TrifluoroacetylationCan lead to lower yields of the desired product due to side reactions.[4]
OxymaPure/DICSignificantly reduced deacetylation and eliminated trifluoroacetylationImproved yield of the desired acetylated product.[4]

Table 2: Influence of Deprotection Conditions on Acetyl Group Stability

Deprotection ReagentObservationRecommendationReference
Uncontrolled TFASignificant deacetylation (30-40%)Avoid prolonged exposure and uncontrolled amounts.[4]
Controlled amount of TFA in DCMEffective Boc removal without significant loss of the acetyl groupUse a carefully measured amount of TFA.[4]

Experimental Protocols

This section provides detailed methodologies for key experimental steps that are often problematic.

Protocol 1: Optimized Coupling of N-Fmoc-Isoleucine to Resin-Bound Tuvu-Peptide Fragment

This protocol is adapted from a scaled-up synthesis and emphasizes conditions that minimize side reactions.[4]

  • Resin Preparation: The resin-bound peptide with the free amino group of the Tuv residue is swelled in DMF.

  • Coupling Reagent Solution: A solution of N-Fmoc-Isoleucine, OxymaPure, and DIC in DMF is prepared. A slight excess of each reagent relative to the resin loading is used.

  • Coupling Reaction: The coupling reagent solution is added to the resin suspension. The reaction is allowed to proceed at room temperature with gentle agitation for a specified time (e.g., 2-4 hours). Reaction completion can be monitored by a Kaiser test.

  • Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and finally diethyl ether to remove excess reagents and byproducts. The use of methanol washes should be avoided to prevent potential deacetylation.[4]

  • Drying: The resin is dried under vacuum.

Protocol 2: Controlled Boc Deprotection to Minimize Deacetylation

This protocol describes a method for removing the Boc protecting group while preserving the sensitive acetyl group.[4]

  • Reaction Setup: The Boc-protected peptide is dissolved in DCM.

  • TFA Addition: A controlled amount of TFA (e.g., 20-25% v/v in DCM) is added to the solution at 0 °C.

  • Reaction Monitoring: The reaction is monitored closely by TLC or LC-MS to ensure complete removal of the Boc group without significant deacetylation. The reaction is typically complete within 1-2 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then co-evaporated with a solvent like toluene to remove residual TFA. The resulting salt can often be used directly in the next step after careful characterization and assay determination.[4]

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound synthesis.

G start Poor Yield in Tubulysin Synthesis check_sm Verify Starting Material Purity and Integrity start->check_sm coupling Investigate Peptide Coupling Steps start->coupling deprotection Examine Protecting Group Strategy and Removal start->deprotection purification Optimize Purification Protocol start->purification reagents Change Coupling Reagents (e.g., HATU -> OxymaPure/DIC) coupling->reagents conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) coupling->conditions pg_stability Assess Protecting Group Stability (e.g., Acetyl group) deprotection->pg_stability deprotection_conditions Modify Deprotection Conditions (e.g., controlled TFA) deprotection->deprotection_conditions hplc Optimize HPLC Conditions (Column, Mobile Phase, pH) purification->hplc crude_purity Improve Crude Purity via SPPS Optimization purification->crude_purity end Improved Yield reagents->end conditions->end pg_stability->end deprotection_conditions->end hplc->end crude_purity->end

Caption: General troubleshooting workflow for poor yield in this compound synthesis.

G cluster_synthesis Key Synthesis Stages cluster_issues Common Issues Mep_coupling Mep Coupling Ile_coupling Ile Coupling Mep_coupling->Ile_coupling Tuv_coupling Tuv Coupling (High Steric Hindrance) Ile_coupling->Tuv_coupling Tup_coupling Tup Coupling Tuv_coupling->Tup_coupling low_coupling_yield Low Coupling Yield Tuv_coupling->low_coupling_yield side_reactions Other Side Reactions Tuv_coupling->side_reactions Final_deprotection Final Deprotection (Potential Deacetylation) Tup_coupling->Final_deprotection Purification Purification (Product Loss) Final_deprotection->Purification deacetylation Deacetylation Final_deprotection->deacetylation purification_loss Purification Loss Purification->purification_loss

Caption: Critical steps and common issues in the this compound synthesis workflow.

G start Low Yield in a Specific Peptide Coupling Step check_reagents Are standard coupling reagents (e.g., HATU/DIPEA) being used? start->check_reagents change_reagents Switch to alternative reagents (e.g., OxymaPure/DIC) check_reagents->change_reagents Yes check_conditions Are reaction conditions optimized? check_reagents->check_conditions No change_reagents->check_conditions optimize_conditions Adjust Temperature, Time, and Stoichiometry check_conditions->optimize_conditions No check_side_reactions Are side products like deacetylated or trifluoroacetylated species observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Reagent and condition changes should address this. Re-evaluate. check_side_reactions->address_side_reactions Yes end Improved Coupling Yield check_side_reactions->end No address_side_reactions->end

References

Technical Support Center: Optimizing Linker Chemistry for Tubulysin E Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker chemistry for Tubulysin E antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the linker chemistry of Tubulysin ADCs?

A1: The primary challenge with Tubulysin payloads, such as Tubulysin M, is the hydrolytic instability of the C11 acetate group, which is crucial for its cytotoxic activity.[][2][3][4] Loss of this acetate group leads to a significant decrease in potency.[][4] Other challenges include managing the hydrophobicity of the payload, which can lead to aggregation, and controlling the drug-to-antibody ratio (DAR) to ensure a homogenous product with a good therapeutic window.[5][6][]

Q2: What are the common types of linkers used for this compound, and what are their pros and cons?

A2: The two main classes of linkers are cleavable and non-cleavable. For this compound, cleavable linkers are predominantly used to ensure the release of the active payload inside the target cell.[8][9]

  • Protease-cleavable linkers (e.g., valine-citrulline dipeptide): These are widely used and designed to be cleaved by lysosomal proteases like Cathepsin B.[10] While effective, they can be susceptible to premature drug release and may not fully protect the Tubulysin acetate group.[][3]

  • β-glucuronidase-cleavable linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and tumor microenvironment.[11] They have shown promise in protecting the Tubulysin M C11 acetate from hydrolysis, leading to improved in vivo activity.[][3][4] The hydrophilic nature of the glucuronide moiety can also help to reduce ADC aggregation.[11][12]

Q3: How does the conjugation site affect the stability and efficacy of a this compound ADC?

A3: The conjugation site significantly impacts both the stability of the C11 acetate and the overall in vivo activity of the ADC.[][3][13] Site-specific conjugation to engineered cysteines, such as at the S239C position, has been shown to protect the acetate group from hydrolysis and can lead to a more homogenous ADC with improved pharmacokinetics and efficacy compared to stochastic conjugation to endogenous cysteines.[][3] The local microenvironment of the conjugation site can influence solvent accessibility and interaction with plasma esterases.[10][13]

Q4: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?

A4: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity.[2] For Tubulysin ADCs, a lower DAR (e.g., DAR 2) achieved through site-specific conjugation has been shown to be more effective in vivo than a higher DAR (e.g., DAR 4) from stochastic conjugation, despite having a lower drug load.[] A DAR of 2-4 is generally considered to yield the best therapeutic effect for cysteine-conjugated ADCs.[2]

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Suggested Solution
Incomplete reduction of antibody disulfide bonds. Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. A 10-100x molar excess of TCEP for 20-30 minutes at room temperature is a good starting point. Use Ellman's reagent to quantify the number of free thiols before proceeding with conjugation.
Re-oxidation of free thiols. Perform the reduction and conjugation steps in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-formation of disulfide bonds.
Insufficient molar excess of linker-payload. Increase the molar excess of the maleimide-activated this compound linker-payload. A 10-20x molar excess of the dye is recommended as a starting point for labeling. Titrate the ratio to find the optimal balance between conjugation efficiency and minimizing unreacted linker-payload.
Hydrolysis of the maleimide group. Prepare the maleimide-activated linker solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[14] Avoid aqueous buffers for storing the activated linker.
Suboptimal reaction conditions (pH, temperature, time). The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Ensure the reaction buffer is within this range.[14] While room temperature for 2 hours is a common starting point, optimizing the temperature (e.g., 4°C overnight) and reaction time may improve the DAR.[13]
Problem 2: ADC Aggregation
Possible Cause Suggested Solution
High hydrophobicity of the linker-payload. This compound is a hydrophobic molecule. Using a more hydrophilic linker, such as a β-glucuronide linker or a linker containing a PEG spacer, can help to mitigate aggregation.[][11]
High DAR. A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation.[6][12] Aim for a lower, more homogenous DAR through site-specific conjugation or by optimizing the stochastic conjugation conditions.
Inappropriate buffer conditions (pH, ionic strength). Screen different buffer formulations to find the optimal conditions for your specific ADC. Lower ionic strength buffers can sometimes reduce aggregation.[6] The addition of excipients like arginine and proline can also increase solubility and prevent aggregation.[12]
Instability during storage. For long-term storage, consider adding stabilizers such as BSA and storing at -20°C in the presence of 50% glycerol.[14] Perform stability studies under different storage conditions to identify the optimal parameters.
Problem 3: Instability of Tubulysin C11 Acetate Group
Possible Cause Suggested Solution
Hydrolysis by plasma esterases. This is a known liability of Tubulysin M.[][4]
Linker does not provide sufficient steric hindrance. Switch to a β-glucuronidase-cleavable linker, which has been shown to protect the C11 acetate from hydrolysis and improve in vivo stability and activity.[][3][4]
Conjugation site is highly solvent-exposed. Utilize site-specific conjugation to attach the linker-payload to a more sterically hindered and less solvent-exposed cysteine residue (e.g., S239C).[][3] This can shield the acetate group from enzymatic degradation.
Alternative strategy: payload modification. While challenging, replacing the acetate with a more stable group like a propyl ether has been shown to circumvent this metabolic liability.[4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin M ADCs

Cell LinePhenotypeDipeptide Linker (DAR 4) IC50 (ng/mL)Glucuronide Linker (DAR 4) IC50 (ng/mL)Dipeptide Linker (DAR 2) IC50 (ng/mL)Glucuronide Linker (DAR 2) IC50 (ng/mL)
L540cyHL1.11.21.82.2
L428MDR+ HL0.30.30.90.8
DELALCL0.40.51.01.2
DELBVRMDR+ ALCL1.31.64.04.8

HL: Hodgkin Lymphoma; ALCL: Anaplastic Large Cell Lymphoma; MDR+: Multidrug Resistant

Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin M ADCs in L540cy Xenograft Model []

ADCDARDose (mg/kg)Cures
Dipeptide Linker40.80/6
S239C Dipeptide Linker20.85/6
Glucuronide Linker20.756/6

Table 3: In Vivo Acetate Stability of Tubulysin M ADCs []

ADCDAR% Intact Acetate after 10 days
Dipeptide Linker287%
Glucuronide Linker295%

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody via a Maleimide Linker

This protocol provides a general guideline for conjugating a maleimide-activated this compound linker-payload to an antibody via reduced interchain disulfide bonds.

Materials:

  • Antibody (e.g., IgG1) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated this compound linker-payload

  • Anhydrous DMSO or DMF

  • Quenching reagent: N-acetylcysteine or cysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column

  • Degassed buffers

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in a degassed buffer.

    • Add a 10-100x molar excess of TCEP to the antibody solution.

    • Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to conjugation.

  • Preparation of Linker-Payload Solution:

    • Immediately before use, dissolve the maleimide-activated this compound linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[14]

  • Conjugation Reaction:

    • Add the desired molar excess (start with 10-20x) of the linker-payload solution to the reduced antibody solution while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of N-acetylcysteine or cysteine (relative to the maleimide) to quench any unreacted maleimide groups.[8]

    • Incubate for 15-20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) or an HIC column.[8]

    • Monitor the elution profile at 280 nm.

  • Characterization of the ADC:

    • DAR determination: Use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded species and calculate the average DAR.[10][15] Alternatively, UV-Vis spectroscopy can be used to determine the degree of labeling.

    • Aggregation analysis: Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).

    • Confirmation of conjugation: Use mass spectrometry to confirm the mass of the ADC and its different drug-loaded species.[11]

Protocol 2: Characterization of this compound ADCs by HIC

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing a small percentage of isopropanol to improve elution.[16]

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample.

  • Elution Gradient: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20-30 minutes).

  • Data Analysis:

    • Monitor the chromatogram at 280 nm.

    • Unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).

    • Integrate the peak areas for each species to determine the relative abundance.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the drug-to-antibody ratio for each peak.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Antibody (IgG1) TCEP TCEP/DTT mAb->TCEP Add reducing agent reduced_mAb Reduced Antibody TCEP->reduced_mAb Incubate conjugation Conjugation Reaction reduced_mAb->conjugation Add linker-payload linker_payload Maleimide-Tubulysin E linker_payload->conjugation quench Quench conjugation->quench Add N-acetylcysteine purification SEC/HIC Purification quench->purification analysis Characterization (HIC, SEC, MS) purification->analysis final_ADC Purified this compound ADC analysis->final_ADC

Caption: Workflow for the conjugation of this compound to an antibody.

troubleshooting_dar start Low DAR Observed check_reduction Check Antibody Reduction start->check_reduction check_reoxidation Prevent Re-oxidation start->check_reoxidation check_linker Optimize Linker-Payload start->check_linker check_conditions Optimize Reaction Conditions start->check_conditions solution1 Increase TCEP/DTT concentration Quantify free thiols check_reduction->solution1 solution2 Use degassed buffers Work under inert atmosphere check_reoxidation->solution2 solution3 Increase molar excess of linker Use fresh linker solution check_linker->solution3 solution4 Optimize pH (6.5-7.5) Optimize time and temperature check_conditions->solution4

Caption: Troubleshooting guide for low drug-to-antibody ratio (DAR).

linker_stability_pathway cluster_stochastic Stochastic Conjugation cluster_site_specific Site-Specific Conjugation stochastic_linker Dipeptide Linker (Solvent Exposed Site) hydrolysis Plasma Esterase Hydrolysis stochastic_linker->hydrolysis High Susceptibility inactive_tubulysin Inactive Deacetylated Tubulysin hydrolysis->inactive_tubulysin glucuronide_linker β-Glucuronide Linker (Sterically Hindered Site) protection Steric Hindrance & Linker Chemistry glucuronide_linker->protection Increased Protection stable_tubulysin Stable C11 Acetate Tubulysin ADC protection->stable_tubulysin

Caption: Impact of linker and conjugation site on Tubulysin acetate stability.

References

Addressing solubility challenges of Tubulysin E in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Tubulysin E in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a highly potent cytotoxic peptide belonging to the tubulysin family of natural products.[1] These compounds are powerful microtubule-destabilizing agents, making them promising candidates for cancer therapy. However, their complex and hydrophobic structure leads to poor solubility in aqueous solutions, which presents a significant challenge for their formulation and use in both in vitro and in vivo experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound and its analogs.[2][3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A: While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects.[5] Primary cells are often more sensitive, and a lower concentration (e.g., <0.1%) may be necessary. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I use other organic solvents to dissolve this compound?

A: Yes, other organic solvents like ethanol, dimethylformamide (DMF), and acetonitrile can also be used to dissolve hydrophobic peptides. However, DMSO is often preferred for biological applications due to its relatively lower toxicity at working concentrations.

Q5: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A: Yes, for in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed. These include the use of co-solvents and complexing agents. For example, formulations containing a combination of DMSO, PEG300, Tween-80, and saline, or formulations with sulfobutylether-β-cyclodextrin (SBE-β-CD) have been used for tubulysin analogs.[2][6]

Troubleshooting Guide

Issue 1: Lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS).
  • Cause: this compound is a hydrophobic molecule with very low solubility in purely aqueous solutions.

  • Solution:

    • Do not attempt to dissolve the lyophilized powder directly in an aqueous buffer.

    • Follow the recommended protocol for preparing a high-concentration stock solution in 100% DMSO first.

    • Once fully dissolved in DMSO, you can then perform serial dilutions into your aqueous buffer or cell culture medium to reach the desired final concentration.

Issue 2: After diluting my DMSO stock solution of this compound into an aqueous buffer, a precipitate forms.
  • Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The compound is crashing out of solution as the solvent polarity increases.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in the aqueous buffer. You may have exceeded its solubility limit in that specific buffer.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, make an intermediate dilution in a mixture of DMSO and your aqueous buffer before making the final dilution.

    • Increase the Final DMSO Concentration (for in vitro assays): If your experimental design allows, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. Remember to stay within the tolerated limits for your cell line.

    • Vortexing/Sonication: While vortexing or gentle sonication can help to redissolve a precipitate, be cautious as excessive energy can potentially degrade the compound.

    • Use of Surfactants or Co-solvents: For specific applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent like PEG300 to the aqueous buffer can improve solubility.[2][6] This should be tested for compatibility with your experimental system.

Quantitative Data on Tubulysin Solubility

CompoundSolvent/FormulationReported Solubility
Tubulysin A DMSO100 mg/mL (118.47 mM) (requires sonication)[3]
Tubulysin M DMSO100 mg/mL (137.37 mM) (requires sonication)[4]
Tubulysin DMSO100 mg/mL (118.75 mM) (requires sonication)[2]
Tubulysin A 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.96 mM)[6]
Tubulysin A 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.96 mM)[6]
Tubulysin 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.97 mM)[2]
Tubulysin 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.97 mM)[2]

Note: The solubility in co-solvent formulations is reported as a minimum value, and the saturation point may be higher.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound and Preparation of a DMSO Stock Solution

Materials:

  • Vial of lyophilized this compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Carefully open the vial in a sterile environment.

  • Add the calculated volume of 100% DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the final desired concentration.

  • When diluting, add the DMSO stock solution to the aqueous medium slowly while gently vortexing to ensure proper mixing and minimize precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (generally ≤ 0.5%).

  • Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Lyophilized this compound centrifuge Centrifuge vial start->centrifuge add_dmso Add 100% DMSO centrifuge->add_dmso dissolve Vortex/Sonicate until dissolved add_dmso->dissolve stock High-concentration stock solution dissolve->stock aliquot Aliquot for single use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock aliquot dilute Serially dilute into aqueous buffer/medium thaw->dilute final Final working solution dilute->final

Figure 1: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitate observed after diluting DMSO stock into aqueous buffer decision1 Is the final concentration critical? start->decision1 lower_conc Lower the final concentration of this compound decision1->lower_conc No decision2 Is a higher DMSO concentration acceptable? decision1->decision2 Yes end_soluble Solution is clear lower_conc->end_soluble stepwise Try stepwise dilution cosolvent Add co-solvent/surfactant (e.g., PEG300, Tween-80) stepwise->cosolvent decision2->stepwise No increase_dmso Increase final DMSO % (within cell tolerance) decision2->increase_dmso Yes increase_dmso->end_soluble cosolvent->end_soluble end_insoluble Precipitate remains, reconsider formulation cosolvent->end_insoluble

Figure 2: Troubleshooting flowchart for this compound precipitation.

References

How to prevent the hydrolysis of Tubulysin E's acetate ester.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tubulysin E Stability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of this compound's acetate ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the acetate ester stability a concern?

A: Tubulysins are a class of highly potent cytotoxic natural products that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their remarkable potency makes them valuable payloads for Antibody-Drug Conjugates (ADCs) in cancer therapy.[1][3] this compound, like many of its analogues, features a critical acetate ester at the C-11 position. This ester is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding alcohol and acetic acid.[1][4] This hydrolysis is a significant concern because the resulting alcohol analogue exhibits substantially diminished cytotoxic potency, potentially by over 100-fold, compromising the therapeutic efficacy of the molecule.[1][5]

Q2: What are the primary mechanisms driving the hydrolysis of this compound's acetate ester?

A: The hydrolysis of this compound's acetate ester can be driven by several mechanisms:

  • Chemical Hydrolysis: This can be catalyzed by either acids or bases. In aqueous solutions, the ester is attacked by water (acid-catalyzed) or hydroxide ions (base-catalyzed), leading to the cleavage of the acyl-oxygen bond.[6][7][8] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and proceeds to completion.[9][6][10]

  • Enzymatic Hydrolysis: In biological matrices such as blood or plasma, the hydrolysis is often accelerated by enzymes called esterases (e.g., carboxylesterases), which are ubiquitous in the body.[11][12] This enzymatic degradation is a major challenge for the in vivo stability of ester-containing drugs.[12]

Q3: I am observing a rapid loss of my this compound conjugate's activity in plasma samples. What could be the cause and how can I fix it?

A: The most likely cause is the rapid enzymatic hydrolysis of the C-11 acetate ester by plasma esterases.[4][5]

Troubleshooting Steps:

  • Control Temperature and pH: Immediately cool blood samples after collection and process them at reduced temperatures (e.g., on ice) to slow down enzymatic activity.[11] Acidifying the plasma sample can also help reduce the rate of hydrolysis.[11]

  • Add Esterase Inhibitors: The most common solution is to add esterase inhibitors to the collection tubes before blood draw.[13][14] A screening process is often necessary to find the most effective inhibitor for your specific compound and matrix.[12][14]

  • Optimize Linker and Conjugation Site: For ADCs, the chemical linker and the site of conjugation on the antibody can shield the labile acetate ester. Studies have shown that a β-glucuronidase-cleavable linker can protect against acetate hydrolysis better than conventional dipeptide linkers.[3] Similarly, the specific site of conjugation can impact the rate of hydrolysis.[5]

Q4: How can I improve the stability of this compound in an aqueous formulation for in vitro experiments?

A: To prevent chemical hydrolysis in aqueous solutions, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution in a slightly acidic range (e.g., pH 5.0-6.5), as both strongly acidic and alkaline conditions can catalyze hydrolysis.[15] A pH-rate profile study is recommended to determine the pH of maximum stability.

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) to minimize the degradation rate.[16]

  • Solvent Selection: If the experimental design allows, using non-aqueous or co-solvent systems can reduce the concentration of water and thus the rate of hydrolysis.[17]

  • Lyophilization: For long-term storage, lyophilize the compound to a dry powder and reconstitute it immediately before use. This removes water, the primary reactant in hydrolysis.[16]

Q5: Are there permanent chemical modifications to prevent the hydrolysis of the acetate ester?

A: Yes, medicinal chemistry efforts have focused on replacing the labile C-11 acetate with more stable functional groups. This is the most robust strategy for improving in vivo stability.[1]

Modification Strategies:

  • Ethers and Carbamates: Replacing the acetate with stable moieties like ethers or carbamates can eliminate hydrolysis.[3][18]

  • Hindered Esters: Introducing steric hindrance around the ester group can slow the rate of hydrolytic attack.[3]

It is important to note that these modifications must be carefully designed and tested, as changes at the C-11 position can also impact the molecule's binding to tubulin and its overall potency.[3][18]

Data Presentation: Impact of Hydrolysis on Potency

The hydrolysis of the C-11 acetate ester to the corresponding C-11 alcohol significantly reduces the cytotoxic activity of Tubulysin analogues.

CompoundC-11 Functional GroupRelative PotencyReference
Tubulysin AnalogueAcetate Ester (-OAc)1x[5]
Hydrolyzed AnalogueAlcohol (-OH)>100x less potent[1][5]

Visualizations

Hydrolysis Mechanism

cluster_main This compound Acetate Hydrolysis Tub_Ac Tubulysin-C11-OAc (Active) Intermediate Tetrahedral Intermediate Tub_Ac->Intermediate H2O H₂O / OH⁻ (Water / Hydroxide) H2O->Intermediate Nucleophilic Attack Tub_OH Tubulysin-C11-OH (Inactive) Intermediate->Tub_OH Ester Cleavage AcOH CH₃COOH (Acetic Acid) Intermediate->AcOH

Caption: Mechanism of this compound acetate ester hydrolysis.

Experimental Workflow for Stability Assessment

cluster_workflow Workflow: Plasma Stability Assay prep Prepare Plasma (with/without inhibitor) spike Spike this compound (Time T=0) prep->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots (T=0, 1, 2, 4, 8 hr) incubate->aliquot quench Quench Reaction (e.g., Acetonitrile) aliquot->quench analyze Analyze by LC-MS/MS (Quantify Parent & Metabolite) quench->analyze data Plot % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing this compound stability in plasma.

Decision-Making Flowchart for Prevention Strategy

cluster_decision Decision Flowchart: Selecting a Stabilization Strategy start Goal: Stabilize This compound Acetate context Experimental Context? start->context invitro In Vitro / Formulation context->invitro  Formulation /  In Vitro Assay invivo In Vivo / Biological Matrix context->invivo  Biological Matrix /  In Vivo Study longterm Long-Term Drug Development context->longterm  Lead  Optimization sol_invitro Control pH (acidic) Control Temperature Use Co-solvents Lyophilize for storage invitro->sol_invitro sol_invivo Add Esterase Inhibitors Optimize ADC Linker & Conjugation Site invivo->sol_invivo sol_longterm Chemical Modification: Replace Acetate with Ether or Carbamate longterm->sol_longterm

Caption: Flowchart for selecting an appropriate stabilization strategy.

Experimental Protocol: this compound Stability in Human Plasma

Objective: To determine the rate of hydrolysis of this compound's acetate ester in human plasma and to evaluate the effectiveness of an esterase inhibitor.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Human plasma (e.g., K2-EDTA as anticoagulant)

  • Esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF) stock solution (e.g., 100 mM in isopropanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

Methodology:

  • Preparation of Plasma:

    • Thaw frozen human plasma on ice.

    • Prepare two pools of plasma:

      • Control Plasma: Spike with the vehicle used for the inhibitor (e.g., isopropanol).

      • Inhibited Plasma: Spike with the esterase inhibitor PMSF to a final concentration of 1 mM.[13]

    • Gently mix and pre-incubate the plasma pools at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Spike both control and inhibited plasma pools with this compound stock solution to a final concentration of 1 µM. This is the T=0 time point.

    • Immediately after spiking, vortex gently and transfer a 100 µL aliquot from each pool into a well of the 96-well plate containing 300 µL of ice-cold ACN with an internal standard. This serves as the T=0 sample.

  • Incubation and Sampling:

    • Place the remaining plasma pools in the incubator at 37°C.

    • At subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), remove 100 µL aliquots from each pool and quench them in the same manner as the T=0 sample.

  • Sample Processing:

    • Seal the 96-well plate and vortex thoroughly for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify both the parent this compound (with the acetate ester) and its hydrolyzed alcohol metabolite.

    • Analyze the processed samples.

  • Data Analysis:

    • Calculate the peak area ratio of the parent compound to the internal standard for each time point.

    • Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0.

    • Plot the percentage of remaining this compound against time for both control and inhibited plasma to determine the half-life and assess the effectiveness of the inhibitor.

References

Technical Support Center: Enhancing the Therapeutic Index of Tubulysin E-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Tubulysin E-based therapies. Our goal is to facilitate the optimization of the therapeutic index of these potent anti-cancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent cytotoxic agent that belongs to the tubulysin family of natural products. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. By binding to the vinca domain of β-tubulin, this compound disrupts microtubule dynamics, leading to the breakdown of the cytoskeleton and mitotic machinery in dividing cells. This disruption arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). Notably, tubulysins can be effective against multidrug-resistant (MDR) cancer cell lines as they are poor substrates for P-glycoprotein (P-gp) efflux pumps.

Q2: Why is improving the therapeutic index of this compound-based therapies a major focus?

While this compound exhibits exceptional potency against a wide range of cancer cells, its high cytotoxicity is not selective for tumor cells, leading to a narrow therapeutic window and significant systemic toxicity. This limits its potential as a standalone therapeutic agent. Therefore, a primary goal in its development is to improve the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose. Enhancing this index is crucial to maximize the anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.

Q3: What are the primary strategies to improve the therapeutic index of this compound?

The main strategies focus on targeted delivery and structural modification:

  • Antibody-Drug Conjugates (ADCs): This is the most prominent strategy. By attaching this compound (the "payload") to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic agent is delivered directly to the cancer cells, sparing healthy tissues.

  • Structural Modification of Tubulysin Analogs: Researchers are designing and synthesizing novel tubulysin analogs with improved properties. A key area of modification is the C-11 acetate group, which is prone to hydrolysis, leading to a significant loss of potency. Replacing this acetate with more stable functionalities like ethers or carbamates can enhance in vivo stability.

  • Linker Chemistry in ADCs: The linker connecting the antibody to the tubulysin payload is critical. An ideal linker should be stable in circulation but efficiently release the active drug inside the target cancer cell. Different linker technologies, such as protease-cleavable (e.g., Val-Ala) and β-glucuronidase-cleavable linkers, are being explored to optimize payload release and stability.

  • Site-Specific Conjugation: The site of conjugation on the antibody can impact the stability and efficacy of the ADC. Engineered cysteine residues can provide more homogeneous and stable ADCs compared to conjugation to endogenous lysines.

Troubleshooting Guides

Problem 1: Low in vivo efficacy of this compound-based ADC despite high in vitro potency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Instability of the ADC in circulation 1. Analyze ADC stability: Perform pharmacokinetic (PK) studies in rodents to measure the drug-to-antibody ratio (DAR) over time. A rapid decrease in DAR suggests instability. 2. Evaluate Linker Stability: If using a cleavable linker, assess its stability in plasma. Consider switching to a more stable linker, such as a glucuronide-based linker, which has been shown to protect the payload. 3. Assess Payload Metabolism: The C-11 acetate of many tubulysins is a known metabolic liability. Analyze plasma samples for metabolites of the tubulysin payload. Consider synthesizing and evaluating analogs with a more stable group at the C-11 position (e.g., propyl ether, carbamate).
Suboptimal Drug-to-Antibody Ratio (DAR) 1. Optimize Conjugation Chemistry: The DAR can influence both efficacy and clearance. A high DAR can lead to faster clearance. Experiment with different conjugation conditions to achieve a lower, more homogeneous DAR (e.g., DAR 2 vs. DAR 4). 2. Employ Site-Specific Conjugation: Use engineered antibodies (e.g., with THIOMAB™ technology) to produce ADCs with a defined DAR and conjugation site, which can improve stability and pharmacokinetics.
Poor Tumor Penetration 1. Evaluate Tumor Model: Ensure the tumor model expresses the target antigen homogeneously. 2. Consider Payload Properties: While tubulysins have bystander activity, their ability to diffuse and kill neighboring antigen-negative cells can be influenced by their physicochemical properties.
Problem 2: High off-target toxicity observed in animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Premature Payload Release 1. Check Linker Stability: As with low efficacy, premature release of the highly potent tubulysin payload in circulation is a major cause of toxicity. Perform linker stability assays in plasma. 2. Switch to a More Stable Linker: Non-cleavable linkers or more stable cleavable linkers can reduce off-target toxicity.
Antibody-mediated Toxicity 1. Evaluate the "Naked" Antibody: Administer the unconjugated antibody to animals to assess if it has any inherent toxicity. 2. Assess Fc-mediated Effector Functions: If the antibody has strong ADCC or CDC activity, this could contribute to toxicity. Consider using an antibody with a modified Fc region to reduce effector functions.
Payload-related Toxicity 1. Hepatotoxicity: Liver toxicity has been reported as a dose-limiting toxicity for tubulysins. Monitor liver enzymes (ALT, AST) in toxicology studies. Novel tubulysin analogs with modifications, such as the inclusion of hydrophilic moieties, are being developed to mitigate this. 2. Reduce the DAR: A lower DAR can decrease the overall toxicity of the ADC.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogs in Cancer Cell Lines

CompoundCell LineIC50 (nM)NotesReference
Tubulysin AHL-600.059Human promyelocytic leukemia
HCT-1160.007Human colorectal carcinoma
HCT-150.10Human colorectal carcinoma
Tubulysin Analogue 11N87Data not explicitly provided, but described as potentGastric carcinoma
MDA-MB-361-DYT2Data not explicitly provided, but described as potentBreast carcinoma
KB (MDR1-)0.01Human epidermoid carcinoma
KB 8.5 (MDR1+)0.02P-glycoprotein expressing
Tb111MES SA0.040Uterine sarcoma
HEK 293T0.006Human embryonic kidney
MES SA DX1.54Multidrug resistant uterine sarcoma
Deacetylated Tubulysin M786-O (MDR+)>100-fold less potent than Tubulysin MRenal cell carcinoma

Experimental Protocols

1. General Protocol for Evaluating in vitro Cytotoxicity of a Tubulysin-based ADC

  • Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare serial dilutions of the Tubulysin-based ADC, a non-targeting control ADC, and free tubulysin drug in culture medium.

  • Treatment: Remove the old medium from the cell plates and add the diluted compounds. Incubate for a defined period (e.g., 72-120 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2. Protocol for Assessing ADC Stability in Mouse Plasma

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Immuno-capture: Use an anti-human IgG antibody (or an antibody against the specific ADC isotype) coated on magnetic beads or an ELISA plate to capture the ADC from the plasma.

  • Drug-to-Antibody Ratio (DAR) Measurement:

    • LC-MS Method: Elute the captured ADC and analyze it by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species and calculate the average DAR.

    • ELISA-based Method: Use a combination of an antibody-capture ELISA and a payload-detection ELISA to quantify the amount of total antibody and conjugated payload, respectively, to determine the average DAR.

  • Data Analysis: Plot the average DAR over time to assess the in vivo stability of the ADC.

Visualizations

Tubulysin_Mechanism_of_Action cluster_cell Cancer Cell Tubulysin_E This compound Tubulin_Dimers α/β-Tubulin Dimers Tubulysin_E->Tubulin_Dimers Binds to Vinca Domain Polymerization Polymerization Tubulysin_E->Polymerization Inhibits Tubulin_Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Depolymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces ADC_Development_Workflow Start Start: Identify Target Antigen Antibody_Selection Antibody Selection & Engineering Start->Antibody_Selection Payload_Synthesis Tubulysin Analog Synthesis & Selection Start->Payload_Synthesis Linker_Design Linker Design & Synthesis Start->Linker_Design Conjugation ADC Conjugation & Characterization (DAR) Antibody_Selection->Conjugation Payload_Synthesis->Conjugation Linker_Design->Conjugation In_Vitro In Vitro Evaluation (Potency, Specificity) Conjugation->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, PK, Toxicity) In_Vitro->In_Vivo Optimization Optimization In_Vivo->Optimization Optimization->Conjugation Iterate End Lead Candidate Optimization->End Success Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Analyze in vivo PK (DAR over time) Start->Check_PK DAR_Stable DAR Stable? Check_PK->DAR_Stable Check_Metabolism Analyze Payload Metabolism (e.g., deacetylation) DAR_Stable->Check_Metabolism Yes Modify_Linker Use more stable linker (e.g., glucuronide) DAR_Stable->Modify_Linker No Modify_Payload Synthesize more stable analogs (e.g., C11-ether) Check_Metabolism->Modify_Payload Metabolism Observed Check_Tumor Assess Tumor Model (Antigen expression, etc.) Check_Metabolism->Check_Tumor No Metabolism

Site-specific conjugation methods to enhance Tubulysin E ADC stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Tubulysin E Antibody-Drug Conjugate (ADC) stability through site-specific conjugation methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue encountered with Tubulysin-based ADCs?

A1: The main stability liability for Tubulysin ADCs is the hydrolysis of the C11 acetate ester on the tubulysin payload.[1][2][3] This hydrolysis, often mediated by plasma esterases, results in the formation of a C11 alcohol metabolite.[4][5] This deacetylated form is significantly less potent, with reports indicating a >100-fold decrease in cytotoxicity, which can compromise the in vivo efficacy of the ADC.[5][6][7]

Q2: How does site-specific conjugation improve the stability of Tubulysin ADCs?

A2: Site-specific conjugation allows for the placement of the linker-payload at defined locations on the antibody, creating a homogeneous ADC with a fixed drug-to-antibody ratio (DAR).[8] This approach can significantly enhance stability by positioning the payload in a microenvironment that sterically hinders access by metabolic enzymes, such as plasma esterases responsible for deacetylation.[5][9] Studies have shown that the specific conjugation site dramatically influences in vivo stability, pharmacokinetics, and efficacy.[4][10]

Q3: Which site-specific conjugation methods are most effective for enhancing Tubulysin ADC stability?

A3: Cysteine-engineering and enzymatic conjugation have proven highly effective.

  • Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation. The stability of the resulting ADC is highly dependent on the chosen site. For example, a conjugate at the 334C position of the heavy chain showed considerably reduced metabolism and improved stability.[4][9]

  • Enzymatic Conjugation: Bacterial transglutaminase can be used to conjugate payloads at specific glutamine residues, such as Q295 in the C'E loop of the CH2 domain. This method has been shown to produce ADCs with superior in vivo stability and minimal deconjugation or payload deacetylation compared to lysine or hinge-cysteine conjugates.[10]

Q4: Can linker chemistry also contribute to the stability of a Tubulysin ADC?

A4: Yes, linker design is a critical factor. A β-glucuronidase-cleavable glucuronide linker has been shown to protect the C11 acetate from hydrolysis more effectively than a conventional protease-cleavable dipeptide linker.[1][11] The combination of an optimal linker system with a stable conjugation site, such as S239C, can significantly stabilize the C11 acetate in circulation.[1]

Troubleshooting Guide

Problem 1: Rapid loss of average DAR observed in in vitro plasma stability assays.

  • Possible Cause 1: Linker Instability. The chemical linkage between the drug and the antibody may be susceptible to cleavage in plasma. Maleimide-based linkers, for instance, can undergo a retro-Michael reaction, leading to deconjugation.

  • Troubleshooting Action:

    • Analyze Plasma Samples: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of free linker-payload in the plasma supernatant after incubating the ADC.[12]

    • Modify Linker Chemistry: Consider using more stable linker technologies, such as those with non-cleavable linkers or linkers designed for enhanced stability. The choice of linker should be tailored to the conjugation site and payload.[13]

    • Optimize Conjugation Site: The local environment of the conjugation site can influence linker stability. Evaluate different engineered cysteine locations, as some may offer more protection.[9][10]

Problem 2: ADC maintains its DAR, but in vivo efficacy is lower than expected.

  • Possible Cause 2: Payload Deacetylation. The most common metabolic liability of Tubulysin is the hydrolysis of the C11 acetate group, which inactivates the payload without affecting the DAR.[5][6] This is a major issue as the deacetylated payload is over 100 times less potent.[5]

  • Troubleshooting Action:

    • Payload Metabolism Analysis: Develop specific ligand-binding assays (LBAs) or use LC-MS methods capable of distinguishing between the intact, acetylated tubulysin and the inactive, deacetylated form on the ADC.[10]

    • Site-Specific Conjugation Screening: Screen a panel of ADCs with the payload conjugated at different engineered sites. A clear correlation has been found between the conjugation site, the hydrophobicity of the ADC, and its susceptibility to metabolic enzymes.[9] Sites that are less solvent-exposed may offer better protection.

    • Payload Modification: If site-specific conjugation does not sufficiently solve the issue, consider replacing the labile acetate with a more stable functional group, such as a carbamate or an ether.[6][9] This creates a more metabolically robust payload.

Quantitative Data Summary

Table 1: Impact of Conjugation Site on Tubulysin ADC Stability in Mouse Plasma

Conjugation Method/Site% Acetate Cleavage (after 72h)Reference
Stochastic Cysteine (ADC1)~83%[5]
Site-Specific (334C, ADC6)<10%[5]
Site-Specific (392C, ADC5)Low[5]
Site-Specific (kappa-183C, ADC10)Low[5]

Table 2: Impact of Linker Chemistry and Payload Modification on Stability

ADC ComponentStability MetricResultReference
Dipeptide Linker (DAR 2)% Intact ADC after 10 days in circulation87%[1]
Glucuronide Linker (DAR 2)% Intact ADC after 10 days in circulation95%[1]
Acetate Ester Payload (ADC1)% Acetate Cleavage after 72h in mouse plasma83%[9]
Carbamate Payload (ADC4)% Carbamate Cleavage after 72h in mouse plasma0%[9]

Key Experimental Protocols

Protocol 1: Site-Specific Conjugation via Engineered Cysteine

  • Antibody Reduction:

    • Dissolve the cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds or surface cysteines.

  • Buffer Exchange:

    • Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA).

  • Conjugation Reaction:

    • Add the maleimide-functionalized this compound linker-payload to the reduced antibody at a 5-10 fold molar excess.

    • Incubate the reaction at room temperature or 4°C for 2-4 hours. The reaction should be performed in the dark to prevent degradation of the maleimide group.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups on the antibody. Incubate for 30 minutes.

  • Purification and Formulation:

    • Purify the ADC from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or TFF.

    • Exchange the buffer to a final formulation buffer (e.g., histidine-sucrose buffer, pH 6.0) and concentrate the ADC to the desired concentration.

  • Characterization:

    • Determine the average DAR and characterize the product using Hydrophobic Interaction Chromatography (HIC) and LC-MS.

Protocol 2: In Vitro Plasma Stability Assay

  • Preparation:

    • Thaw plasma (e.g., mouse, rat, human) from frozen stocks at 37°C and centrifuge to remove any precipitates.[12]

  • Incubation:

    • Spike the this compound ADC into the plasma at a final concentration of 50-100 µg/mL.[10]

    • Incubate the mixture in a water bath or incubator at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the plasma/ADC mixture at specified time points (e.g., 0, 24, 48, 72, 96 hours).[10]

    • Immediately freeze the collected samples at -80°C to stop any further degradation until analysis.

  • Sample Preparation for Analysis:

    • Thaw the samples. For analysis of the intact ADC, use an immunoaffinity capture method (e.g., Protein A magnetic beads) to isolate the ADC from plasma proteins.[14]

    • For analysis of the released payload, perform a protein precipitation step on the plasma supernatant.[15]

  • LC-MS Analysis:

    • Analyze the captured ADC by intact mass analysis to determine the change in DAR over time and identify any modifications like deacetylation.[10]

    • Analyze the supernatant to quantify the amount of prematurely released linker-payload.[12][15]

Visualizations

ADC_Development_Workflow Stable this compound ADC Development Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Analysis & Validation Ab_Eng Antibody Engineering (Cysteine Insertion) Conjugation Site-Specific Conjugation Ab_Eng->Conjugation Linker_Synth Linker-Payload Synthesis Linker_Synth->Conjugation Purification Purification (SEC / TFF) Conjugation->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization Stability_Assay In Vitro Plasma Stability Assay Characterization->Stability_Assay Efficacy_Study In Vivo Efficacy Study Stability_Assay->Efficacy_Study

Caption: Workflow for developing stable, site-specific this compound ADCs.

ADC_Troubleshooting_Flowchart Troubleshooting Flowchart for ADC Instability start Low in vivo efficacy or poor PK profile observed check_dar Is rapid DAR loss seen in plasma? start->check_dar check_deacetylation Is payload deacetylation detected by LC-MS? check_dar->check_deacetylation No cause_deconjugation Root Cause: Linker Instability (e.g., retro-Michael) check_dar->cause_deconjugation Yes cause_deacetylation Root Cause: Payload Metabolism (Esterase Hydrolysis) check_deacetylation->cause_deacetylation Yes cause_other Other issues: (e.g., target binding, aggregation) check_deacetylation->cause_other No solution_linker Solution: 1. Re-engineer linker chemistry. 2. Screen alternative conjugation sites. cause_deconjugation->solution_linker solution_payload Solution: 1. Screen sites for steric protection. 2. Modify payload (e.g., acetate -> carbamate). cause_deacetylation->solution_payload

Caption: Diagnostic flowchart for troubleshooting this compound ADC instability.

Tubulysin_ADC_Metabolism Primary Metabolic Pathways of Tubulysin ADCs Intact_ADC Intact, Active Tubulysin ADC (C11-Acetate) Deconjugated Deconjugated Antibody + Free Linker-Payload Intact_ADC->Deconjugated Linker Cleavage (e.g., retro-Michael) Deacetylated Deacetylated, Inactive ADC (C11-Alcohol) Intact_ADC->Deacetylated Esterase-Mediated Hydrolysis

Caption: Key degradation pathways for Tubulysin ADCs in circulation.

References

Technical Support Center: Engineering Tubulysin E for Reduced Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the modification of the Tubulysin E structure to mitigate off-target toxicity while maintaining potent anti-cancer activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity and associated off-target toxicity?

This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[1][2] However, this powerful mechanism is not selective for cancer cells, leading to significant systemic toxicity, which is a major hurdle for its clinical application as a standalone therapeutic agent.[3][4]

Q2: What are the most common structural modifications to this compound to reduce its toxicity?

Researchers have focused on several key areas of the this compound scaffold to reduce its systemic toxicity and improve its therapeutic index. The primary strategies include:

  • Modification of the C-11 Acetate Group: The C-11 acetate on the tubuvaline (Tuv) fragment is notoriously unstable in plasma due to hydrolysis. Its removal significantly decreases cytotoxicity.[3][5] Strategies involve replacing the acetate with more stable functionalities like alkoxy groups or carbamates.[6]

  • Alterations at the N-Terminus: Modifications at the N-methyl-D-pipecolic acid (Mep) residue can influence the molecule's overall activity and toxicity profile.[7]

  • Changes to the Tubuvaline (Tuv) Fragment: The central Tuv fragment is critical for the high potency of tubulysins. Replacing the natural iso-propyl and acetoxy groups with other moieties has been explored to modulate activity.[2][8]

  • C-Terminal Modifications: The tubuphenylalanine (Tup) residue at the C-terminus can be modified to alter the compound's properties.[1][7]

  • Conjugation to Targeting Moieties: A major strategy to reduce off-target toxicity is to conjugate tubulysin analogs to monoclonal antibodies to form antibody-drug conjugates (ADCs).[9][10] This approach directs the cytotoxic payload specifically to cancer cells, minimizing exposure to healthy tissues.[9]

Q3: How do these modifications impact the on-target vs. off-target cytotoxicity?

The goal of these modifications is to create analogs with a wider therapeutic window. This is typically assessed by comparing the in vitro cytotoxicity (IC50 values) against cancer cell lines versus normal, healthy cell lines. An ideal analog exhibits high potency against cancer cells and significantly lower potency against normal cells. For instance, conjugating a tubulysin analog to a dendrimer resulted in a significant reduction in its in vitro toxicity, with the expectation of increased toxicity only after endocytosis by target cells.[1]

Troubleshooting Guides

Problem: High in vivo toxicity observed with a novel this compound analog despite promising in vitro results.

  • Possible Cause 1: Instability of a modified group. The C-11 acetate is a known point of instability.[3][5] If your modification is also susceptible to plasma hydrolysis, this could lead to premature release of a highly toxic metabolite.

    • Troubleshooting Step: Analyze the plasma stability of your compound using in vitro plasma incubation assays followed by LC-MS analysis to identify any degradation products. If instability is confirmed, consider replacing the labile group with a more stable isostere, such as a propyl ether.[10]

  • Possible Cause 2: Poor solubility leading to aggregation. Low aqueous solubility can cause the compound to aggregate in the bloodstream, leading to acute toxicity.[1]

    • Troubleshooting Step: Assess the aqueous solubility of your analog. If it is low, consider formulation strategies or conjugation to a hydrophilic carrier like a dendrimer or by incorporating a hydrophilic moiety such as an ethylene glycol moiety.[1][11]

  • Possible Cause 3: Insufficient tumor targeting. If the analog is not conjugated to a targeting moiety, its potent cytotoxicity will affect healthy, rapidly dividing cells.

    • Troubleshooting Step: Consider developing an antibody-drug conjugate (ADC) by linking your tubulysin analog to a monoclonal antibody that targets a tumor-specific antigen.[9]

Problem: A new this compound analog shows reduced cytotoxicity against multi-drug resistant (MDR) cancer cell lines.

  • Possible Cause: The modification affects the compound's ability to bypass efflux pumps. Tubulysins are known for their activity against MDR cell lines, which often overexpress efflux pumps like P-glycoprotein.[3][7] Certain structural changes might inadvertently make the new analog a substrate for these pumps.

    • Troubleshooting Step: Perform cytotoxicity assays using MDR-positive and their corresponding parental (MDR-negative) cell lines. A significant difference in IC50 values would suggest that the analog is being effluxed. Minor changes within the tubulin binding site can profoundly alter activity against MDR-positive cells.[3][5]

Data on Modified this compound Analogs

The following table summarizes the in vitro cytotoxicity of various Tubulysin analogs, providing a comparative overview of their potency.

CompoundCell LineIC50 (nM)Reference
Tubulysin DC26 (murine colon carcinoma)0.14 ± 0.3[1]
Tubulysin analog 3C26 (murine colon carcinoma)20 ± 7.4[1]
Dendrimer-conjugated analog 5C26 (murine colon carcinoma)1500 ± 10[1]
Tubulysin UHT-29 (human colon cancer)3.8[8]
Analog 1f (MOM instead of acetyl)HT-29 (human colon cancer)22[8]

Key Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HT-29, C26) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the tubulysin analogs. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).

    • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to measure the number of viable cells.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Tubulin Polymerization Assay

  • Objective: To assess the inhibitory effect of tubulysin analogs on tubulin polymerization.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

    • Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

    • Compound Addition: Add the tubulysin analog at various concentrations to the reaction mixture.

    • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Data Analysis: Compare the polymerization rates in the presence and absence of the compound to determine its inhibitory activity.

Visualizations

Tubulysin_Mechanism_of_Action cluster_cell Cancer Cell Tubulysin_E This compound Analog Tubulin α/β-Tubulin Dimers Tubulysin_E->Tubulin Binds to Vinca domain Microtubules Microtubule Polymerization Tubulysin_E->Microtubules Inhibits Tubulin->Microtubules Disrupted_Microtubules Disrupted Microtubule Dynamics Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Modification_Strategies cluster_mods Modification Strategies for Reduced Toxicity Tubulysin_E This compound Scaffold N-Terminus (Mep) Tubuvaline (Tuv) C-Terminus (Tup) N_Mod N-Terminus Modification Tubulysin_E:N->N_Mod Tuv_Mod Tubuvaline Modification (e.g., C-11 Acetate Replacement) Tubulysin_E:Tuv->Tuv_Mod C_Mod C-Terminus Modification Tubulysin_E:C->C_Mod Conjugation Conjugation to Targeting Moiety (e.g., ADC) Tubulysin_E->Conjugation

Caption: Key structural modification sites on the this compound scaffold.

Experimental_Workflow Start Design & Synthesize This compound Analog In_Vitro_Tox In Vitro Cytotoxicity Assay (Cancer vs. Normal Cells) Start->In_Vitro_Tox Tubulin_Poly Tubulin Polymerization Assay Start->Tubulin_Poly Plasma_Stab Plasma Stability Assay Start->Plasma_Stab Decision Promising Profile? In_Vitro_Tox->Decision Tubulin_Poly->Decision Plasma_Stab->Decision In_Vivo In Vivo Toxicity & Efficacy Studies (Animal Models) Decision->In_Vivo Yes Stop Re-design Analog Decision->Stop No End Lead Candidate In_Vivo->End Stop->Start

Caption: Experimental workflow for evaluating modified this compound analogs.

References

Dealing with aggregation issues in Tubulysin E conjugate formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulysin E conjugate formulations. The information is designed to help address common challenges, with a focus on preventing and mitigating aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound conjugate formulations?

Aggregation of this compound conjugates, like other antibody-drug conjugates (ADCs), is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload (this compound), and the manufacturing and storage conditions.[1][2] Key contributing factors include:

  • Physicochemical Properties of the Conjugate:

    • Hydrophobicity of this compound: Many cytotoxic payloads, including this compound, are hydrophobic.[3][4] Conjugation of these molecules to an antibody can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[4]

    • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[1]

    • Antibody Type: The specific monoclonal antibody used can have inherent tendencies to aggregate.[1][4]

    • Conjugation Site: The site of drug conjugation on the antibody can influence aggregation. Site-specific conjugation has been shown to result in ADCs with improved stability compared to stochastic conjugation methods.[5][6][7]

  • Manufacturing and Environmental Stressors:

    • pH and Buffer Conditions: Formulations at a pH near the isoelectric point of the antibody can minimize electrostatic repulsion and promote aggregation.[4][8] Unfavorable buffer conditions, such as incorrect salt type or concentration, can also contribute.[4]

    • Thermal Stress: Elevated temperatures during manufacturing or storage can lead to denaturation and subsequent aggregation.[1]

    • Shear Stress: High shear forces during processes like mixing and filtration can cause protein unfolding and aggregation.[1]

    • Light Exposure: Some payloads are photosensitive and can degrade upon light exposure, which may trigger aggregation.[1]

Q2: What are the potential consequences of aggregation in our this compound conjugate product?

Aggregation can have several detrimental effects on your this compound conjugate, impacting its safety, efficacy, and stability:

  • Reduced Efficacy: Aggregated protein may have altered binding affinity to its target and can be cleared more rapidly from circulation, reducing the therapeutic effect.

  • Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in patients, potentially leading to adverse effects.[4]

  • Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of the ADC.[9]

  • Decreased Product Shelf-Life: Product instability due to aggregation can shorten the viable storage period of the formulation.[1]

  • Manufacturing and Yield Issues: Precipitation of aggregates during manufacturing can complicate purification processes and reduce the overall yield of the final product.[1]

Q3: How can we detect and quantify aggregation in our this compound conjugate formulation?

A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive detection and characterization of aggregates.[10] No single method is sufficient to identify all types of aggregates.

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[1][11]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide information on the absolute molar mass of the eluting species, offering a more detailed characterization of aggregates.[1][10]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide high-resolution information on the size, shape, and distribution of aggregates in a formulation.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and characterize the components of different aggregated species, providing insights into the nature of the aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small amounts of large aggregates and can provide information on the size distribution of particles in the formulation.

Troubleshooting Guide

This guide provides a structured approach to addressing aggregation issues you may encounter during the development of your this compound conjugate formulation.

Problem: Increased aggregation observed after conjugation reaction.

Potential Cause Troubleshooting Steps
High local concentration of the hydrophobic this compound payload during conjugation. 1. Optimize the rate of addition of the drug-linker to the antibody solution to avoid high local concentrations. 2. Investigate the use of organic co-solvents to improve the solubility of the payload, but carefully assess their impact on antibody stability.[4]
Unfavorable reaction buffer conditions (pH, salt concentration). 1. Screen a range of pH values and buffer compositions for the conjugation reaction to identify conditions that maintain antibody stability while ensuring efficient conjugation.[4][8] 2. Ensure the pH is not close to the antibody's isoelectric point.[4]
Shear stress during mixing. 1. Optimize the mixing speed and impeller design to minimize shear stress.[1] 2. Consider alternative mixing technologies, such as magnetic stirrers with gentle agitation.
Stochastic conjugation leading to highly loaded, aggregation-prone species. 1. Explore site-specific conjugation technologies to produce a more homogeneous product with a defined DAR.[5][6][7]

Problem: Aggregation increases during purification and formulation.

Potential Cause Troubleshooting Steps
Inappropriate chromatography conditions. 1. Optimize the mobile phase composition (pH, ionic strength) for purification steps like SEC or hydrophobic interaction chromatography (HIC) to minimize on-column aggregation.
Buffer exchange leading to an unstable formulation. 1. Screen a variety of formulation buffers with different pH values and excipients to identify a stable final formulation.
Freeze-thaw stress. 1. Evaluate the impact of freeze-thaw cycles on your formulation. 2. Screen cryoprotectants (e.g., sucrose, trehalose) to protect the conjugate during freezing and thawing.[12]

Problem: Long-term storage instability and aggregation.

Potential Cause Troubleshooting Steps
Sub-optimal formulation. 1. Conduct a comprehensive formulation screening study to evaluate the impact of pH, buffers, and various excipients on long-term stability.
Inadequate excipients. 1. Surfactants: Incorporate non-ionic surfactants like polysorbate 20 or polysorbate 80 to prevent surface-induced aggregation and stabilize the protein.[1][12] 2. Sugars and Polyols: Include stabilizers like sucrose or trehalose to protect against both physical and chemical degradation.[12] 3. Amino Acids: Arginine and histidine can act as aggregation inhibitors.[9][13]
Inappropriate storage temperature. 1. Perform a stability study at various temperatures to determine the optimal storage conditions for your formulation.
Light exposure. 1. Store the formulation in light-protected containers.[1]

Quantitative Data Summary

Table 1: Common Excipients for Mitigating ADC Aggregation

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1%Reduce surface tension and prevent adsorption to interfaces.[1][14]
Sugars Sucrose, Trehalose1% - 10%Act as cryo- and lyoprotectants, stabilize the native protein structure.[12]
Amino Acids Arginine, Histidine, Glycine10 mM - 250 mMCan suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches.[9][13]
Salts Sodium Chloride50 mM - 150 mMModulate ionic strength and protein-protein interactions.[15]
Buffers Histidine, Acetate, Citrate10 mM - 50 mMMaintain a stable pH to ensure the protein is in its most stable conformational state.[15]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

  • System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the this compound conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 - 100 µL.

  • Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments. The percentage of aggregate is calculated as the area of the aggregate peaks divided by the total area of all peaks.

Protocol 2: Formulation Screening by High-Throughput Dynamic Light Scattering (DLS)

  • Objective: To rapidly screen multiple formulation conditions for their effect on aggregation propensity.

  • Materials:

    • This compound conjugate stock solution.

    • A library of formulation buffers with varying pH, buffer species, and excipients (sugars, salts, surfactants, amino acids).

    • Multi-well plates (e.g., 96- or 384-well).

    • A high-throughput DLS instrument.

  • Method:

    • Prepare a matrix of formulation conditions in the multi-well plate.

    • Add a small, consistent amount of the this compound conjugate to each well.

    • Incubate the plate under desired stress conditions (e.g., elevated temperature) for a set period.

    • Measure the size distribution of particles in each well using the DLS instrument at regular intervals.

  • Data Analysis: Monitor the change in the average particle size and the polydispersity index (PDI) over time. A significant increase in either parameter indicates aggregation. This allows for the rapid identification of promising formulation candidates for further development.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Mitigation Strategies cluster_3 Verification Observe_Aggregation Aggregation Observed (e.g., by SEC, DLS) Characterize_Aggregates Characterize Aggregates (SEC-MALS, AUC) Observe_Aggregation->Characterize_Aggregates What kind? Identify_Stress_Condition Identify Stress Condition (Thermal, Mechanical, pH) Observe_Aggregation->Identify_Stress_Condition When? Formulation_Optimization Formulation Optimization (pH, Excipients) Characterize_Aggregates->Formulation_Optimization Conjugation_Strategy Conjugation Strategy (Site-Specific) Characterize_Aggregates->Conjugation_Strategy Process_Modification Process Modification (Mixing, Filtration) Identify_Stress_Condition->Process_Modification Re-evaluate_Aggregation Re-evaluate Aggregation (Stability Studies) Formulation_Optimization->Re-evaluate_Aggregation Process_Modification->Re-evaluate_Aggregation Conjugation_Strategy->Re-evaluate_Aggregation

Caption: A workflow for troubleshooting aggregation issues.

Tubulysin_Signaling_Pathway cluster_0 Cellular Entry & Drug Release cluster_1 Mechanism of Action ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Tubulysin_E Free this compound Lysosome->Tubulysin_E Linker Cleavage Tubulin Tubulin Dimers Tubulysin_E->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubules->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADC.[16][17][18][19]

References

Technical Support Center: Optimizing In Vivo Tubulysin E Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo Tubulysin E experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dosing schedules and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly potent cytotoxic agent that functions as a microtubule inhibitor.[1][2][3] It binds to the vinca domain of tubulin, preventing the polymerization of microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4][5] A key advantage of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, as they are not significantly affected by efflux pumps like P-glycoprotein.[3][5]

Q2: What are the major challenges encountered when working with this compound in vivo?

Researchers face several key challenges when using this compound in vivo:

  • High Toxicity: this compound is extremely potent, which can lead to significant systemic toxicity and a narrow therapeutic window.[5][6][7] This necessitates careful dose selection and often requires targeted delivery strategies.

  • Poor Aqueous Solubility: this compound and its analogs can have limited solubility in aqueous solutions, making formulation for in vivo administration difficult.[8]

  • Payload Instability: The C-11 acetate ester, which is crucial for the high cytotoxicity of many tubulysin analogs, is susceptible to hydrolysis by plasma esterases in vivo.[6][9] This deacetylation leads to a significant reduction or loss of anti-tumor activity.[6]

Troubleshooting Guide

Issue 1: High Animal Toxicity and Narrow Therapeutic Window

If you are observing excessive toxicity (e.g., rapid weight loss, mortality) in your animal models, consider the following troubleshooting steps:

  • Dose Reduction: The most straightforward approach is to lower the administered dose. The maximum tolerated dose (MTD) for free Tubulysin A in nude mice has been reported to be as low as 0.05 mg/kg.[7][10]

  • Modified Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently).

  • Targeted Delivery Systems: Due to its high potency, this compound is often most effective and less toxic when used as a payload in a targeted delivery system, such as an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC).[2][3] For example, a folate-tubulysin conjugate had an MTD of 0.26 mg/kg every two weeks in dogs.[11]

Issue 2: Difficulty with Formulation and Solubility

For problems achieving a stable and soluble formulation for in vivo dosing, here are some potential solutions:

  • Co-solvents and Excipients: this compound can often be formulated using a combination of solvents. Common formulations for poorly soluble compounds for in vivo use include:

    • DMSO and corn oil[12]

    • A mixture of DMSO, PEG300, Tween 80, and saline[12]

    • PEG400[12]

    • Suspension in carboxymethyl cellulose[12]

  • Use of Delivery Vehicles: Encapsulating this compound or its analogs in drug delivery systems like dendrimers can significantly improve aqueous solubility and allow for higher effective doses to be administered.[8]

Issue 3: Inconsistent Efficacy and Suspected Payload Instability

If your in vivo experiments are yielding inconsistent or lower-than-expected efficacy, it may be due to the in vivo instability of the tubulysin analog.

  • Assess Payload Stability: If possible, perform pharmacokinetic studies to analyze the stability of the tubulysin conjugate in plasma over time. LC-MS can be used to detect the deacetylated metabolite. The acetate of a tubulysin-ADC was found to be 70-83% intact between 4 and 10 days post-dose in one study.[13]

  • Utilize Stabilized Analogs: Consider synthesizing or obtaining tubulysin analogs with modifications at the C-11 position to improve stability. Replacing the labile acetate ester with a more stable functional group, such as a carbamate or an ether, has been shown to prevent in vivo metabolism while retaining high cytotoxicity.[14][15][16]

  • Site-Specific Conjugation for ADCs: For ADC applications, the site of conjugation on the antibody can influence the stability of the payload. Some sites may offer steric hindrance that protects the payload from plasma esterases.[6][14]

Quantitative Data Summary

Table 1: In Vivo Maximum Tolerated Dose (MTD) of Tubulysin and Conjugates

Compound/ConjugateAnimal ModelMTDDosing ScheduleReference
Tubulysin ANude Mice0.05 mg/kgNot Specified[7][10]
Folate-Tubulysin (EC0531)Dogs with iUC0.26 mg/kgIntravenously, every two weeks[11]
Tubulysin AnalogC26 Tumor-Bearing Mice< 20 mg/kgSingle Dose[7]
Inauhzin-C (INZ(C))Female CD-1 Mice200 mg/kgSingle Dose (i.p.)[17]

Table 2: Example In Vivo Dosing Schedules for Tubulysin-Based ADCs

| ADC Target | Tumor Model | Animal Model | Dose and Schedule | Route | Reference | | :--- | :--- | :--- | :--- | :--- | | CD30 | DEL/BVR Lymphoma | SCID Mice | 1 mg/kg, single dose | i.p. |[13] | | CD30 | Karpas/KarpasBVR | SCID Mice | 0.5 mg/kg, single dose | i.p. |[13] | | HER2 (Trastuzumab) | N87 Gastric Cancer | Mice | 1, 3, or 10 mg/kg, qdx4 | Not Specified | | | Mesothelin | N87 Gastric Cancer | Mice | 0.25 or 0.5 mg/kg | Not Specified | | | HER2 (DX126-262) | BT-474 | Nude Mice | 2.5, 5, or 10 mg/kg | Not Specified |[18] |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study with a Tubulysin-ADC

  • Cell Line and Animal Model:

    • Select a relevant cancer cell line (e.g., BT-474 for HER2-positive breast cancer) and an appropriate immunodeficient mouse model (e.g., female BALB/c nude mice).[18]

  • Tumor Implantation:

    • Subcutaneously inject tumor cells (e.g., 6 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[18]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined average volume (e.g., 100 mm³).[13]

    • Measure tumor dimensions (length 'a' and width 'b') twice a week using calipers. Calculate tumor volume using the formula: Volume = 0.5 * a * b².[18]

  • Dosing:

    • Randomize mice into treatment and control groups.

    • Administer the Tubulysin-ADC, a control ADC, and a vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).[13] Dosing can be a single administration or multiple doses over time.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and animal body weight throughout the study.

    • Euthanize animals when tumor volumes reach a predetermined endpoint (e.g., 1,000 mm³).[13]

    • Calculate tumor growth inhibition (TGI) or other relevant efficacy metrics.

Visualizations

Tubulysin_Mechanism_of_Action cluster_cell Cancer Cell Tubulysin This compound Tubulin Free Tubulin Dimers Tubulysin->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption of Mitotic Spindle Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound in a cancer cell.

Dosing_Optimization_Workflow Start Start: Define In Vivo Study Objectives Formulation Develop Stable Formulation (Solubility Assessment) Start->Formulation MTD_Study Determine Maximum Tolerated Dose (MTD) Formulation->MTD_Study Efficacy_Study Design Efficacy Study (Dose & Schedule) MTD_Study->Efficacy_Study Data_Analysis Analyze Tumor Growth & Toxicity Data Efficacy_Study->Data_Analysis Refine_Dose Refine Dosing Schedule Data_Analysis->Refine_Dose Refine_Dose->Efficacy_Study Iterate if needed Conclusion Optimized Dosing Schedule Achieved Refine_Dose->Conclusion If optimal

Caption: Workflow for optimizing in vivo dosing schedules.

Troubleshooting_Logic Problem Suboptimal In Vivo Results Toxicity High Toxicity Observed Problem->Toxicity Is toxicity high? Solubility Formulation Issues Problem->Solubility Formulation unstable? Efficacy Poor Efficacy Problem->Efficacy Efficacy low? Sol_Tox1 Reduce Dose Toxicity->Sol_Tox1 Sol_Tox2 Use Targeted Delivery (e.g., ADC) Toxicity->Sol_Tox2 Sol_Sol1 Use Co-solvents (DMSO, PEG300) Solubility->Sol_Sol1 Sol_Sol2 Employ Delivery Vehicle (e.g., Dendrimer) Solubility->Sol_Sol2 Sol_Eff1 Check Payload Stability (Pharmacokinetics) Efficacy->Sol_Eff1 Sol_Eff2 Use Stabilized Analog (e.g., Ether linkage) Efficacy->Sol_Eff2

Caption: Troubleshooting logic for common in vivo issues.

References

Technical Support Center: Refinement of Purification Protocols for Synthetic Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification protocols for synthetic Tubulysin E.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of synthetic peptides and complex natural products like this compound.[1][2] C18 columns are frequently used for the separation of peptides of this size.[3]

Q2: Why is the C-11 acetate group on some tubulysins a concern during purification and handling?

A2: The C-11 acetate group is crucial for the high cytotoxic activity of many tubulysins. However, it is susceptible to hydrolysis, which leads to a significant decrease in potency.[4] Purification and storage conditions should be optimized to minimize this degradation.

Q3: What are typical impurities encountered during the synthesis of tubulysins?

A3: Impurities can arise from side reactions during the solid-phase peptide synthesis (SPPS) or solution-phase couplings. These may include deletion sequences, products of incomplete deprotection, or side-products from specific coupling reagents. For example, in related syntheses, impurities such as dimaleimides have been identified.[5]

Q4: How should I handle and store purified this compound?

A4: Given its high cytotoxicity, appropriate containment measures are essential. Lyophilization is a common final step to obtain the purified product as a stable powder.[6] Lyophilization of cytotoxic compounds should be performed in specialized containers, such as Lyoprotect® bags, to prevent contamination of the equipment and ensure operator safety.[6][7] Store the lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from moisture.

Q5: What purity level should I aim for?

A5: For in vitro biological assays, a purity of >95% is generally recommended. For in vivo studies, higher purity (>98% or >99%) is often required. Multiple RP-HPLC purification runs may be necessary to achieve the desired purity.[5]

Troubleshooting Guide for RP-HPLC Purification

This guide addresses common issues encountered during the RP-HPLC purification of synthetic this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Residual silanol interactions on the column. - Incorrect mobile phase pH. - Column overload.- Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%).[3] - Adjust the mobile phase pH; for peptides, an acidic pH (2-3) is common. - Reduce the amount of sample loaded onto the column.
Ghost Peaks in the Chromatogram - Contaminants in the mobile phase solvents or additives. - Carryover from a previous injection.- Use high-purity solvents and reagents (HPLC grade or better). - Run a blank gradient to identify and flush out contaminants.[8] - Implement a robust needle wash protocol on the autosampler.
High Back Pressure - Clogged column frit. - Particulate matter in the sample. - Precipitation of the sample or buffer in the system.- Filter the sample through a 0.22 µm or 0.45 µm filter before injection. - Back-flush the column according to the manufacturer's instructions. - Ensure the mobile phase buffers are fully soluble in the highest organic concentration of the gradient.[9]
Low Recovery of this compound - Irreversible adsorption to the column. - Precipitation of the sample on the column. - Degradation of the compound during purification.- Try a different column chemistry (e.g., C8 instead of C18) or a column from a different manufacturer.[10] - Ensure the sample is fully dissolved in the initial mobile phase before injection. - Minimize the time the sample spends in the purification system, especially if degradation is suspected.
Co-elution of Impurities - Insufficient resolution of the chromatographic method. - Impurity has very similar properties to this compound.- Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. - Consider a second purification step with an orthogonal separation mechanism or a different RP-HPLC column selectivity.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of synthetic tubulysins and related complex peptides, as derived from literature.

Parameter Typical Value / Range Notes
Crude Purity (post-synthesis) 50-70%Highly dependent on the success of the synthesis.
Purity after 1st HPLC Run 85-95%A significant improvement, but often insufficient for stringent applications.
Purity after 2nd HPLC Run >95%Often required to remove closely eluting impurities.[5]
Typical Column Loading (Semi-preparative) 10-100 mgDependent on column dimensions and particle size.
Overall Recovery 20-50%Can vary significantly based on the number of purification steps and compound stability.

Experimental Protocols

General Protocol for RP-HPLC Purification of Synthetic this compound

This protocol provides a general starting point for the purification of synthetic this compound. Optimization will be required based on the specific crude sample and available instrumentation.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent, such as DMSO or DMF.

    • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure it is fully soluble.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative scale).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40-60 minutes is a common starting point. The exact gradient should be optimized based on analytical runs.

    • Flow Rate: Adjust according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at multiple wavelengths, typically 214 nm (for the peptide backbone) and 254 nm or 280 nm (if aromatic residues are present).

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, avoiding the leading and tailing edges where impurities are more likely to elute.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a dry powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product dilute Dilute in Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Workflow for the purification of synthetic this compound.

troubleshooting_logic cluster_peakshape Peak Shape Problems cluster_pressure System Pressure Issues cluster_purity Purity & Recovery start Purification Issue Identified peak_shape Poor Peak Shape? start->peak_shape pressure High Back Pressure? start->pressure purity Low Purity/Recovery? start->purity check_tfa Check TFA Conc. (0.1%) peak_shape->check_tfa reduce_load Reduce Sample Load peak_shape->reduce_load filter_sample Filter Sample pressure->filter_sample backflush Back-flush Column pressure->backflush optimize_grad Optimize Gradient purity->optimize_grad change_col Change Column/Solvent purity->change_col

Caption: Logical flow for troubleshooting common HPLC purification issues.

References

Troubleshooting inconsistent results in Tubulysin E cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Tubulysin E cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural inconsistencies to biological variations. Here are the most common culprits and how to address them:

  • Cell-Based Factors:

    • Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can lead to increased resistance and consequently, higher IC50 values. It is crucial to maintain a consistent seeding density across all experiments.[1]

    • Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their sensitivity to cytotoxic agents. It is recommended to use cells within a defined, low passage number range for all experiments.[2][3]

    • Cell Line Integrity: Ensure your cell lines are authentic and free from contamination, particularly from mycoplasma. Regular cell line authentication is a critical component of reproducible research.

  • Compound-Related Issues:

    • Stock Solution Stability: this compound, like many complex molecules, can be sensitive to degradation. Improper storage of stock solutions (e.g., frequent freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to a loss of potency.

    • Working Solution Instability: Diluted working solutions of this compound in cell culture media may not be stable for extended periods. It is best to prepare fresh dilutions for each experiment.

  • Assay-Specific Problems:

    • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and the test compound, leading to artificially high cytotoxicity in these wells. This "edge effect" is a common source of variability.[4]

    • Inconsistent Incubation Times: The duration of cell exposure to this compound and the incubation time with the viability reagent (e.g., MTT, XTT) must be precisely controlled.

    • Reagent Variability: Ensure that all reagents, including cell culture media, serum, and assay components, are from consistent lots.

Q2: I'm observing high variability between replicate wells within the same plate. What should I check?

High variability between replicate wells is often due to technical errors during the assay setup. Here's a checklist of things to investigate:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents is a primary source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Improper Mixing: Ensure homogenous cell suspension before seeding and thorough mixing of reagents and drug dilutions.

  • Edge Effects: As mentioned previously, the outer wells of a 96-well plate are prone to evaporation, leading to inconsistent results.[4] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media to create a humidity barrier.

  • Cell Clumping: Clumped cells will lead to uneven distribution in the wells. Ensure a single-cell suspension is achieved before plating.

Q3: My this compound appears to have lost potency over time. How should I handle and store it?

Proper handling and storage are critical for maintaining the potency of this compound.

  • Stock Solution Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term storage (up to one month), -20°C is generally acceptable.

Storage ConditionRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Data compiled from general recommendations for potent cytotoxic compounds.

  • Working Dilutions: Prepare fresh working dilutions from a thawed aliquot for each experiment. Do not store diluted solutions in aqueous media for extended periods.

Q4: Can the type of cytotoxicity assay I use affect the IC50 value of this compound?

Yes, different cytotoxicity assays measure different cellular parameters and can yield different IC50 values.

  • MTT and XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are dependent on the activity of mitochondrial dehydrogenases.

  • SRB (Sulforhodamine B) Assay: This assay measures total protein content, which is proportional to cell number. It is generally less susceptible to interference from compounds that affect metabolic activity.[5]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

It is important to choose an appropriate assay for your experimental goals and to be consistent with the chosen method.

Data on Factors Influencing Tubulysin Cytotoxicity

The following tables provide illustrative data on how different experimental variables can influence the measured cytotoxicity of tubulysin analogues.

Table 1: Illustrative IC50 Values of Tubulysin Analogues in Various Cancer Cell Lines

Cell LineCancer TypeTubulysin AnalogueIC50 (nM)
N87Gastric CarcinomaAnalogue 10.5
MDA-MB-361Breast CarcinomaAnalogue 10.8
KBEpidermoid CarcinomaAnalogue 10.3
KB 8.5 (MDR1+)Drug-Resistant Epidermoid CarcinomaAnalogue 11.2
C26Murine Colon CarcinomaAnalogue 320
C26Murine Colon CarcinomaTubulysin D0.14

Data is compiled from studies on various tubulysin analogues and is for illustrative purposes.[6][7]

Table 2: Impact of Cell Seeding Density on IC50 Values for a Microtubule Inhibitor (Illustrative Example)

Cell Seeding Density (cells/well)IC50 (nM)
2,0009.51
20,00075.68

This data for chloroquine in TOV-21G cells illustrates the general principle of density-dependent chemoresistance.[8] A similar trend is expected for potent microtubule inhibitors like this compound.

Table 3: Influence of Cell Passage Number on IC50 Value (Illustrative Example)

Cell LinePassage NumberDrugFold Change in IC50
SKOV-3Passage 6 vs. 36Unspecified~2-fold decrease
HCT-116Low vs. HighUnspecifiedDecrease observed

Qualitative and quantitative observations from studies on various cell lines and drugs.[2][3] The direction and magnitude of the change can be cell line and drug-specific.

Experimental Protocols

Detailed Protocol: this compound Cytotoxicity Assay using MTT

This protocol provides a step-by-step guide for performing a cytotoxicity assay with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[4]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 1 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 pM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, carefully remove the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 20 µL of MTT solution (5 mg/mL) to each well. d. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. e. Carefully remove the MTT-containing medium. f. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. g. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. d. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_workflow This compound Cytotoxicity Assay Workflow prep Prepare Cell Suspension seed Seed Cells in 96-Well Plate prep->seed incubate1 Incubate (24h) Allow Attachment seed->incubate1 treat Treat with this compound Serial Dilutions incubate1->treat incubate2 Incubate (48-72h) Drug Exposure treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (2-4h) Formazan Formation mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for a this compound cytotoxicity assay.

G cluster_pathway This compound Signaling Pathway tubulysin This compound tubulin α/β-Tubulin Dimers tubulysin->tubulin Binds to Vinca domain polymerization Tubulin Polymerization tubulysin->polymerization Inhibits tubulin->polymerization microtubules Microtubules polymerization->microtubules disruption Microtubule Disruption microtubules->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

G troubleshooting Inconsistent Results High Inter-Experiment Variability High Intra-Plate Variability causes_inter Potential Causes (Inter-Experiment) - Cell Density Variation - Cell Passage Number - Stock Solution Degradation - Inconsistent Incubation Times troubleshooting:f0->causes_inter causes_intra Potential Causes (Intra-Plate) - Pipetting Errors - Improper Mixing - Edge Effects - Cell Clumping troubleshooting:f1->causes_intra solutions_inter Solutions - Standardize Seeding Density - Use Low Passage Cells - Aliquot and Store Stock Properly - Maintain Consistent Timings causes_inter->solutions_inter solutions_intra Solutions - Calibrate Pipettes - Ensure Homogenous Suspensions - Avoid Outer Wells/Use Barrier - Create Single-Cell Suspension causes_intra->solutions_intra

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

References

Technical Support Center: Enhancing the Bystander Effect of Tubulysin E ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bystander effect of Tubulysin E Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of ADCs?

The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][] This is crucial for treating heterogeneous tumors where antigen expression can be varied.[1] The effect relies on the release of the cytotoxic payload from the target cell and its diffusion to neighboring cells.[1][]

Q2: What is this compound and why is it used as an ADC payload?

This compound is a highly potent natural peptide that inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5][6][7] Its high cytotoxicity, with IC50 values in the low nanomolar range, makes it an attractive payload for ADCs.[3] Furthermore, Tubulysins can be effective against multi-drug resistant (MDR) cancer cell lines, a significant advantage over other payloads like auristatins and maytansinoids.[5][6][8][9][10][11]

Q3: What are the key factors influencing the bystander effect of a this compound ADC?

Several factors determine the extent of the bystander effect:

  • Linker Chemistry: The linker connecting this compound to the antibody is critical. Cleavable linkers (e.g., pH-sensitive, enzyme-cleavable) are designed to release the payload under specific conditions, which is necessary for the bystander effect.[1][12] The stability of the linker is a key determinant; a linker that is too stable may not release the payload efficiently, while a linker with low stability might release it prematurely, leading to systemic toxicity.[1][12]

  • Payload Properties: The physicochemical properties of the released this compound derivative are crucial. For efficient diffusion across cell membranes to kill neighboring cells, the payload should ideally be neutral, uncharged, and hydrophobic.[][12]

  • Antigen Expression: The level of antigen expression on the target cells can influence the magnitude of the bystander effect. Higher antigen expression can lead to greater ADC internalization and subsequent payload release, resulting in more significant bystander killing.[13]

  • Payload Stability: The stability of the this compound payload itself is important. For instance, the C11-acetate on some tubulysin analogs is crucial for potency but can be hydrolyzed in vivo, leading to a less active compound.[8][9][14][15]

Q4: How does the bystander effect of this compound ADCs compare to other payloads like MMAE?

While both are potent microtubule inhibitors, Tubulysins have the distinct advantage of not being substrates for P-glycoprotein (Pgp) efflux pumps, making them effective against MDR tumors.[10] In contrast, MMAE activity can be diminished in MDR+ models.[16] The bystander effect of both is dependent on the linker and payload permeability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no observable bystander effect in co-culture assays. 1. Inefficient payload release: The linker may be too stable under the experimental conditions. 2. Low payload permeability: The released this compound derivative may have poor membrane permeability. 3. Insufficient ADC concentration or incubation time. 4. Low antigen expression on target cells. 1. Optimize linker chemistry: Consider using a more labile cleavable linker (e.g., β-glucuronidase-cleavable linkers have shown promise).[8][9] 2. Modify the payload: Investigate this compound analogs with improved hydrophobicity and neutrality upon release. 3. Increase ADC concentration and/or extend incubation time: A time course and dose-response experiment is recommended. A notable lag time before significant bystander killing is often observed.[13] 4. Use a target cell line with higher antigen expression: This can increase the amount of internalized ADC and released payload.[13]
High in vivo toxicity with evidence of bystander effect. 1. Premature payload release: The linker may be unstable in circulation, leading to systemic release of the potent this compound. 2. High hydrophobicity of the ADC: This can lead to aggregation and off-target toxicity.[]1. Improve linker stability: Employ linkers that are selectively cleaved in the tumor microenvironment or intracellularly. Site-specific conjugation can also enhance stability.[8][9] 2. Optimize payload and linker design: Balance hydrophobicity to ensure sufficient bystander effect without causing aggregation and toxicity issues.
Inconsistent results between in vitro and in vivo bystander effect studies. 1. Payload metabolism: The this compound payload may be metabolized in vivo, leading to a less potent or inactive form. For example, hydrolysis of the C11-acetate is a known issue.[8][9][14][15] 2. Poor ADC penetration in solid tumors. 1. Modify the payload for improved stability: Replace labile moieties with more stable functional groups (e.g., replacing the C11-acetate with an ether or a hindered ester).[14][16] 2. Investigate different ADC formats or co-administration strategies: These may improve tumor penetration.
This compound ADC shows reduced efficacy in MDR+ tumor models. While Tubulysins are generally less susceptible to Pgp-mediated efflux, other resistance mechanisms may be at play.Confirm MDR status of the cell line: Ensure that the resistance is indeed Pgp-mediated. Tubulysin ADCs have shown efficacy in MDR+ models where other ADCs have failed.[14][16]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tubulysin ADCs

Cell LineADC TargetTubulysin AnalogLinkerIC50 / EC50Reference
L540cy (CD30+)CD30Tub(OAc)GlucuronideSingle-digit ng/mL[16]
Karpas299 (CD30+)CD30Tub(OAc)GlucuronideSingle-digit ng/mL[16]
DEL (CD30+, MDR-)CD30Tub(OAc)GlucuronideSingle-digit ng/mL[16]
L428 (CD30+, MDR+)CD30Tub(OEt)Glucuronide~10-fold less potent than Tub(OAc) ADC[16]
DEL/BVR (CD30+, MDR+)CD30Tub(OAc)GlucuronidePotent[16]

Table 2: Bystander Effect Coefficient in Co-culture Models

Antigen Positive Cell Line (HER2 Expression)Bystander Effect Coefficient (φBE)Reference
MCF7 (Low)1%[13]
MDA-MB 453 (Moderate)3.6%[13]
SKBR3 (High)12%[13]
N87 (High)16%[13]
BT474 (High)41%[13]

Experimental Protocols

Protocol 1: In Vitro Bystander Effect Co-Culture Assay

This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.[17][18]

Materials:

  • Antigen-positive (Ag+) target cancer cell line.

  • Antigen-negative (Ag-) bystander cancer cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.

  • This compound ADC.

  • Isotype control ADC.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Plate reader or high-content imaging system with fluorescence detection.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Methodology:

  • Cell Seeding: Seed a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate. The total cell density should allow for several days of growth.

  • ADC Treatment: After 24 hours, treat the co-cultured cells with a serial dilution of the this compound ADC and the isotype control ADC. Include an untreated control.

  • Incubation: Incubate the plate for 96-120 hours.

  • Data Acquisition:

    • Imaging: Use a high-content imager to count the number of fluorescent Ag- cells in each well.

    • Viability Assay: Alternatively, measure the total cell viability in each well using a reagent like CellTiter-Glo®.

  • Analysis:

    • Normalize the number of viable Ag- cells in the ADC-treated wells to the untreated control wells.

    • Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander killing effect.

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the cytotoxic bystander effect is mediated by a secreted, cell-permeable payload.[17]

Materials:

  • Antigen-positive (Ag+) target cancer cell line.

  • Antigen-negative (Ag-) bystander cancer cell line.

  • This compound ADC.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Centrifuge and sterile filters (0.22 µm).

  • Cell viability reagent.

Methodology:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a culture flask and allow them to adhere.

    • Treat the cells with a high concentration of the this compound ADC for 48-72 hours.

    • Collect the culture supernatant.

    • Centrifuge to remove cell debris and filter through a 0.22 µm sterile filter. This is the "conditioned medium."

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate.

    • After 24 hours, replace the medium with serial dilutions of the conditioned medium.

  • Incubation: Incubate the Ag- cells for 72 hours.

  • Analysis: Measure cell viability using a suitable assay. A significant decrease in the viability of Ag- cells treated with conditioned medium indicates a strong bystander effect mediated by a released, stable payload.

Visualizations

Bystander_Effect_Workflow cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC This compound ADC Binding 1. ADC Binds to Antigen ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Action Tubulin Inhibition -> Apoptosis Release->Action Diffusion_Out 5. Payload Diffusion Out (Bystander Effect) Release->Diffusion_Out Diffusion_In 6. Payload Diffusion In Bystander_Action 7. Tubulin Inhibition -> Apoptosis Diffusion_In->Bystander_Action Diffusion_Out->Diffusion_In

Caption: Workflow of the ADC bystander effect.

Tubulysin_MoA Tubulysin This compound (Payload) Polymerization Inhibits Polymerization Tubulysin->Polymerization Depolymerization Induces Depolymerization Tubulysin->Depolymerization Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Polymerization->Disruption Depolymerization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Logic Start Low Bystander Effect Observed Check_Permeability Is released payload membrane permeable? Start->Check_Permeability Check_Release Is payload efficiently released from ADC? Check_Permeability->Check_Release Yes Modify_Payload Action: Modify payload for better permeability Check_Permeability->Modify_Payload No Check_Stability Is payload stable in vivo? Check_Release->Check_Stability Yes Modify_Linker Action: Use more labile/cleavable linker Check_Release->Modify_Linker No Stabilize_Payload Action: Modify payload to resist metabolism Check_Stability->Stabilize_Payload No Success Bystander Effect Enhanced Check_Stability->Success Yes Modify_Payload->Success Modify_Linker->Success Stabilize_Payload->Success

Caption: Troubleshooting logic for enhancing the bystander effect.

References

Strategies to minimize metabolism of Tubulysin E in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the in vivo metabolism of Tubulysin E, a potent microtubule-inhibiting agent frequently used as a payload in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound in vivo?

The primary metabolic vulnerability of this compound and its analogs when used in vivo, particularly in the context of ADCs, is the hydrolysis of the acetate ester at the C-11 position of the tubuvaline (Tuv) residue.[1][2][3][4][5] This deacetylation is often mediated by plasma esterases and results in the formation of a C-11 alcohol metabolite that is significantly less cytotoxic, with reports indicating a greater than 100-fold decrease in potency.[1][2][5]

Q2: What are the consequences of this compound metabolism for ADC efficacy?

The in vivo deacetylation of the tubulysin payload leads to a loss of the drug-to-antibody ratio (DAR) over time, diminishing the overall efficacy of the ADC.[4][6] The inactive metabolite, while still attached to the antibody, cannot effectively induce cell death upon internalization into the target cancer cell. This can result in reduced anti-tumor activity in preclinical models.[4]

Q3: What are the main strategies to minimize the in vivo metabolism of this compound?

There are three primary strategies to address the metabolic instability of this compound:

  • Modification of the C-11 Position: Replacing the hydrolytically labile acetate ester with more stable chemical groups.[1][2][4][7]

  • Site-Specific Antibody Conjugation: Modifying the conjugation site on the antibody to sterically hinder access of metabolic enzymes to the tubulysin payload.[1][2][3][6]

  • Linker Chemistry Optimization: Utilizing different linker technologies that can shield the payload from enzymatic degradation.[5][8]

Q4: Which chemical modifications at the C-11 position have proven effective?

Several modifications to the C-11 position have been shown to enhance plasma stability while retaining potent cytotoxicity:

  • Carbamates: Replacing the ester linkage with a more stable carbamate functional group.[1][2]

  • Ethers: Substitution with an ethyl ether or propyl ether.[1][4]

  • Sterically Hindered Esters: Using a more bulky ester group like an isovalerate ester.[1][9]

Q5: How does the conjugation site on the antibody affect this compound metabolism?

The location of the tubulysin payload on the antibody can significantly impact its stability. Conjugation at more solvent-exposed sites can lead to rapid metabolism.[1] Conversely, site-specific conjugation at positions that are more sterically hindered, such as certain cysteine residues in the antibody's heavy chain (e.g., 334C), can protect the payload from enzymatic hydrolysis.[1][2][3] A correlation has been observed between the hydrophobicity of the ADC and its susceptibility to metabolic enzymes, with more hydrophobic ADCs being more prone to metabolism.[1][2]

Troubleshooting Guides

Problem: Rapid loss of ADC efficacy in vivo is observed, with pharmacokinetic data showing a decrease in intact payload over time.

  • Possible Cause: The this compound payload is likely undergoing deacetylation at the C-11 position.

  • Troubleshooting Steps:

    • Confirm Metabolism: Analyze plasma samples from in vivo studies using methods like liquid chromatography-mass spectrometry (LC-MS) to detect the deacetylated metabolite.[4]

    • Evaluate Payload Stability: Perform in vitro plasma stability assays using mouse, rat, and human plasma to determine the rate of hydrolysis.

    • Implement Stabilization Strategy:

      • Option A: Payload Modification: Synthesize a new ADC with a stabilized Tubulysin analog (e.g., with a C-11 carbamate or ether).

      • Option B: Site of Conjugation: If using a site-specific conjugation method, select a more sterically hindered conjugation site. If using stochastic conjugation, consider switching to a site-specific method.

Problem: A newly designed this compound analog with a modified C-11 position shows reduced in vitro cytotoxicity compared to the parent compound.

  • Possible Cause: The modification at the C-11 position, while improving stability, may have negatively impacted the binding of the tubulysin to its target, tubulin.

  • Troubleshooting Steps:

    • Tubulin Binding Assay: Conduct a tubulin polymerization assay to compare the inhibitory activity of the new analog with the parent this compound.[2]

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small series of analogs with different modifications at the C-11 position to identify a group that balances stability and potency.[1][10]

    • Computational Modeling: If available, use molecular modeling to predict how different C-11 modifications might fit into the tubulin binding pocket.

Data Summary

Table 1: In Vitro Potency of Tubulysin Analogs

CompoundC-11 ModificationRelative Potency vs. This compound (Acetate)
This compound MetaboliteAlcohol (OH)>100-fold less potent[1][2][5]
Analog 1CarbamateRetained potency[1][2]
Analog 2Ethyl EtherComparable potency[1][9]
Analog 3Propyl EtherRetained picomolar potency[4]
Analog 4Isovalerate EsterComparable potency[1][9]

Table 2: Plasma Stability of Tubulysin Analogs

CompoundC-11 ModificationStability in Mouse Plasma
This compound (in ADC)AcetateRapidly hydrolyzed[1][2][4]
Analog 1Ethyl EtherImproved stability[1]
Analog 2Isovalerate EsterImproved stability[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay of a Tubulysin ADC

  • Objective: To determine the rate of hydrolysis of the this compound payload on an ADC in plasma from different species.

  • Materials:

    • Tubulysin ADC

    • Control ADC (with a stable payload)

    • Pooled plasma (mouse, rat, human)

    • Phosphate-buffered saline (PBS)

    • LC-MS grade solvents (acetonitrile, water, formic acid)

    • Protein A or G magnetic beads for immunoprecipitation

  • Methodology:

    • Dilute the Tubulysin ADC to a final concentration of 100 µg/mL in plasma from each species.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 2, 6, 24, 48 hours), aliquot a portion of the plasma sample.

    • Perform immunoprecipitation of the ADC from the plasma using Protein A or G beads.

    • Elute the ADC from the beads.

    • Analyze the eluate by LC-MS to determine the ratio of the intact ADC to the deacetylated ADC metabolite.

    • Calculate the half-life of the intact payload in the plasma of each species.

Protocol 2: Tubulin Polymerization Inhibition Assay

  • Objective: To assess the inhibitory effect of Tubulysin analogs on tubulin polymerization.

  • Materials:

    • This compound and its analogs

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Microplate reader capable of measuring absorbance at 340 nm

  • Methodology:

    • Prepare serial dilutions of the Tubulysin analogs in polymerization buffer.

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the different concentrations of the Tubulysin analogs to the wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

    • Initiate polymerization by adding GTP to all wells and immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

    • Calculate the IC₅₀ value for each compound, representing the concentration that inhibits tubulin polymerization by 50%.

Visualizations

Metabolic Pathway of this compound in an ADC ADC_intact Intact this compound ADC (C-11 Acetate) ADC_metabolite Inactive Metabolite ADC (C-11 Alcohol) ADC_intact->ADC_metabolite Hydrolysis Plasma_Esterases Plasma Esterases Plasma_Esterases->ADC_intact Acts on Strategies to Minimize this compound Metabolism cluster_s1 Examples cluster_s2 Considerations cluster_s3 Examples Metabolism This compound Metabolism (Deacetylation) Strategy1 C-11 Modification Metabolism->Strategy1 Strategy2 Site-Specific Conjugation Metabolism->Strategy2 Strategy3 Linker Optimization Metabolism->Strategy3 Carbamate Carbamate Strategy1->Carbamate Ether Ether Strategy1->Ether Hindered_Ester Hindered Ester Strategy1->Hindered_Ester Steric_Hindrance Steric Hindrance Strategy2->Steric_Hindrance Hydrophobicity Hydrophobicity Strategy2->Hydrophobicity Glucuronide_Linker Glucuronide Linker Strategy3->Glucuronide_Linker Experimental Workflow for ADC Stability Assessment Start Start: New Tubulysin ADC Plasma_Assay In Vitro Plasma Stability Assay Start->Plasma_Assay Check_Stability Is Payload Stable? Plasma_Assay->Check_Stability In_Vivo_PK In Vivo Pharmacokinetic Study Check_Stability->In_Vivo_PK Yes Modify_ADC Modify ADC (Payload, Site, or Linker) Check_Stability->Modify_ADC No Check_Efficacy Is Efficacy Maintained? In_Vivo_PK->Check_Efficacy Check_Efficacy->Modify_ADC No End End: Optimized ADC Check_Efficacy->End Yes Modify_ADC->Plasma_Assay

References

Validation & Comparative

A Head-to-Head Comparison of Tubulysin E and Maytansinoid-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Antibody-Drug Conjugates (ADCs) utilizing two potent classes of microtubule-inhibiting payloads: Tubulysins and Maytansinoids. We will delve into their mechanisms of action, preclinical efficacy, safety profiles, and key differentiating characteristics to inform ADC development strategies.

Mechanism of Action: Potent Tubulin Binders

Both maytansinoids and tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis.[1][2] However, they interact with tubulin in distinct ways.

Maytansinoids (e.g., DM1, DM4): Maytansinoids, derivatives of the natural product maytansine, bind to the vinca domain on the β-subunit of tubulin.[1][] This binding inhibits tubulin polymerization, preventing the formation of microtubules.[4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[] The established clinical success of maytansinoid ADCs, such as ado-trastuzumab emtansine (Kadcyla®), validates this mechanism.[5]

Tubulysins: Tubulysins are highly potent tetrapeptides originally isolated from myxobacteria.[6] They also bind to the vinca domain of tubulin, inducing microtubule depolymerization and G2/M phase arrest.[7][8] Notably, tubulysins interfere with vinblastine binding in a non-competitive manner, suggesting a distinct interaction within the vinca site.[7][8] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein (P-gp) that can remove other chemotherapeutic agents.[9][10]

G Figure 1. ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_payload_action Payload Action on Microtubules ADC ADC Receptor Tumor Antigen (e.g., HER2, CD22) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release 3. Linker Cleavage & Payload Release Lysosome->Payload_Release Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) G2M 4. G2/M Arrest Microtubule->G2M Disruption Apoptosis 5. Apoptosis G2M->Apoptosis Payload_Released Released Payload (Tubulysin or Maytansinoid) Payload_Released->Tubulin Binds to Vinca Domain

Caption: Figure 1. General mechanism of action for tubulin-inhibiting ADCs.

Preclinical Efficacy: A Quantitative Comparison

The potency of an ADC is paramount. Below, we compare the in vitro cytotoxicity and in vivo antitumor activity of tubulysin- and maytansinoid-based ADCs from various preclinical studies.

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Tubulysin-based ADCs frequently demonstrate picomolar to low nanomolar IC50 values and, critically, often retain this high potency in MDR cell lines that are resistant to other agents.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs

ADC Payload Target Cell Line MDR Status IC50 (nM) Reference
Tubulysin CD22 BJAB MDR- ~0.02 [11]
Tubulysin CD22 BJAB.Luc/Pgp MDR+ ~0.03 [11]
MMAE (Auristatin) CD22 BJAB MDR- ~0.03 [11]
MMAE (Auristatin) CD22 BJAB.Luc/Pgp MDR+ >10 [11]
Tubulysin M HER2 N87 MDR- 0.027 [10]
Tubulysin M HER2 BT474 MDR- 0.015 [10]
Maytansinoid (DM1) EpCAM COLO 205 MDR- ~0.1 [12]
Maytansinoid (DM1) EpCAM COLO 205MDR MDR+ ~10 [12]

| Maytansinoid (DM1-PEG4) | EpCAM | COLO 205MDR | MDR+ | ~1 |[12] |

Note: Data is compiled from different studies and direct comparison should be made with caution. MMAE is included as a relevant benchmark for microtubule inhibitors.

G Figure 2. Workflow for In Vitro Cytotoxicity Assay start Start seed_cells 1. Seed Cancer Cells (Antigen+ and Antigen-) in 96-well plates start->seed_cells add_adc 2. Add Serial Dilutions of ADC seed_cells->add_adc incubate 3. Incubate for ~72-120 hours add_adc->incubate add_reagent 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure 5. Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze 6. Plot Dose-Response Curve & Calculate IC50 measure->analyze end_node End analyze->end_node

Caption: Figure 2. A typical experimental workflow for determining ADC cytotoxicity.

Efficacy in animal models is a critical step in preclinical validation. Studies in xenograft models, where human tumors are grown in immunodeficient mice, demonstrate the potent, dose-dependent antitumor activity of both ADC classes.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

ADC (Payload) Target Tumor Model Dose (mg/kg) Outcome Reference
DX126-262 (Tubulysin) HER2 BT-474 5 Superior efficacy vs. 10 mg/kg Kadcyla [13]
DX126-262 (Tubulysin) HER2 NCI-N87 5 Comparable efficacy to Enhertu [13]
Kadcyla (Maytansinoid) HER2 BT-474 10 Significant tumor growth inhibition [13]
Anti-CD22 (Tubulysin) CD22 BJAB.Luc-Pgp (MDR+) 2 74% Tumor Growth Inhibition (TGI) [11]
Anti-CD22 (MMAE) CD22 BJAB.Luc-Pgp (MDR+) 8 41% TGI (Minimal effect) [11]
Anti-EpCAM (DM1-PEG4) EpCAM COLO 205MDR 0.68 Significant tumor regression [14]

| Anti-EpCAM (DM1-SMCC) | EpCAM | COLO 205MDR | 0.68 | Moderate tumor growth inhibition |[14] |

G Figure 3. Workflow for In Vivo Xenograft Study start Start implant 1. Implant Human Tumor Cells into Immunodeficient Mice start->implant tumor_growth 2. Allow Tumors to Reach Predetermined Volume (~100-150 mm³) implant->tumor_growth randomize 3. Randomize Mice into Treatment Groups tumor_growth->randomize treat 4. Administer ADC (e.g., single IV dose) randomize->treat monitor 5. Monitor Body Weight & Measure Tumor Volume (2-3 times/week) treat->monitor endpoint 6. Analyze Data: Tumor Growth Inhibition (TGI) & Tolerability monitor->endpoint end_node End endpoint->end_node

Caption: Figure 3. A standard workflow for assessing ADC efficacy in animal models.

Preclinical Safety and Tolerability

The therapeutic window of an ADC is defined by its efficacy and its safety profile. The maximum tolerated dose (MTD) is a key parameter determined in preclinical toxicology studies. Site-specific conjugation and linker-payload optimization can significantly improve tolerability.

Table 3: Comparative Preclinical Safety Data

ADC (Payload) Conjugation Species MTD (mg/kg) Key Findings Reference
Trastuzumab-AJICAP (Maytansinoid) Site-Specific (Lys248) Rat >120 Significantly better tolerated than T-DM1. [15]
T-DM1 (Maytansinoid) Random (Lysine) Rat ~20 Mortality observed at 40 mg/kg. [15]
IMGC936 (Maytansinoid) Site-Specific Cynomolgus Monkey N/A Acceptable safety profile with favorable PK. [16]
DX126-262 (Tubulysin) N/A Mouse >150 (single dose) Reduced hepatotoxicity vs. other tubulysin ADCs. [13]

| chKTI-DM21 (Maytansinoid) | N/A | Cynomolgus Monkey | N/A | Well tolerated at tested doses. |[17] |

Note: MTD can vary significantly based on the antibody, linker, payload, conjugation method, species, and dosing schedule.

Key Differentiators and Summary

While both payload classes are highly effective, several factors differentiate them for specific therapeutic applications.

  • Potency: Tubulysins are among the most potent cytotoxic agents discovered, often showing superior cell-killing activity on a molar basis compared to maytansinoids.[2][]

  • Activity in MDR Tumors: This is a significant advantage for tubulysins. Their chemical structure makes them poor substrates for P-gp efflux pumps, allowing them to effectively kill cancer cells that have developed resistance to other tubulin inhibitors like taxanes, vinca alkaloids, and even some maytansinoid or auristatin ADCs.[10][11]

  • Bystander Effect: The ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells is crucial for treating heterogeneous tumors. The properties of the payload and linker determine this effect. Next-generation maytansinoids (e.g., DM21-C) and certain tubulysin-linker combinations have been engineered to have potent bystander activity.[16][19][20]

  • Metabolic Stability: Early tubulysin ADCs faced challenges with in vivo deacetylation, where hydrolysis of a critical acetate group led to a dramatic loss of potency.[10][21] This has been addressed through medicinal chemistry, replacing the labile ester with more stable ethers or carbamates, leading to second-generation tubulysin ADCs with improved stability and efficacy.[11][22]

  • Clinical Validation: Maytansinoids have a longer history in the clinic, with multiple ADCs having reached late-stage trials and regulatory approval, providing a wealth of clinical safety and efficacy data.[1][5] Tubulysin-based ADCs are at an earlier stage of clinical development but show immense promise.[13]

Table 4: Head-to-Head Summary

Feature Maytansinoid-based ADCs Tubulysin-based ADCs
Primary Mechanism Tubulin polymerization inhibitor Tubulin polymerization inhibitor
Potency High (nanomolar IC50) Extremely High (picomolar IC50)
MDR Activity Can be susceptible to P-gp efflux Generally retain high potency
Bystander Effect Variable; can be engineered with linker/payload Can be engineered for potent bystander effect
Metabolic Liabilities Generally stable; depends on linker Early versions prone to deacetylation; solved in newer analogs

| Clinical Status | Clinically validated (e.g., Kadcyla) | Earlier stage of clinical development |

Detailed Experimental Protocols

The cytotoxicity of ADCs is assessed by measuring cell viability after a period of drug exposure.[23][24]

  • Cell Seeding: Target-positive and target-negative cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[24]

  • ADC Treatment: A dilution series of the ADC is prepared in cell culture medium. The medium from the cell plates is removed, and 100 µL of the ADC dilutions are added to the respective wells. Control wells receive medium with a non-targeting control ADC or vehicle alone.

  • Incubation: The plates are incubated for 3 to 5 days to allow the ADC to exert its cytotoxic effect.

  • Viability Assessment: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.[24] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[23]

  • Data Acquisition: The medium is removed, and 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals. The absorbance is read at 570 nm using a microplate reader.

  • Analysis: Absorbance values are converted to percentage of cell viability relative to untreated controls. A dose-response curve is generated using non-linear regression, and the IC50 value is calculated.

This protocol outlines a standard method for evaluating ADC antitumor activity in a mouse model.[12]

  • Cell Implantation: Female immunodeficient mice (e.g., SCID or nude) are subcutaneously injected in the flank with a suspension of human tumor cells (e.g., 5-10 x 10^6 cells in Matrigel).

  • Tumor Growth and Staging: Tumors are allowed to grow and are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the mean tumor volume reaches a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=6-8 mice/group).[12] A single intravenous (IV) dose of the ADC, a non-targeting control ADC, or vehicle is administered.

  • Monitoring: The mice are monitored for signs of toxicity (e.g., body weight loss, changes in behavior) and tumor volumes are measured regularly for several weeks or until a predetermined endpoint is reached (e.g., tumor volume > 2000 mm³).

  • Data Analysis: The mean tumor volumes for each group are plotted over time. Efficacy is often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at a specific time point. Statistical analysis is performed to determine the significance of the observed antitumor effects.

References

Validating the Antitumor Activity of Tubulysin E in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antitumor performance of Tubulysin E, a potent microtubule inhibitor, with alternative cytotoxic agents used as payloads in Antibody-Drug Conjugates (ADCs). The information presented is supported by experimental data from published preclinical studies, offering insights into the efficacy, potency, and unique advantages of this compound-based ADCs, particularly in challenging tumor models.

Introduction to this compound

Tubulysins are a class of natural tetrapeptides isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization by binding to the vinca domain, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4] Due to their extreme potency, tubulysins are primarily developed as payloads for ADCs, which provide targeted delivery to tumor cells and minimize systemic toxicity.[5][6]

A key feature that distinguishes tubulysins from other tubulin inhibitors like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) is their ability to retain high potency against multidrug-resistant (MDR) cancer cells.[1] This is because tubulysins are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents.[7][8]

Comparative In Vitro Cytotoxicity

The potency of this compound-based ADCs has been benchmarked against ADCs carrying other tubulin-inhibiting payloads. The following tables summarize the half-maximal inhibitory concentration (IC50) values from comparative preclinical studies.

Table 1: In Vitro Potency of Anti-CD22 Tubulysin ADC vs. MMAE ADC in Lymphoma Cell Lines

This table compares a stabilized, second-generation anti-CD22 Tubulysin Pr ADC with an anti-CD22 MMAE ADC in both a drug-sensitive parental cell line (BJAB.Luc) and its P-glycoprotein overexpressing, multidrug-resistant derivative (BJAB.Luc/Pgp).

Cell LineADC PayloadIC50 (ng/mL)Fold Change in Potency (Resistant vs. Sensitive)
BJAB.Luc (Sensitive)Tubulysin Pr1.1-
MMAE0.4-
BJAB.Luc/Pgp (MDR)Tubulysin Pr2.52.3x
MMAE>1000>2500x

Data sourced from a 2017 study on stabilized tubulysin ADCs.[7] The data clearly demonstrates that while the MMAE ADC loses virtually all activity against the MDR cell line, the Tubulysin Pr ADC retains potent, low-nanogram-per-milliliter activity.[7]

Table 2: In Vitro Potency of Anti-HER2 Tubulysin B ADC vs. T-DM1 (Kadcyla®) in HER2-Positive Cancer Cell Lines

This table shows the comparative cytotoxicity of a novel Tubulysin B-based ADC, DX126-262, and the approved ADC T-DM1 (Trastuzumab emtansine) in various HER2-expressing cell lines.

Cell LineCancer TypeADCIC50 (nM)
BT-474 Breast CarcinomaDX126-2620.06
T-DM1 (Kadcyla®)~0.06
SK-BR-3 Breast AdenocarcinomaDX126-2620.19
T-DM1 (Kadcyla®)~0.19
NCI-N87 Gastric CarcinomaDX126-2620.12
T-DM1 (Kadcyla®)~0.12

Data sourced from a 2025 study on DX126-262.[9] The results indicate that the Tubulysin B-based ADC demonstrates comparable, high potency to the clinically approved T-DM1 in HER2-positive cancer cells.[9]

Comparative In Vivo Efficacy

The antitumor activity of this compound-based ADCs has been validated in mouse xenograft models, demonstrating significant tumor growth inhibition.

Table 3: In Vivo Efficacy of Anti-CD22 Tubulysin ADC vs. MMAE ADC in a Multidrug-Resistant Lymphoma Xenograft Model

This table summarizes the in vivo antitumor activity in a BJAB.Luc/Pgp xenograft model in mice. Tumor Growth Inhibition (TGI) was measured on day 13 following a single intravenous dose.

ADC TreatmentDose (mg/kg)Tumor Growth Inhibition (TGI)
MMAE ADC 841%
Tubulysin Pr ADC 274%

Data sourced from a 2017 study on stabilized tubulysin ADCs.[8] In this head-to-head comparison in an MDR tumor model, the stabilized tubulysin ADC showed markedly superior efficacy at a 4-fold lower dose compared to the MMAE ADC.[8]

Table 4: In Vivo Efficacy of Anti-HER2 Tubulysin B ADC in HER2-Positive Xenograft Models

This table summarizes the outcomes of in vivo studies with DX126-262 in various HER2-positive tumor models.

Xenograft ModelADC TreatmentOutcome
BT-474 (Breast)DX126-262Significant, dose-dependent tumor growth inhibition. Maximum effect at 5 mg/kg.
NCI-N87 (Gastric)DX126-262Superior antitumor efficacy compared to T-DM1 (Kadcyla®).
HER2-Positive Models DX126-262Comparable efficacy to Enhertu® (Trastuzumab deruxtecan).

Data sourced from a 2025 study on DX126-262.[6][9][10] These studies highlight the potent, dose-dependent, and target-selective antitumor activity of the Tubulysin B-based ADC, showing superiority or comparability to established HER2-targeted therapies.[9]

Mechanism of Action and Preclinical Validation Workflow

The following diagrams illustrate the molecular mechanism of this compound and a standard workflow for its preclinical evaluation as an ADC payload.

Tubulysin_Mechanism_of_Action cluster_0 Extracellular cluster_1 Tumor Cell ADC Tubulysin ADC Receptor Tumor Antigen (e.g., HER2, CD22) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Degradation Tubulysin Free this compound Cleavage->Tubulysin 5. Payload Release Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin 6. Binding G2M G2/M Phase Arrest Tubulysin->G2M 7. Disruption of Mitotic Spindle Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Microtubule Dynamic Microtubules Microtubule->Polymerization Apoptosis Apoptosis G2M->Apoptosis 8. Induction of Cell Death

Caption: Mechanism of action for a this compound-based ADC.

Preclinical_ADC_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Design & Synthesize Tubulysin ADC cytotoxicity Cytotoxicity Assays (MTT/MTS) - Antigen-Positive Cells - Antigen-Negative Cells - MDR Cell Lines start->cytotoxicity ic50 Determine IC50 & Selectivity cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V / PI Staining) ic50->apoptosis xenograft Establish Xenograft Tumor Models apoptosis->xenograft Promising Candidate dosing Administer ADC (Dose-Response Study) xenograft->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring pkpd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis dosing->pkpd efficacy Determine Tumor Growth Inhibition (TGI) monitoring->efficacy end Candidate Selection for Further Development efficacy->end pkpd->end

Caption: Standard preclinical workflow for validating a Tubulysin ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are standard protocols for the key experiments cited.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.[5][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 1,000-10,000 cells/well) in 96-well plates in 50-100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[1][11]

  • ADC Treatment: Prepare serial dilutions of the Tubulysin ADC and comparator ADCs in culture medium. Add 50-100 µL of the ADC solutions to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 to 144 hours) at 37°C with 5% CO₂.[11]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[1][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[7][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker.[1][13]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][4]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the Tubulysin ADC at a concentration around its IC50 for a specified time (e.g., 48 hours).[3]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells (by trypsinization). Centrifuge the cell suspension and wash the pellet twice with cold PBS.[3]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Efficacy: Xenograft Tumor Model

This model evaluates the antitumor activity of the ADC in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they grow to form solid tumors. The mice are then treated with the ADC, and the effect on tumor growth is monitored over time.[14][15]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10⁶ cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).[17]

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, Tubulysin ADC, comparator ADC). Administer the ADCs, typically via intravenous (i.v.) injection, according to the planned dosing schedule (e.g., single dose or multiple doses).[18][19]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[17]

  • Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.[19]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the antitumor effect relative to the control group.

Conclusion

Preclinical data strongly supports the potent antitumor activity of this compound when used as an ADC payload. Its key advantages include:

  • Exceptional Potency: Exhibiting cytotoxic effects in the picomolar to low nanomolar range, comparable or superior to other tubulin inhibitors.[20]

  • Efficacy in MDR Models: A significant advantage of tubulysins is their retained activity against cancer cells that have developed resistance to other agents via P-gp efflux, a common clinical challenge.[7][8]

  • Broad Applicability: Tubulysin-based ADCs have demonstrated robust in vivo efficacy across various tumor types, including lymphoma, breast, and gastric cancer models.[8][9]

These characteristics make this compound a highly compelling payload for the development of next-generation ADCs, particularly for treating refractory or resistant tumors. Further research focusing on optimizing linker technology and antibody selection will continue to refine the therapeutic window and clinical potential of this promising class of cytotoxic agents.

References

Unveiling the Potency of Novel Tubulysin E Analogs: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

New analogs of Tubulysin E are emerging as highly potent anti-cancer agents, demonstrating a powerful ability to inhibit microtubule formation, leading to cell cycle arrest and programmed cell death. This guide provides a comparative analysis of their mechanism of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.

The primary mechanism of action for novel this compound analogs is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis.[1] These compounds have shown exceptional cytotoxicity against a wide range of human cancer cell lines, including those that have developed resistance to other cancer drugs.[1][2]

Performance Comparison: this compound Analogs vs. Other Microtubule-Targeting Agents

To objectively assess the efficacy of novel this compound analogs, their cytotoxic activity is compared against established microtubule-targeting drugs, namely paclitaxel and vinca alkaloids (vincristine and vinblastine). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for this comparison.

Cell LineNovel this compound Analog (e.g., Analog 11) IC50 (nM)[1]Paclitaxel IC50 (nM)[3][4]Vincristine IC50 (nM)Vinblastine IC50 (nM)[4]
KB (Human oral epidermoid carcinoma) 0.08~2.5-7.5Data not availableData not available
KB-8.5 (Multidrug-resistant) 0.23Significantly higherData not availableData not available
N87 (Gastric carcinoma) 0.07Data not availableData not availableData not available
MDA-MB-361-DYT2 (Breast carcinoma) 0.04Data not availableData not availableData not available
MCF7 (Breast adenocarcinoma) Data not available~5-10Data not available~1-5
MDA-MB-231 (Breast adenocarcinoma) Data not available~3-8Data not available~1-5

Note: Direct head-to-head IC50 values in the same studies are limited. The data presented is a compilation from various sources and should be interpreted with caution. The potency of novel this compound analogs is consistently in the picomolar to low nanomolar range, often demonstrating superior activity, especially in multidrug-resistant cell lines.

Experimental Confirmation of Mechanism of Action

The mechanism of action of novel this compound analogs is confirmed through a series of key experiments that probe their effects on tubulin polymerization, cell cycle progression, and induction of apoptosis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin. Novel this compound analogs are potent inhibitors of tubulin polymerization, a key aspect of their cytotoxic effect.[5] For instance, some analogs exhibit IC50 values in the low micromolar range for the inhibition of tubulin assembly.[6]

Cell Cycle Analysis

Treatment of cancer cells with novel this compound analogs leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest in mitosis is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. Studies have shown that treatment with tubulysin A can increase the population of cells in the G2/M phase to approximately 82% from a baseline of 22%.[7]

Induction of Apoptosis

The prolonged mitotic arrest triggered by these analogs ultimately leads to programmed cell death, or apoptosis. This is often mediated through the activation of specific signaling pathways involving proteins like JNK and the Bcl-2 family. For example, the synthetic tubulysin analog KEMTUB10 has been shown to induce apoptosis in breast cancer cells via p53, Bim, and Bcl-2.[8]

Signaling Pathway of this compound Analog-Induced Apoptosis

The apoptotic cascade initiated by novel this compound analogs involves the activation of stress-activated protein kinases and modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.

Simplified Signaling Pathway of this compound Analog-Induced Apoptosis Tubulysin Novel this compound Analog Tubulin Tubulin Polymerization Inhibition Tubulysin->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Leads to MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Causes JNK JNK Activation MitoticArrest->JNK Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Phosphorylates Apoptosis Apoptosis Bcl2->Apoptosis Promotes Experimental Workflow for MoA Confirmation Compound Novel this compound Analog Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity TubulinAssay In Vitro Tubulin Polymerization Assay Compound->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->ApoptosisAssay MoA Mechanism of Action Confirmed TubulinAssay->MoA CellCycle->ApoptosisAssay Signaling Western Blot for Signaling Proteins (JNK, Bcl-2) ApoptosisAssay->Signaling Signaling->MoA

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Tubulysin E and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with a wide therapeutic window is paramount. This guide provides an in-depth, objective comparison of Tubulysin E, a highly potent tubulin inhibitor, with other established classes of tubulin-targeting agents: taxanes (paclitaxel), vinca alkaloids, and epothilones. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate a comprehensive evaluation of their therapeutic potential.

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule formation, which is essential for cell division. However, their clinical utility is often limited by a narrow therapeutic window, leading to dose-limiting toxicities. This compound, a natural product derived from myxobacteria, has garnered significant interest due to its exceptional potency, including activity against multi-drug resistant (MDR) cancer cells.[1][2] This guide will delve into a comparative analysis of its therapeutic window against other well-established tubulin inhibitors.

Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and other tubulin inhibitors. It is important to note that due to its high systemic toxicity, most in vivo data for this compound is derived from studies where it is used as a payload in antibody-drug conjugates (ADCs), which significantly alters its therapeutic index by targeting the cytotoxic agent to tumor cells.[2][3][4]

Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors in Human Cancer Cell Lines

Compound/ClassCell LineCancer TypeIC50 (nM)Reference
Tubulysin Analogue (11) KBCervical Carcinoma0.28[5]
KB 8.5 (MDR)Cervical Carcinoma (MDR)17.7[5]
Paclitaxel Uterine CSUterine Carcinosarcoma>10[6]
Ovarian CSOvarian Carcinosarcoma1.9 - 3.4[6]
Vincristine Mouse CFU-GMMurine Bone Marrow30[1]
Human CFU-GMHuman Bone Marrow3[1]
Epothilone B (Patupilone) Uterine CSUterine Carcinosarcoma0.76 - 0.93[6]
Ovarian CSOvarian Carcinosarcoma1.9 - 3.4[6]

Table 2: In Vivo Efficacy of Tubulin Inhibitors in Xenograft Models

Compound/ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Tubulysin-based ADC (DX126-262) BT-474 (HER2+)Nude Mice5 mg/kgSignificant antitumor efficacy[3]
Paclitaxel PC-3Nude MiceMTDResponsive[1]
Vincristine RL LymphomaNude MiceMTDVery effective[1]
Epothilone Analogue (ALB-109564) H460Nude MiceMTD (iv, q7dx4)35.7 days Tumor Growth Delay[7]

Table 3: Toxicity Profile of Tubulin Inhibitors

Compound/ClassAnimal ModelToxicity MetricValueReference
Tubulysin Analogue (Free) Balb/C MiceAcute ToxicityImmediate death at >20 mg/kg (i.v.)[8]
Tubulysin-based ADC (DX126-262) Cynomolgus MonkeysHNSTD30 mg/kg[3]
Paclitaxel MurineMTD45-50 mg/kg (total dose)[9]
Vincristine MiceSkin ToxicityMore toxic than Vinblastine on equal weight basis
Epothilone B RatsNeurotoxicityDose-dependent (0.25-1.5 mg/kg i.v. weekly x 4)[1]

Mechanism of Action: A Visual Representation

Tubulin inhibitors function by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following diagram illustrates this general signaling pathway.

cluster_0 Tubulin Polymerization Dynamics cluster_1 Tubulin Inhibitors cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitotic Spindle Disruption Stabilizing Agents Stabilizing Agents Stabilizing Agents->Microtubules Inhibit Depolymerization Destabilizing Agents Destabilizing Agents Destabilizing Agents->Tubulin Dimers Inhibit Polymerization Paclitaxel Paclitaxel Paclitaxel->Stabilizing Agents Epothilones Epothilones Epothilones->Stabilizing Agents Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Destabilizing Agents This compound This compound This compound->Destabilizing Agents G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis cluster_0 Factors Influencing the Therapeutic Window Therapeutic Window Therapeutic Window Therapeutic Index (TI) Therapeutic Index (TI) Therapeutic Window->Therapeutic Index (TI) Efficacy Efficacy Efficacy->Therapeutic Window Minimum Effective Dose (MED) Minimum Effective Dose (MED) Efficacy->Minimum Effective Dose (MED) Toxicity Toxicity Toxicity->Therapeutic Window Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Toxicity->Maximum Tolerated Dose (MTD) Potency (IC50 / ED50) Potency (IC50 / ED50) Potency (IC50 / ED50)->Efficacy Selectivity (Tumor vs. Normal Tissue) Selectivity (Tumor vs. Normal Tissue) Selectivity (Tumor vs. Normal Tissue)->Toxicity Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Efficacy Pharmacokinetics (ADME)->Toxicity Drug Resistance Mechanisms Drug Resistance Mechanisms Drug Resistance Mechanisms->Efficacy

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Tubulysin E Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing Tubulysin E and its analogues as cytotoxic payloads. Tubulysins are a class of highly potent microtubule-inhibiting agents that have garnered significant interest for ADC development due to their exceptional cytotoxicity, including activity against multi-drug resistant (MDR) cancer cells.[1][2] Establishing a strong in vitro-in vivo correlation (IVIVC) is critical for efficiently triaging ADC candidates and predicting clinical success.[3] This document summarizes key experimental data, outlines detailed protocols, and visualizes the critical pathways and workflows involved in assessing the efficacy correlation of Tubulysin-based ADCs.

Mechanism of Action: From Systemic Delivery to Cellular Apoptosis

Tubulysins exert their potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[4][5] They bind to the vinca domain of β-tubulin, leading to the disruption of microtubule dynamics, which culminates in cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][6][7] A key advantage of tubulysins is their ability to overcome resistance mechanisms, as they are not readily effluxed by P-glycoprotein (Pgp), a common challenge for other tubulin inhibitors like auristatins.[8]

An ADC delivers this potent payload specifically to cancer cells. The process involves several key steps: the ADC binds to a tumor-associated antigen, the complex is internalized, and the cytotoxic drug is released within the cell to exert its effect.[6]

cluster_circulation Systemic Circulation cluster_cell Tumor Cell cluster_target Intracellular Target ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex 2. Complexation Endosome Endosome Complex->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload Released This compound Lysosome->Payload 5. Payload Release Microtubule Microtubule Depolymerization Payload->Microtubule 6. Inhibition Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Death

Caption: General mechanism of action for a this compound ADC.

Quantitative Data Presentation: In Vitro vs. In Vivo Performance

A direct comparison of in vitro potency and in vivo efficacy is essential. While in vitro assays provide a baseline for a payload's cytotoxic potential, in vivo studies reveal the impact of physiological factors like ADC stability, clearance, and metabolism. A critical metabolic liability for some tubulysin analogues is the hydrolysis of a key acetate ester, which leads to a significantly less active compound.[9][10] Modifications, such as replacing the acetate with a more stable ether or isovalerate group, have been shown to improve in vivo stability and, consequently, efficacy.[8][11]

Table 1: In Vitro Cytotoxicity of Tubulysin ADCs

ADC Target & Payload Cell Line Antigen Status MDR Status IC50 / EC50 (ng/mL) Reference
αCD30-Tub(OAc) L540cy CD30+ MDR- Single-digit [11]
αCD30-Tub(OEt) L540cy CD30+ MDR- Single-digit [11]
αCD30-Tub(OiVal) L540cy CD30+ MDR- Single-digit [11]
αCD30-Tub(OAc) L428 CD30+ MDR+ ~10 [11]
αCD30-Tub(OiVal) L428 CD30+ MDR+ Single-digit [11]
Trastuzumab-Tubulysin N87 HER2 High - Potent [9][10]

| Trastuzumab-Tubulysin | BT474 | HER2 High | - | Potent |[9] |

Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models

ADC Target & Payload Xenograft Model Dosing Outcome (Tumor Growth Inhibition) Reference
αCD22-Tubulysin (Propyl Ether) BJAB.Luc (MDR-) 1 mg/kg, single dose Significant tumor regression [8]
αCD22-MMAE BJAB.Luc (MDR-) 1 mg/kg, single dose Significant tumor regression [8]
αCD22-Tubulysin (Propyl Ether) BJAB.Luc-Pgp (MDR+) 1 mg/kg, single dose Significant tumor regression [8]
αCD22-MMAE BJAB.Luc-Pgp (MDR+) 1 mg/kg, single dose No significant activity [8]
αCD30-Tub(OiVal) L540cy Single IP injection Dose-dependent anti-tumoral activity [11][12]

| aMeso-Tubulysin (Site-Specific) | N87 | 0.5 mg/kg | Superior efficacy vs. Lysine-conjugated |[13] |

The In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC for ADCs is not solely dependent on the payload's raw potency (IC50). It is a multifactorial relationship where in vitro potency must be considered alongside the ADC's in vivo stability and pharmacokinetic (PK) properties. An ADC that is highly potent in a petri dish will fail in an animal model if the payload is prematurely cleaved or metabolized in circulation.[9][14] Therefore, the correlation is best understood as a predictive model where potent in vitro activity combined with high in vivo stability leads to effective in vivo tumor growth inhibition. The concept of a "Tumor Static Concentration" (TSC), which represents the theoretical drug concentration at which tumor volume neither increases nor decreases, can be used to mathematically correlate in vitro and in vivo data.[3]

vitro In Vitro Potency (e.g., Cytotoxicity IC50) vivo In Vivo Efficacy (Tumor Growth Inhibition) vitro->vivo Prerequisite stability In Vivo Stability (Linker & Payload Metabolism) pk ADC Exposure (Pharmacokinetics) stability->pk Influences stability->vivo Critically Modulates pk->vivo Determines

Caption: The logical relationship governing the IVIVC of ADCs.

Experimental Protocols and Workflow

The evaluation of a this compound ADC follows a structured workflow, progressing from initial in vitro characterization to comprehensive in vivo efficacy and stability studies.

cluster_dev Phase 1: ADC Development cluster_vitro Phase 2: In Vitro Evaluation cluster_vivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Correlation Analysis synthesis ADC Synthesis & Conjugation characterization Biophysical Characterization (e.g., DAR) synthesis->characterization cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity xenograft Xenograft Model Establishment cytotoxicity->xenograft Candidate Selection ivivc IVIVC Assessment cytotoxicity->ivivc bystander Bystander Effect Assay stability Plasma Stability Assay stability->ivivc dosing ADC Administration xenograft->dosing tgi Tumor Growth Measurement (TGI) dosing->tgi pk PK/Metabolism Analysis dosing->pk tgi->ivivc pk->ivivc

Caption: A typical experimental workflow for ADC efficacy evaluation.

Detailed Experimental Methodologies

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50 or EC50).

  • Protocol:

    • Cell Culture: Cancer cell lines (e.g., L540cy, N87, BT474) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • Treatment: A serial dilution of the Tubulysin ADC and a non-binding control ADC are prepared. The media in the wells is replaced with media containing the various ADC concentrations.

    • Incubation: The plates are incubated for a period of 96 to 120 hours.

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, AlamarBlue™, or MTS).

    • Data Analysis: The luminescence or absorbance values are normalized to untreated controls. The IC50/EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.[11]

2. Mouse Plasma Stability Assay

  • Objective: To assess the stability of the ADC, specifically the integrity of the linker and the payload (e.g., monitoring for deacetylation).

  • Protocol:

    • Incubation: The Tubulysin ADC is incubated in fresh mouse plasma at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 72, 168 hours).

    • Sample Preparation: The ADC is captured from the plasma, for example, using protein A magnetic beads. The sample is then processed (e.g., deglycosylated and reduced) for analysis.

    • Analysis: Samples are analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the drug-to-antibody ratio (DAR) and identify the presence of metabolites, such as the deacetylated tubulysin payload.

    • Data Analysis: The percentage of intact ADC or the average DAR is plotted over time to determine the stability profile.[8][11]

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the Tubulysin ADC in a living organism.

  • Protocol:

    • Animal Model: Immunocompromised mice (e.g., SCID or NSG) are used.

    • Tumor Implantation: Human cancer cells (e.g., N87, L540cy) are implanted subcutaneously into the flank of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-binding control ADC, Tubulysin ADC at various doses).

    • Dosing: The ADCs are administered, typically via a single intravenous (IV) or intraperitoneal (IP) injection.[8][12]

    • Monitoring: Tumor volumes and body weights are measured 2-3 times per week.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

    • Data Analysis: The mean tumor growth inhibition (TGI) for each treatment group is calculated relative to the vehicle control group. Statistical analysis is performed to determine significance.[15]

References

Harnessing Enhanced Potency: A Comparative Analysis of Novel Tubulysin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective cancer therapeutics has led to significant interest in microtubule-targeting agents. Among these, Tubulysins have emerged as exceptionally potent cytotoxic compounds.[1][2] This guide provides a comparative analysis of newly developed Tubulysin derivatives against established standards, offering a comprehensive overview of their potency, supported by experimental data and detailed methodologies.

Introduction to Tubulysins

Tubulysins are a class of natural peptides derived from myxobacteria that exhibit powerful antimitotic activity.[3][4] Their mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5][6][7] Notably, certain Tubulysin derivatives have shown efficacy against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).[1][4][5]

Comparative Potency of New Tubulysin Derivatives

The potency of novel Tubulysin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the cytotoxic activity of several new derivatives compared to known Tubulysin standards.

Table 1: In Vitro Cytotoxicity (IC50, nM) of C-Terminal Modified Tubulysin Analogues [5]

CompoundN-TerminusC-Terminus ModificationKB (Human Epidermoid Carcinoma)KB-8.5 (MDR)Relative Resistance
1 (Standard) MepNatural0.080.273.4
2 (Standard) MepNatural0.060.213.5
11 (New) α-methyl pyrrolidineNatural0.050.153.0
17a (New) MepDoe amine0.120.453.8
17b (New) MepBenzotriazole0.280.983.5
17d (New) MepTruncated alkyl ester0.050.183.6
17e (New) MepMethyl sulfonamide0.050.193.8
17f (New) MepMorpholine0.050.173.4

Table 2: In Vitro Cytotoxicity (IC50, nM) of Structurally Simplified Third-Generation Tubulysin Derivatives [8]

CompoundProstate (PC-3)Lung (A549)Breast (MCF-7)Skin (SK-MEL-28)Cervical (HeLa)
Derivative 1 1521132530
Derivative 2 2835224053
Derivative 3 2029183345

Table 3: In Vitro Potency (IC50) of a Highly Potent Tubulysin Analogue (Tb111) [9]

Cell LineCell TypeIC50
MES SAUterine Sarcoma40 pM
HEK 293THuman Embryonic Kidney6 pM
MES SA DXMultidrug-Resistant Uterine Sarcoma1.54 nM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Tubulysin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the Tubulysin derivatives or standard compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[10]

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: A reaction mix containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescence reporter is prepared.[11]

  • Inhibitor Addition: The Tubulysin derivatives or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) are added to a 96-well plate.[11]

  • Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is incubated at 37°C to initiate polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[11][12]

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the control to determine the inhibitory activity.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the Tubulysin signaling pathway and the experimental workflow for assessing potency.

Tubulysin_Signaling_Pathway cluster_cell Cancer Cell Tubulysin Tubulysin Derivative Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Binds to Vinca Domain Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitosis Mitosis Microtubules->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Arrest Leads to

Caption: Tubulysin's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Potency Assessment cluster_analysis Data Analysis New_Derivative Synthesize New Tubulysin Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) New_Derivative->Cytotoxicity Tubulin_Poly In Vitro Tubulin Polymerization Assay New_Derivative->Tubulin_Poly Standard Known Tubulysin Standards Standard->Cytotoxicity Standard->Tubulin_Poly IC50 Calculate IC50 Values Cytotoxicity->IC50 Tubulin_Poly->IC50 Comparison Compare Potency vs. Standards IC50->Comparison

Caption: Workflow for benchmarking new Tubulysin derivatives.

References

Tubulysin E Demonstrates Superior Efficacy in Multidrug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Tubulysin E's potent anti-cancer activity reveals its significant advantages over other microtubule inhibitors in overcoming multidrug resistance, a major hurdle in cancer chemotherapy.

Researchers and drug development professionals are in constant pursuit of novel therapeutic agents that can effectively combat cancers resistant to conventional treatments. This compound, a potent member of the tubulysin family of natural products, has emerged as a promising candidate due to its exceptional cytotoxicity against a wide array of cancer cell lines, including those exhibiting multidrug resistance (MDR).[1] This guide provides a comprehensive comparison of this compound's activity with other anti-cancer agents in MDR models, supported by experimental data and detailed methodologies.

Overcoming P-glycoprotein Mediated Drug Efflux

A primary mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp or MDR1), which actively pump chemotherapy drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[2] Unlike widely used microtubule inhibitors like monomethyl auristatin E (MMAE) and some maytansinoids, tubulysins are not substrates for Pgp.[3][4] This inherent ability to evade Pgp-mediated efflux allows this compound to maintain its potent cytotoxic activity in cancer cells that have developed resistance to other tubulin-targeting agents.[3]

Comparative Cytotoxicity in Multidrug-Resistant Cell Lines

The superior performance of tubulysins in MDR cancer models is evident in their in vitro cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tubulysin analogues and other microtubule inhibitors in both drug-sensitive and multidrug-resistant cancer cell lines.

CompoundCell LineMDR StatusIC50 (nM)Reference
Tubulysin Analogue (Tub(OAc)) L540cyMDR-Potent (EC50 in ng/mL range)[5]
L428MDR+Potent (EC50 in ng/mL range)[5]
HL60MDR-Potent (EC50 in ng/mL range)[5]
HL60/RVMDR+Potent (EC50 in ng/mL range)[5]
Tubulysin Analogue (Tub(OEt)) L540cyMDR-Similar to Tub(OAc)[5]
L428MDR+Similar to Tub(OAc)[5]
HL60MDR-Similar to Tub(OAc)[5]
Tubulysin Analogue (Tub(OiVal)) L540cyMDR-Similar to Tub(OAc)[5]
L428MDR+Similar to Tub(OAc)[5]
HL60MDR-Similar to Tub(OAc)[5]
Deacetylated Tubulysin (Tub(OH)) L540cyMDR-70- to 1,000-fold less potent than Tub(OAc)[5]
L428MDR+70- to 1,000-fold less potent than Tub(OAc)[5]
HL60MDR-70- to 1,000-fold less potent than Tub(OAc)[5]
Monomethyl Auristatin E (MMAE) ADC BJABMDR-Potent[3]
BJAB.Luc/PgpMDR+Inactive[3]
Tubulysin ADC BJABMDR-Potent[3]
BJAB.Luc/PgpMDR+Retained Activity[3]
Novel Tubulysin Analogues KBMDR-Potent[1]
KB 8.5MDR+Potent[1]

Mechanism of Action: Potent Microtubule Destabilization

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization, a critical process for cell division.[3][6] By binding to the vinca domain of β-tubulin, tubulysins disrupt the formation of microtubules, leading to the collapse of the cytoskeleton.[7] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7][8][9] The mechanism of action of tubulysins is similar to other vinca alkaloid binding site agents like dolastatin-10 and hemiasterlin.[8]

G cluster_drug_interaction Cellular Interaction cluster_cellular_effects Cellular Consequences cluster_mdr_mechanism MDR Evasion This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Polymerization P-glycoprotein (Pgp) P-glycoprotein (Pgp) This compound->P-glycoprotein (Pgp) Not a Substrate Microtubule Destabilization Microtubule Destabilization Microtubules->Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of this compound and its evasion of P-glycoprotein-mediated efflux.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Generation of Multidrug-Resistant Cell Lines

The development of drug-resistant cell lines is a crucial first step in evaluating the efficacy of novel compounds in MDR models.[10] A common method involves the continuous exposure of a parental cancer cell line to incrementally increasing concentrations of a specific chemotherapeutic agent over an extended period.[10][11]

G Parental Cell Line Parental Cell Line Low Drug Concentration Low Drug Concentration Parental Cell Line->Low Drug Concentration Expose Surviving Cells Surviving Cells Low Drug Concentration->Surviving Cells Select & Expand Increased Drug Concentration Increased Drug Concentration Surviving Cells->Increased Drug Concentration Expose Resistant Cell Line Resistant Cell Line Increased Drug Concentration->Resistant Cell Line Repeat & Isolate

Caption: Workflow for generating a multidrug-resistant cancer cell line.

Protocol:

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.

  • Drug Exposure: Introduce the selected chemotherapeutic agent (e.g., paclitaxel, doxorubicin) at a concentration slightly below its IC50 value.

  • Selection and Expansion: Culture the cells until a resistant population begins to proliferate. Remove the drug-containing medium and allow the surviving cells to expand in fresh medium.

  • Dose Escalation: Once the cells have recovered, re-expose them to a slightly higher concentration of the drug (typically a 1.5-2.0 fold increase).[10]

  • Iterative Process: Repeat the selection and dose escalation steps over several weeks to months.[10]

  • Validation: Confirm the development of resistance by comparing the IC50 value of the newly generated cell line to that of the original parental line using a cell viability assay. A significant increase in the IC50 value indicates the successful generation of a drug-resistant model.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.

Protocol:

  • Cell Seeding: Seed the parental and multidrug-resistant cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for a defined period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.[10]

Conclusion

The experimental evidence strongly supports the validation of this compound's potent activity in multidrug-resistant cancer models. Its ability to circumvent Pgp-mediated drug efflux, a common and formidable mechanism of resistance, positions it as a highly promising therapeutic agent. The comparative data clearly demonstrates its superiority over other microtubule inhibitors in MDR settings. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogues in the treatment of resistant cancers.

References

The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of Payloads Including Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of ADC Payload Efficacy

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to eliminate antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing anti-tumor activity. This guide provides a comparative analysis of the bystander effect of several key ADC payloads: Tubulysin E, Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the maytansinoid derivative, DM1.

Quantitative Comparison of Payload Properties and Bystander Effect

The capacity of an ADC payload to induce a bystander effect is intrinsically linked to its physicochemical properties, primarily its membrane permeability and cytotoxic potency. The following table summarizes key quantitative data for this compound, MMAE, MMAF, and DM1, compiled from various in vitro studies. It is important to note that direct head-to-head comparative studies for the bystander effect of this compound against other payloads are limited in publicly available literature. The data presented is synthesized from multiple sources and should be interpreted within the context of the specific experimental setups.

PayloadMechanism of ActionLinker Type for Bystander EffectMembrane PermeabilityCytotoxicity (Monoculture IC50)Bystander Effect Potential
This compound Microtubule InhibitorCleavableHigh (inferred from structural analogs)Low nanomolar to picomolar range[1][2]High (Potent cytotoxin)
MMAE Microtubule InhibitorCleavable (e.g., vc linker)[3]High[4]Nanomolar range[5]High[6]
MMAF Microtubule InhibitorCleavableLow (charged molecule)[5]Nanomolar rangeLow to negligible[5]
DM1 Microtubule InhibitorNon-cleavable (as in T-DM1)Low (released as a charged metabolite)[7]Nanomolar rangeLow to negligible[7]

Experimental Protocols for Assessing the Bystander Effect

Standardized in vitro assays are essential for quantifying the bystander killing capacity of ADC payloads. The two most common methods are the co-culture assay and the conditioned medium transfer assay.

Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Detailed Methodology:

  • Cell Line Preparation:

    • Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3 or BT-474 cells).

    • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP-MCF7 cells) for easy identification and quantification.[3]

  • Co-culture Seeding:

    • Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[6] The total cell density should be optimized for logarithmic growth over the assay duration.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[3]

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours.[5][8]

  • Quantification of Bystander Killing:

    • Measure the viability of the Ag- cell population using fluorescence-based methods (for fluorescently tagged cells) or flow cytometry.[9]

    • Alternatively, overall cell viability can be assessed using assays like MTT or CellTiter-Glo, and the specific impact on Ag- cells can be inferred by comparing the results to monoculture controls.[10]

  • Data Analysis:

    • Calculate the IC50 value for the bystander killing effect on the Ag- cells in the presence of Ag+ cells.

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.

Detailed Methodology:

  • Preparation of Conditioned Medium:

    • Culture Ag+ cells and treat them with the ADC at a cytotoxic concentration for 48-72 hours.

    • Collect the culture supernatant (conditioned medium), which now contains any released payload.

    • Centrifuge and/or filter the conditioned medium to remove any detached Ag+ cells.

  • Treatment of Bystander Cells:

    • Culture Ag- cells separately.

    • Replace the normal culture medium of the Ag- cells with the prepared conditioned medium.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 72 hours.

    • Assess the viability of the Ag- cells using standard methods (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Co-culture Bystander Assay

Bystander_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ag_pos Antigen-positive (Ag+) Cells Co_culture Co-culture Ag+ and Ag- cells in varying ratios Ag_pos->Co_culture Ag_neg Antigen-negative (Ag-) Cells (e.g., GFP-labeled) Ag_neg->Co_culture ADC_treatment Treat with ADC Co_culture->ADC_treatment Incubation Incubate (72-120h) ADC_treatment->Incubation Quantification Quantify viability of Ag- cells (fluorescence/ flow cytometry) Incubation->Quantification IC50 Calculate Bystander Killing IC50 Quantification->IC50

Caption: Workflow for a co-culture bystander effect assay.

Signaling Pathway: Microtubule Inhibitor-Induced Apoptosis

This compound, MMAE, MMAF, and DM1 are all potent microtubule inhibitors. Their mechanism of action converges on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Apoptosis_Pathway Payload Microtubule Inhibitor Payload (this compound, MMAE, etc.) Tubulin Inhibition of Tubulin Polymerization Payload->Tubulin Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation p53 p53 Activation Apoptosis_Initiation->p53 Bim Bim Upregulation Apoptosis_Initiation->Bim Bcl2 Bcl-2 Phosphorylation (Inactivation) Apoptosis_Initiation->Bcl2 Caspase Caspase Cascade Activation p53->Caspase Bim->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway for apoptosis induced by microtubule inhibitors.

Concluding Remarks

The bystander effect is a critical attribute of ADC payloads, significantly influencing their therapeutic window and efficacy in heterogeneous tumors. While MMAE is a well-characterized payload with a potent bystander effect, the extremely high cytotoxicity of this compound suggests a strong potential for bystander killing, although more direct comparative studies are needed to fully elucidate its profile relative to other payloads. In contrast, the charged nature of MMAF and the metabolite of DM1 from non-cleavable linkers limit their ability to diffuse across cell membranes, resulting in a negligible bystander effect. The choice of payload should, therefore, be carefully considered based on the tumor antigen expression profile and the desired therapeutic outcome. Future research should focus on direct comparative studies of these potent payloads to provide a clearer understanding of their relative bystander killing capabilities.

References

Assessing the Immunogenicity of Tubulysin E-Containing ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. However, the inherent complexity of these multi-domain biologics presents unique challenges, with immunogenicity being a critical factor that can impact both safety and efficacy. The induction of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, reduced therapeutic effect, and potentially severe adverse events. This guide provides a framework for assessing the immunogenicity of ADCs containing the potent microtubule-inhibiting payload, Tubulysin E. It compares the known characteristics of tubulysins with other common ADC payloads and details the key experimental protocols required for a comprehensive immunogenicity risk assessment.

While specific clinical immunogenicity data for this compound-containing ADCs is not yet extensively available in the public domain, this guide focuses on the established methods for assessment and compares the properties of the tubulysin class of payloads to other widely used cytotoxic agents.

Comparative Analysis of ADC Payloads

The immunogenic potential of an ADC is influenced by multiple factors, including the monoclonal antibody, the linker, and the cytotoxic payload. The payload, often a small molecule, can act as a hapten, forming new epitopes that can trigger an immune response. The following table summarizes key characteristics of this compound and other common ADC payloads that can influence their immunogenic profile.

PayloadMechanism of ActionCytotoxicity (IC50)Known Immunomodulatory Effects
This compound Tubulin polymerization inhibitorPicomolar rangeTubulysins have been shown to induce immunogenic cell death (ICD) and can be immunomodulatory.[1]
MMAE (Monomethyl Auristatin E) Tubulin polymerization inhibitorPicomolar to low nanomolar rangeCan induce immunogenic cell death.[2]
MMAF (Monomethyl Auristatin F) Tubulin polymerization inhibitorGenerally less potent than MMAESimilar to MMAE, can induce immunogenic cell death.
DM1 (Mertansine) Tubulin polymerization inhibitorPicomolar rangeLimited data on direct immunomodulatory effects, but ADCs with DM1 have shown clinical immunogenicity.
PBDs (Pyrrolobenzodiazepines) DNA cross-linking agentPicomolar rangeHave been shown to be immunomodulatory.[1]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the industry standard for assessing the immunogenicity of ADCs. This involves a sensitive screening assay, a confirmatory assay to eliminate false positives, and characterization assays to determine the specificity and neutralizing potential of the ADAs.

Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA

The bridging ELISA is a common format for detecting ADAs against ADCs. It is highly sensitive and can be adapted for high-throughput screening.

Protocol: ADA Bridging ELISA

  • Plate Coating: Coat a 96-well high-binding plate with the this compound-containing ADC at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of patient serum samples (diluted in blocking buffer) and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of biotinylated this compound-containing ADC (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Confirmatory Assay: For samples that screen positive, a confirmatory assay is performed by pre-incubating the patient serum with an excess of the unlabeled this compound-containing ADC before adding it to the coated plate. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.

Characterization of ADA Specificity and Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to characterize the binding kinetics (association and dissociation rates) and affinity of ADAs.[3][4][5]

Protocol: SPR Analysis of ADA-ADC Interaction

  • Sensor Chip Preparation: Covalently immobilize the this compound-containing ADC onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).

  • Sample Injection: Inject the purified ADA-positive patient serum or purified ADAs at various concentrations over the sensor chip surface.

  • Association Phase: Monitor the change in resonance units (RU) as the ADAs bind to the immobilized ADC.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the ADAs from the ADC.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound ADAs and prepare the chip for the next sample.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Assessment of T-Cell Dependent Immunogenicity: T-Cell Proliferation Assay

The T-cell dependent immune response is a key driver of ADA production.[6] In vitro T-cell proliferation assays are used to assess the potential of an ADC to activate and induce the proliferation of T-cells.

Protocol: In Vitro T-Cell Proliferation Assay

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling: Label the PBMCs with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Cell Culture: Culture the labeled PBMCs in a 96-well plate.

  • Stimulation: Add the this compound-containing ADC, a positive control (e.g., keyhole limpet hemocyanin), and a negative control (vehicle) to the wells at various concentrations.

  • Incubation: Incubate the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells (identified by CD3, CD4, and/or CD8 markers) is measured by the dilution of the proliferation dye.

  • Data Analysis: Calculate the proliferation index or the percentage of divided cells for each condition. A significant increase in T-cell proliferation in response to the ADC compared to the negative control indicates a potential for T-cell dependent immunogenicity.[6][7][8]

Visualizing Immunogenicity Pathways and Workflows

To better understand the complex processes involved in ADC immunogenicity, the following diagrams illustrate key pathways and experimental workflows.

T_Cell_Dependent_Immunogenicity cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell cluster_BCell B-Cell ADC This compound-ADC Internalization Internalization & Processing ADC->Internalization Uptake BCR B-Cell Receptor (BCR) ADC->BCR Binding Peptides Peptide Fragments (including haptenated peptides) Internalization->Peptides MHCII MHC Class II Peptides->MHCII Loading TCR T-Cell Receptor (TCR) MHCII->TCR Presentation & Recognition Activation T-Cell Activation & Proliferation TCR->Activation B_Activation B-Cell Activation Activation->B_Activation T-Cell Help (Cytokines) BCR->B_Activation Plasma_Cell Plasma Cell Differentiation B_Activation->Plasma_Cell ADA Anti-Drug Antibody (ADA) Production Plasma_Cell->ADA

Caption: T-Cell Dependent Immunogenicity Pathway for ADCs.

ADA_Testing_Workflow Start Patient Sample (Serum/Plasma) Screening Screening Assay (e.g., Bridging ELISA) Start->Screening Result1 Screening Result Screening->Result1 Negative1 Negative (Report as ADA Negative) Result1->Negative1 Negative Confirmatory Confirmatory Assay (Competitive Inhibition) Result1->Confirmatory Positive Result2 Confirmatory Result Confirmatory->Result2 Negative2 Negative (Report as ADA Negative) Result2->Negative2 Negative Characterization Characterization Assays Result2->Characterization Positive Titer Titer Determination Characterization->Titer Neutralizing Neutralizing Antibody (NAb) Assay (Cell-based or Ligand Binding) Characterization->Neutralizing Specificity Domain Specificity (mAb, Linker, Payload) Characterization->Specificity Final_Report Comprehensive Immunogenicity Profile Titer->Final_Report Neutralizing->Final_Report Specificity->Final_Report

Caption: Tiered Workflow for Anti-Drug Antibody (ADA) Testing.

Payload_Comparison_Logic cluster_properties Key Properties Influencing Immunogenicity cluster_assessment Immunogenicity Assessment Payload ADC Payload MOA Mechanism of Action (MOA) Payload->MOA Cytotoxicity Potency / Cytotoxicity Payload->Cytotoxicity Immunomodulation Immunomodulatory Potential Payload->Immunomodulation Physicochem Physicochemical Properties (e.g., Hydrophobicity) Payload->Physicochem MOA->Immunomodulation e.g., ICD Cytotoxicity->Immunomodulation e.g., ICD InVitro In Vitro Assays (T-Cell Assays, Cytokine Release) Immunomodulation->InVitro Assessed by InSilico In Silico / In Chemico (Epitope Prediction, Aggregation Propensity) Physicochem->InSilico InSilico->InVitro Guides Assay Design InVivo In Vivo / Clinical (ADA Incidence & Titer) InVitro->InVivo Predicts Clinical Risk Final_Report Overall Immunogenicity Risk Profile InVivo->Final_Report Provides Clinical Data

Caption: Logical Flow of ADC Payload Immunogenicity Assessment.

References

Confirming Tubulysin E's Potent Engagement with its Cellular Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 14, 2025 – For researchers in oncology and drug development, confirming the potent and specific engagement of a cytotoxic agent with its intracellular target is a critical step. Tubulysin E, a highly potent microtubule-targeting agent, has demonstrated significant promise due to its exceptional cytotoxicity, particularly in multidrug-resistant (MDR) cancer cells. This guide provides a comparative analysis of cellular assays used to confirm the target engagement of this compound, with a focus on its performance against other well-established microtubule inhibitors, Monomethyl Auristatin E (MMAE) and Paclitaxel.

This compound, like MMAE, functions as a microtubule destabilizer by binding to the vinca domain of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis. Paclitaxel, in contrast, is a microtubule stabilizer. This fundamental difference in their mechanisms of action provides a valuable context for comparative analysis.

Quantitative Comparison of Microtubule-Targeting Agents

To objectively assess the efficacy of this compound in engaging its target, we have compiled data from key cellular assays. The following tables summarize the performance of this compound, MMAE, and Paclitaxel in tubulin polymerization inhibition, induction of G2/M cell cycle arrest, and apoptosis.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Mechanism of Action
This compound (analogs) ~0.5 - 1.0 Inhibition of Polymerization
MMAE~1.4Inhibition of Polymerization
PaclitaxelN/APromotion of Polymerization

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. IC50 values for this compound are based on active analogs.

Table 2: Induction of G2/M Cell Cycle Arrest

CompoundConcentration% of Cells in G2/M PhaseCell Line
Tubulysin A 50 nM ~73% HepG2
Tubulysin A 200 nM ~82% HepG2
MMAE4 nMSignificant IncreasePC-3
Paclitaxel5 nMTransient ArrestNPC-TW01
Paclitaxel100 nMObvious ArrestNPC-TW01

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The specific percentage increase for MMAE and detailed kinetics for Paclitaxel vary across studies.

Table 3: Induction of Apoptosis

CompoundConcentrationObservationCell Line
Tubulysin A Low nM Induces apoptosis via autophagy MCF-7
MMAE4 nMSignificant increase in sub-G1 populationPC-3
Paclitaxel40 µg/mLPronounced Annexin V activityHCT-116

Note: The assays and endpoints used to measure apoptosis vary between studies, making direct quantitative comparison challenging.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.

G_1 cluster_0 This compound Action This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Vinca Domain Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound.

G_2 cluster_1 Tubulin Polymerization Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Tubulin & Compound Add Tubulin & Compound Prepare Reagents->Add Tubulin & Compound Incubate at 37°C Incubate at 37°C Add Tubulin & Compound->Incubate at 37°C Measure Absorbance Measure Absorbance Incubate at 37°C->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for a tubulin polymerization assay.

G_3 cluster_2 Logical Comparison of Microtubule Inhibitors Microtubule Inhibitors Microtubule Inhibitors Depolymerizers Depolymerizers Microtubule Inhibitors->Depolymerizers Polymerizer Polymerizer Microtubule Inhibitors->Polymerizer This compound This compound MMAE MMAE Paclitaxel Paclitaxel Depolymerizers->this compound Depolymerizers->MMAE Polymerizer->Paclitaxel

Caption: Classification of compared microtubule inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key assays are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (for promoting polymerization)

  • Test compounds (this compound, MMAE, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare tubulin solution in general tubulin buffer on ice.

  • Add GTP and glycerol to the tubulin solution.

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor or promoter of polymerization).

  • Place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to obtain polymerization curves. The IC50 value for inhibitors can be calculated from the concentration-response curve of the polymerization rate or extent.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat them with test compounds as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Conclusion

The data presented in this guide confirms that this compound is a highly potent inhibitor of tubulin polymerization, leading to effective G2/M cell cycle arrest and induction of apoptosis. Its in vitro potency appears to be in a similar range or greater than that of MMAE. The distinct mechanisms of action between the depolymerizing agents (this compound and MMAE) and the polymerizing agent (Paclitaxel) are clearly reflected in their effects in these cellular assays. For researchers developing novel anti-cancer therapies, particularly those targeting microtubules, these assays provide a robust framework for confirming target engagement and comparing the efficacy of different compounds. The exceptional potency of this compound, especially in the context of multidrug resistance, makes it a compelling candidate for further investigation and development.

Unraveling the Safety Profiles of Tubulin-Targeting Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of tubulin-targeting agents is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the adverse event profiles of various classes of these potent antineoplastic drugs, supported by experimental data and detailed methodologies.

Tubulin-targeting agents, a cornerstone of chemotherapy regimens for a multitude of cancers, exert their cytotoxic effects by disrupting the dynamic instability of microtubules, essential components of the cellular cytoskeleton. This interference with microtubule function ultimately leads to cell cycle arrest and apoptosis. However, their potent anticancer activity is often accompanied by a spectrum of toxicities that can be dose-limiting and significantly impact a patient's quality of life. This guide delves into a comparative analysis of the safety profiles of prominent tubulin-targeting agents, including taxanes, vinca alkaloids, and newer generation compounds, to provide a comprehensive resource for the scientific community.

Comparative Safety Profiles of Tubulin-Targeting Agents

The primary dose-limiting toxicities associated with tubulin-targeting agents are peripheral neuropathy and myelosuppression. However, the incidence and severity of these and other adverse events can vary significantly between different classes and even among individual drugs within the same class.

Table 1: Comparative Incidence of Key Adverse Events (Grade ≥3) for Selected Tubulin-Targeting Agents
Adverse EventPaclitaxelDocetaxelCabazitaxelVincristineVinorelbineIxabepiloneEribulin
Neutropenia 20-50%75-85%82%[1]~20%26-32%18-54%[2]16-64%[3][4]
Febrile Neutropenia 1-2%5-15%8%[1]<5%7-9%4.4%[5]2-5%[3][4]
Peripheral Neuropathy 5-20%<10%<5%[1]15-30%1-7%12-24%[6]<1-8%[7]
Fatigue/Asthenia 5-10%10-20%5%<5%5-10%10-15%2-13%[3][5]
Diarrhea <5%5-10%6%[8]<1%5-15%<5%<5%
Stomatitis/Mucositis <1%5-10%<5%<5%5-15%<5%<1%
Cardiovascular Events 1-2%1-2%-<1%<1%--

Note: The incidence rates are approximate and can vary based on dosage, schedule, patient population, and in combination with other therapies. Data is compiled from multiple clinical trial sources.

A head-to-head comparison in the FIRSTANA trial showed that while cabazitaxel and docetaxel had similar efficacy in metastatic castration-resistant prostate cancer, their toxicity profiles differed.[6] Cabazitaxel was associated with higher rates of febrile neutropenia, diarrhea, and hematuria, whereas docetaxel led to more peripheral neuropathy, stomatitis, edema, and alopecia.[6]

Newer agents have been developed with the aim of improving the therapeutic index. Eribulin, for instance, has demonstrated a lower incidence of severe peripheral neuropathy compared to taxanes in some studies.[7][9] A direct comparison in mice showed that eribulin induced less neuropathy than paclitaxel or ixabepilone at equivalent doses based on maximum tolerated dose.[2][5] Similarly, ixabepilone, an epothilone, has shown activity in taxane-resistant tumors, but can also induce significant peripheral neuropathy.[6][10]

Experimental Protocols for Key Toxicity Assessments

Objective and standardized assessment of toxicities is crucial in both preclinical and clinical development of tubulin-targeting agents.

Experimental Protocol 1: Preclinical Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol outlines a common method for inducing and assessing CIPN in a rodent model.

1. Induction of CIPN:

  • Animal Model: C57BL/6J mice are frequently used.

  • Drug Administration: Paclitaxel is dissolved in a vehicle (e.g., Cremophor EL and ethanol) and administered via intraperitoneal (i.p.) injection. A typical dosing schedule is intermittent low-doses (e.g., 4 mg/kg) on alternating days for a total of four doses.[11]

2. Assessment of Sensory Neuropathy:

  • Mechanical Allodynia (von Frey Test):

    • Mice are placed on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined using the up-down method. A lower withdrawal threshold indicates increased mechanical sensitivity.

  • Cold Allodynia (Acetone Test):

    • A drop of acetone is applied to the plantar surface of the hind paw.

    • The duration of paw withdrawal, licking, or flinching is measured. An increased response duration indicates cold hypersensitivity.

  • Mechanical Hyposensitivity (Numbness Assay):

    • An adhesive tape is applied to the plantar surface of the hind paw.

    • The time taken for the mouse to notice and remove the tape is recorded. A longer removal time suggests numbness.[11]

3. Histopathological Analysis:

  • At the end of the study, sciatic nerves and dorsal root ganglia can be harvested for morphological analysis to assess axonal degeneration and nerve fiber loss.[2][5]

Experimental Protocol 2: Clinical Monitoring of Hematological Toxicity

This protocol describes the standard procedure for monitoring myelosuppression in patients undergoing chemotherapy.

1. Blood Sample Collection:

  • Whole blood is collected via venipuncture into a K3 EDTA tube.[12]

2. Complete Blood Count (CBC) Analysis:

  • The blood sample is analyzed using a hematological analyzer.

  • Key parameters measured include:

    • White Blood Cell (WBC) Count: Total number of white blood cells. A low count is termed leukopenia.

    • Absolute Neutrophil Count (ANC): The number of neutrophils, a type of WBC crucial for fighting infection. A low count is termed neutropenia.[13]

    • Hemoglobin (Hgb): The amount of oxygen-carrying protein in red blood cells. A low level indicates anemia.

    • Platelet Count: The number of platelets, which are essential for blood clotting. A low count is termed thrombocytopenia.[13]

3. Grading of Toxicity:

  • The severity of hematological toxicity is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For example, neutropenia is graded from 1 (mild) to 4 (severe, life-threatening).

4. Monitoring Schedule:

  • CBCs are typically performed before each chemotherapy cycle and more frequently if significant myelosuppression is detected.[12][13]

Experimental Protocol 3: In Vitro Tubulin Polymerization Assay

This assay is a fundamental tool to assess the direct effect of a compound on microtubule dynamics.

1. Reagents and Preparation:

  • Lyophilized tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., PEM buffer: PIPES, EGTA, MgCl2) on ice.

  • GTP is added to the buffer to a final concentration of 1 mM to promote polymerization.

  • The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the polymerization buffer.

2. Polymerization Measurement:

  • The tubulin solution and the test compound are mixed in a 96-well plate.

  • The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • The increase in turbidity (optical density) at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

3. Data Analysis:

  • The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.

  • Inhibitors of polymerization will show a decrease in the rate and/or extent of the absorbance increase, while stabilizers will show an increase.

Visualizing the Molecular Mechanisms of Toxicity

The underlying molecular pathways of tubulin-targeting agent-induced toxicities are complex and multifactorial. The following diagrams illustrate some of the key signaling events involved.

Taxane_Neurotoxicity_Pathway cluster_0 Taxane cluster_1 Neuronal Cell Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Hyperstabilization Taxane->Microtubule Mitochondria Mitochondrial Dysfunction (Ca2+ Dysregulation, ROS) Taxane->Mitochondria ER_Stress Endoplasmic Reticulum Stress Taxane->ER_Stress Axonal_Transport Impaired Axonal Transport Microtubule->Axonal_Transport Axon_Degeneration Axonal Degeneration Axonal_Transport->Axon_Degeneration Inflammation Inflammatory Signaling (TNF-α, IL-1β) Mitochondria->Inflammation Apoptosis Neuronal Apoptosis (Caspase Activation) Mitochondria->Apoptosis ER_Stress->Inflammation Inflammation->Apoptosis Apoptosis->Axon_Degeneration

Figure 1: Signaling pathway of taxane-induced neurotoxicity.

Vinca_Alkaloid_Neurotoxicity_Pathway cluster_0 Vinca Alkaloid cluster_1 Neuronal Cell Vinca Vinca Alkaloid (e.g., Vincristine) Microtubule_Depolymerization Microtubule Depolymerization Vinca->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest (in dividing cells) Microtubule_Depolymerization->Mitotic_Arrest Axonal_Transport Impaired Axonal Transport Microtubule_Depolymerization->Axonal_Transport Bcl2_Modulation Modulation of Bcl-2 Family Proteins Axonal_Transport->Bcl2_Modulation Caspase_Activation Caspase Activation Bcl2_Modulation->Caspase_Activation Neuronal_Apoptosis Neuronal Apoptosis Caspase_Activation->Neuronal_Apoptosis

Figure 2: Signaling pathway of vinca alkaloid-induced neurotoxicity.

Experimental_Workflow_Toxicity cluster_0 Preclinical Phase cluster_1 Clinical Phase In_Vitro In Vitro Assays (e.g., Tubulin Polymerization) Animal_Model Animal Model of CIPN (e.g., Paclitaxel in mice) In_Vitro->Animal_Model Behavioral_Tests Behavioral Testing (von Frey, Acetone Test) Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology Patient_Enrollment Patient Enrollment (Informed Consent) Treatment Administration of Tubulin-Targeting Agent Patient_Enrollment->Treatment Monitoring Regular Monitoring (CBC, Neurological Exams) Treatment->Monitoring Data_Collection Adverse Event Data Collection (CTCAE Grading) Monitoring->Data_Collection Dose_Modification Dose Modification/ Supportive Care Data_Collection->Dose_Modification

Figure 3: Experimental workflow for toxicity assessment.

Conclusion

The therapeutic efficacy of tubulin-targeting agents is indisputable, yet their clinical utility is often hampered by their associated toxicities. A thorough understanding of the comparative safety profiles, the underlying mechanisms of these adverse events, and the standardized methods for their assessment is crucial for the rational design of safer and more effective anticancer therapies. This guide provides a foundational resource for researchers and clinicians working to optimize the use of existing tubulin-targeting agents and to develop novel agents with an improved therapeutic window. Continued research into the intricate signaling pathways of toxicity will undoubtedly pave the way for the development of targeted interventions to mitigate these debilitating side effects.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Tubulysin E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Tubulysin E is a highly potent cytotoxic agent that requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a microtubule inhibitor with picomolar-level activity, exposure to even minute quantities can pose a significant health risk. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

All handling and disposal of this compound must be conducted within a designated controlled area, such as a certified Class II biological safety cabinet (BSC) or a chemical fume hood, to prevent aerosolization and exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects the wearer's clothing and skin from contamination. Should be discarded as cytotoxic waste after use.
Eye Protection Safety goggles with side shields or a full-face shield.Protects the eyes from splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation.

II. Waste Segregation and Collection

Proper segregation of this compound waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered cytotoxic waste.

Table 2: Categories of this compound Waste and Collection Procedures

Waste CategoryExamplesCollection Container
Sharps Needles, syringes, pipette tips, glass vials.Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
Solid Waste Contaminated gloves, gowns, bench paper, absorbent pads, plasticware.Leak-proof, rigid container with a secure lid, lined with a yellow chemotherapy waste bag and clearly labeled "Cytotoxic Waste".
Liquid Waste Unused solutions, contaminated buffers, rinsing solutions.Leak-proof, shatter-resistant container with a secure screw-cap, clearly labeled "Cytotoxic Liquid Waste".

III. Spill Management Protocol

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and further contamination.

Table 3: this compound Spill Cleanup Procedure

StepAction
1. Evacuate Immediately alert others in the area and evacuate the immediate vicinity of the spill.
2. Secure the Area Restrict access to the spill area.
3. Don PPE Put on the full PPE as outlined in Table 1.
4. Contain the Spill For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads). For powder spills, gently cover with damp absorbent pads to avoid generating dust.
5. Absorb/Collect Absorb the liquid or carefully collect the dampened powder using scoops or other appropriate tools.
6. Decontaminate Clean the spill area with a detergent solution, followed by a 70% ethanol or isopropanol solution. Work from the outer edge of the spill towards the center.
7. Dispose Place all contaminated absorbent materials, cleaning supplies, and disposable PPE into a cytotoxic waste container.
8. Report Report the spill to the laboratory supervisor and the institutional safety officer.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

Tubulysin_E_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A This compound Use in BSC/Fume Hood B Contaminated Sharps A->B C Contaminated Solids A->C D Contaminated Liquids A->D E Cytotoxic Sharps Container B->E F Cytotoxic Solid Waste Container C->F G Cytotoxic Liquid Waste Container D->G H Secure Temporary Storage in Lab E->H F->H G->H I Licensed Hazardous Waste Disposal Service H->I J High-Temperature Incineration I->J

Figure 1. Workflow for the proper disposal of this compound waste.

V. Chemical Decontamination and Inactivation

While physical removal and incineration are the primary methods of disposal, chemical decontamination of surfaces and equipment is also a critical step.

Decontamination of Surfaces: For routine cleaning of work surfaces where this compound has been handled, a two-step process is recommended:

  • Wipe the surface with a solution of a suitable detergent.

  • Follow with a wipe-down using 70% ethanol or isopropanol.

Chemical Inactivation: Currently, there are no universally validated and published protocols for the complete chemical inactivation of this compound for disposal purposes. While some studies on related compounds suggest that hydrolysis of the C-11 acetate group can significantly reduce cytotoxicity, specific conditions (e.g., pH, temperature, and treatment duration) for complete degradation have not been established as a formal disposal procedure.

Important Note: The use of strong oxidizing agents like sodium hypochlorite (bleach) for the degradation of cytotoxic compounds can be effective for some agents, but their efficacy against this compound has not been specifically documented. Furthermore, the degradation byproducts may themselves be hazardous. Therefore, until a validated inactivation protocol is available, all this compound waste should be treated as highly toxic.

VI. Final Disposal

All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration .[1] This method ensures the complete destruction of the cytotoxic compounds. Do not dispose of this compound waste through standard laboratory trash or sewer systems.

By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this potent compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin E
Reactant of Route 2
Reactant of Route 2
Tubulysin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.